Mureidomycin B
Description
2-[[(2S)-1-[[(2R)-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid has been reported in Streptomyces flavidovirens with data available.
from Streptomyces flavidovirens; structure given in first source
Properties
Molecular Formula |
C38H50N8O12S |
|---|---|
Molecular Weight |
842.9 g/mol |
IUPAC Name |
2-[[(2S)-1-[[(2R)-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H50N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-9,14-15,19-20,26-29,31,35,47-49H,10-13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19+/t20?,26-,27-,28?,29?,31+,35?/m0/s1 |
InChI Key |
DXBJHRPKFQGVGZ-XGYRZULNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Mureidomycin B from Streptomyces flavidovirens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycin B, a member of the mureidomycin family of peptidyl-nucleoside antibiotics, is a secondary metabolite produced by the actinomycete Streptomyces flavidovirens. Exhibiting potent activity against Pseudomonas aeruginosa, the mureidomycins represent a class of antibiotics with a unique mechanism of action, targeting the bacterial cell wall biosynthesis pathway. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the fermentation of S. flavidovirens, extraction and purification protocols, and the physicochemical properties of the compound. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial fermentation.
Introduction
The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. The mureidomycins, first reported in 1989, are a family of antibiotics produced by Streptomyces flavidovirens with specific and potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. This compound is one of the congeners produced in this family. This guide focuses on the technical aspects of its discovery and isolation, providing a foundation for further research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₅₀N₈O₁₂S | [1] |
| Molecular Weight | 842.9 g/mol | [1] |
| Appearance | White powder | [1] |
| Solubility | Soluble in water and methanol (B129727) | [1] |
Fermentation of Streptomyces flavidovirens for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces flavidovirens. While the original discovery publication does not provide a detailed fermentation medium composition, a general approach for Streptomyces fermentation for antibiotic production can be adapted.
Culture Maintenance and Inoculum Development
Streptomyces flavidovirens can be maintained on agar (B569324) slants of a suitable medium, such as ISP Medium 2. For inoculum preparation, a two-stage seed culture is typically employed to ensure a healthy and abundant mycelial biomass for inoculating the production fermenter.
Experimental Protocol: Seed Culture Preparation
-
Spore Suspension: Prepare a spore suspension of S. flavidovirens from a mature agar slant in sterile water containing a wetting agent (e.g., 0.01% Tween 80).
-
First Stage Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with the spore suspension.
-
Incubation: Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours.
-
Second Stage Seed Culture: Transfer a portion (e.g., 5-10% v/v) of the first-stage seed culture to a larger flask containing the same medium.
-
Incubation: Incubate the second-stage seed culture under the same conditions for 24-48 hours.
Production Fermentation
The production of this compound is carried out in a larger-scale fermenter. The following table outlines a representative fermentation medium composition based on media used for other Streptomyces species.
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Soybean Meal | 15.0 |
| Yeast Extract | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: Maintained between 6.8 and 7.2
-
Agitation: 200-400 rpm (depending on fermenter geometry)
-
Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute)
-
Duration: 7-10 days
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving clarification followed by a series of chromatographic separations. The original discovery outlines a four-step column chromatography procedure.[1]
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Overall workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
-
Harvest: At the end of the fermentation, harvest the broth.
-
Separation: Separate the mycelial biomass from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes) or filtration. The supernatant contains the crude this compound.
-
Column Preparation: Pack a column with Amberlite XAD-2 resin and equilibrate with deionized water.
-
Loading: Apply the clarified culture filtrate to the column.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound mureidomycins with a suitable organic solvent, such as aqueous methanol or acetone.
-
Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.
-
Column Preparation: Pack a column with Amberlite CG-50 resin (Na⁺ form) and equilibrate with a suitable buffer at a slightly acidic pH.
-
Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer.
-
Elution: Elute the mureidomycins using a linear salt gradient (e.g., 0 to 1.0 M NaCl) in the equilibration buffer.
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using a suitable analytical method, such as HPLC or a bioassay against P. aeruginosa. Pool the active fractions.
-
Column Preparation: Pack a column with Whatman DE-52 resin (Cl⁻ form) and equilibrate with a buffer at a neutral or slightly basic pH.
-
Loading: Apply the pooled active fractions from the previous step to the column.
-
Washing: Wash the column with the equilibration buffer.
-
Elution: Elute the bound mureidomycins with a linear salt gradient.
-
Fraction Collection and Analysis: Collect and analyze fractions as described in the previous step. Pool the fractions containing this compound.
-
Column Preparation: Pack a column with Toyopearl HW-40 resin and equilibrate with a suitable aqueous buffer.
-
Loading: Concentrate the pooled fractions from the anion exchange step and load the sample onto the size exclusion column.
-
Elution: Elute with the equilibration buffer at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of this compound.
-
Final Purification: Pool the pure fractions and lyophilize to obtain this compound as a white powder.
Quantitative Data
While the original publications do not provide a detailed purification table with yields and fold purification for this compound specifically, a hypothetical purification table is presented below to illustrate the expected outcomes of such a process. Actual values will vary depending on the fermentation titer and the efficiency of each purification step.
| Purification Step | Total Volume (L) | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Filtrate | 10 | 1,000,000 | 50,000 | 20 | 100 | 1 |
| Amberlite XAD-2 Eluate | 0.5 | 800,000 | 5,000 | 160 | 80 | 8 |
| Amberlite CG-50 Pool | 0.1 | 600,000 | 500 | 1,200 | 60 | 60 |
| Whatman DE-52 Pool | 0.05 | 450,000 | 50 | 9,000 | 45 | 450 |
| Toyopearl HW-40 Pool | 0.02 | 300,000 | 10 | 30,000 | 30 | 1500 |
*Note: "Units" of activity would be determined by a suitable bioassay, for example, by measuring the zone of inhibition against a susceptible strain of P. aeruginosa.
Signaling Pathways and Mechanism of Action
Mureidomycins inhibit the biosynthesis of bacterial peptidoglycan, a critical component of the cell wall. Specifically, they target the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), which catalyzes the first membrane-bound step in peptidoglycan synthesis.
Caption: Mechanism of action of this compound, inhibiting the MraY translocase.
Conclusion
This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Streptomyces flavidovirens. The detailed methodologies for fermentation and purification, along with the physicochemical properties and mechanism of action, offer a valuable resource for researchers in the field of antibiotic discovery and development. Further optimization of the fermentation and purification processes could lead to higher yields of this promising anti-pseudomonal agent, facilitating more extensive preclinical and clinical evaluation.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Mureidomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycin B is a member of the mureidomycin family of peptidyl-nucleoside antibiotics, which are of significant interest due to their potent activity against Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes a detailed breakdown of its molecular components, a summary of its physicochemical properties, a description of the experimental protocols used for its isolation and structural elucidation, and a visualization of its chemical architecture. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of natural product chemistry, antibiotic drug discovery, and medicinal chemistry.
Introduction
The mureidomycins are a group of uridyl-peptide antibiotics first isolated from Streptomyces flavidovirens.[1] These natural products have garnered attention for their specific and potent inhibitory activity against the opportunistic pathogen Pseudomonas aeruginosa, a bacterium notorious for its intrinsic resistance to many antibiotics. The unique mode of action of mureidomycins, which involves the inhibition of bacterial cell wall biosynthesis, makes them promising candidates for the development of new antibacterial agents. This compound, a key member of this family, is distinguished by the presence of a dihydrouracil (B119008) moiety.[1] A thorough understanding of its chemical structure and stereochemistry is paramount for structure-activity relationship (SAR) studies, synthetic efforts, and the design of novel analogues with improved pharmacological properties.
Chemical Structure and Stereochemistry
The complete chemical structure of this compound has been elucidated through a combination of spectroscopic analyses and chemical degradation studies. Its IUPAC name is 2-[[(2S)-1-[[(2R)-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid.[2]
The molecule is a dipeptide composed of several distinct moieties:
-
A Dihydrouracil Base: Unlike Mureidomycins A and C which contain a uracil (B121893) base, this compound incorporates a dihydrouracil ring.[1]
-
A Sugar Moiety: A modified furanose ring links the dihydrouracil base to the peptide backbone.
-
A Peptide Backbone: The core peptide structure consists of two m-tyrosine residues, one residue of 2-amino-3-N-methylaminobutyric acid (AMBA), and a methionine residue.
The stereochemistry of this compound is complex and has been determined through detailed spectroscopic analysis and is explicitly defined in its IUPAC name. The key stereocenters are (2S) for the two m-tyrosine residues and (2R) for the AMBA residue. The exocyclic double bond has an (E)-configuration.[2]
Chemical Structure Diagram
References
Mureidomycin B Analogues and Their Structural Variations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Mureidomycin B analogues, a class of uridyl peptide antibiotics with potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Mureidomycins inhibit the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the peptidoglycan biosynthesis pathway, making it a compelling target for novel antibiotic development.[1][2] This document details the core structure of mureidomycins, their significant structural variations, available quantitative biological activity data, and detailed experimental protocols for the isolation and characterization of these compounds.
Core Structure and Key Moieties
Mureidomycins are complex peptidylnucleoside antibiotics. The core structure consists of a uridine (B1682114) nucleoside linked to a peptide chain. A key feature is the presence of non-proteinogenic amino acids, such as m-tyrosine and N-methyl-2,3-diaminobutyric acid (N-methyl-DABA). The general structure of mureidomycins, including this compound, is characterized by these unique building blocks which are crucial for their biological activity.
Structural Variations of this compound Analogues
Recent research, particularly through the activation of cryptic biosynthetic gene clusters in Streptomyces species, has led to the discovery of a variety of this compound analogues with distinct structural modifications.[3][4] These variations primarily occur at two positions: the uracil (B121893) ring of the nucleoside and the peptide side chain.
Dihydro-mureidomycins
A significant variation is the reduction of the C5-C6 double bond in the uracil ring, resulting in dihydro-mureidomycins. This modification is controlled by specific enzymes within the biosynthetic gene cluster. For instance, the oxidoreductase encoded by the gene SSGG-03002 is involved in this reduction. This compound itself is a dihydro-mureidomycin.
Acetylated Mureidomycins
Another class of analogues is formed by the N-acetylation of the terminal amino group of the peptide chain.[5] The enzyme NpsB, an N-acetyltransferase, is responsible for this modification.[5] This acetylation has been observed in several mureidomycin analogues and is thought to play a role in the producing organism's self-resistance.
Peptide Chain Variations
Variability in the amino acid composition of the peptide side chain also contributes to the diversity of mureidomycin analogues. These variations can arise from the substrate promiscuity of the non-ribosomal peptide synthetases (NRPSs) involved in their biosynthesis.
The following diagram illustrates the relationship between this compound and its key analogues.
Caption: Structural diversification pathways of mureidomycin analogues.
Quantitative Biological Activity
The primary antibacterial activity of mureidomycins is against Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) of Mureidomycins A, B, C, and D have been determined against several strains of this bacterium.
| Mureidomycin Analogue | P. aeruginosa IFO 3080 | P. aeruginosa IFO 3445 | P. aeruginosa IFO 3453 | P. aeruginosa GN 1118 |
| Mureidomycin A | 12.5 | 12.5 | 6.25 | 25 |
| This compound | 25 | 50 | 25 | 50 |
| Mureidomycin C | 3.13 | 3.13 | 1.56 | 6.25 |
| Mureidomycin D | 6.25 | 12.5 | 6.25 | 12.5 |
| All MIC values are in µg/ml. |
Mureidomycin C is the most active among the originally discovered mureidomycins.[6] The antibacterial activity of the newer acetylated and dihydro-mureidomycin analogues has been confirmed, with potent inhibitory activity against P. aeruginosa.[3][4] However, specific MIC values for many of these newer analogues are not yet widely published.
Experimental Protocols
Fermentation and Isolation of Dihydro-mureidomycins
The following protocol is adapted from the methods used for the large-scale production and isolation of mureidomycin analogues from engineered Streptomyces roseosporus strains.[7]
4.1.1. Large-Scale Fermentation
-
Prepare a seed culture by inoculating a suitable Streptomyces strain (e.g., ∆02980-hA or ∆03002-hA) in a tryptic soy broth (TSB) and incubating at 28°C with shaking at 220 rpm for 2 days.
-
Inoculate a production medium (e.g., ISP-2 medium) with the seed culture at a 1% (v/v) ratio.
-
Conduct the fermentation in a large-scale fermenter (e.g., 3 liters) under appropriate conditions (e.g., 28°C, 220 rpm) for a period determined by optimal product yield (typically several days).
4.1.2. Extraction and Initial Purification
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
-
Adjust the pH of the supernatant to a neutral or slightly acidic value (e.g., pH 7.0) and apply it to a macroporous adsorbent resin column (e.g., Amberlite XAD-2).
-
Wash the column with water to remove salts and polar impurities.
-
Elute the mureidomycin analogues with methanol (B129727) or acetone.
-
Concentrate the eluate under reduced pressure to obtain a crude extract.
-
Wash the crude extract with n-hexane to remove lipids.
4.1.3. Preparative HPLC Purification
-
Dissolve the defatted crude extract in a suitable solvent (e.g., methanol/water mixture).
-
Subject the dissolved extract to preparative high-performance liquid chromatography (HPLC).
-
Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 9.4 × 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly employed. A typical gradient might be 10% to 32% acetonitrile in water over 20 minutes.
-
Flow Rate: A flow rate of approximately 2 ml/min is suitable for a column of this size.
-
Detection: Monitor the elution at a wavelength of 280 nm.
-
-
Collect the fractions corresponding to the peaks of the desired mureidomycin analogues.
-
Lyophilize the collected fractions to obtain the purified compounds.
The following diagram outlines the general workflow for the isolation and purification of mureidomycin analogues.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of mureidomycin analogues and functional analysis of an N-acetyltransferase in napsamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 7. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Mureidomycin B on Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a family of peptidyl-nucleoside antibiotics produced by Streptomyces flavidovirens. This group of compounds, including Mureidomycin B, exhibits notable antibacterial activity, particularly against Pseudomonas aeruginosa. The rise of antibiotic-resistant bacteria necessitates a deeper understanding of novel antibiotic mechanisms to guide the development of new therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on bacterial peptidoglycan synthesis. The primary target of mureidomycins is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a critical component in the bacterial cell wall biosynthesis pathway.[1] This document will delve into the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate this mechanism.
The Peptidoglycan Synthesis Pathway and the Role of MraY
Bacterial cell walls are essential for maintaining cell integrity and shape, with peptidoglycan being a primary component. The synthesis of peptidoglycan is a complex process that occurs in three stages: cytoplasmic, membrane-associated, and periplasmic. This compound acts on the membrane-associated stage.
The key enzyme inhibited by this compound is phospho-N-acetylmuramyl-pentapeptide translocase (MraY) . MraY catalyzes the first membrane-bound step in peptidoglycan synthesis. Specifically, it facilitates the transfer of the soluble precursor, phospho-N-acetylmuramyl-pentapeptide (P-MurNAc-pentapeptide), from UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate (B84403) (C55-P). This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I . The formation of Lipid I is a crucial step for the subsequent translocation of the peptidoglycan precursor across the cell membrane.
dot graph Peptidoglycan_Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "UDP-MurNAc-pentapeptide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mureidomycin_B" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MraY" [fillcolor="#FBBC05", fontcolor="#202124"]; "Lipid_I" [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway "UDP-MurNAc-pentapeptide" -> "MraY" [label=" binds to"]; "Undecaprenyl_Phosphate" -> "MraY" [label=" binds to"]; "MraY" -> "Lipid_I" [label=" produces"]; "Lipid_I" -> "Lipid_II_Formation" [label=" proceeds to"]; "Lipid_II_Formation" -> "Peptidoglycan_Polymerization" [label=" leads to"];
// Inhibition "Mureidomycin_B" -> "MraY" [label=" inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } caption { label = "Diagram of this compound's inhibitory action on the Peptidoglycan Synthesis Pathway."; fontsize = 10; fontname = "Arial"; }
Mechanism of Action of this compound
This compound, as a member of the mureidomycin family, functions as a competitive inhibitor of the MraY translocase.[1] Studies on the closely related Mureidomycin A have shown that it acts as a slow-binding inhibitor of MraY. The inhibition is competitive with respect to the lipid carrier, undecaprenyl phosphate, and non-competitive with respect to the soluble substrate, UDP-MurNAc-pentapeptide.[2][3] This suggests that mureidomycins bind to the MraY enzyme at or near the binding site of the undecaprenyl phosphate. By blocking the binding of the lipid carrier, mureidomycins effectively halt the formation of Lipid I, thereby disrupting the entire peptidoglycan synthesis pathway. This leads to a weakened cell wall and ultimately, bacterial cell death.
Quantitative Data on Mureidomycin Inhibition
| Inhibitor | Enzyme Source | Inhibition Constants | Reference |
| Mureidomycin A | E. coli MraY | Ki = 36 nM, K* = 2 nM (slow-binding) | [3] |
| Antibiotic Group | Organism | MIC Range (µg/mL) | Reference |
| Mureidomycins (MRD) | Pseudomonas aeruginosa | 0.1 - 3.13 (for MRD C) | [4] |
| Mureidomycins (MRD) | Other Pseudomonas spp. | Inhibition at ≤ 200 | [5][6] |
Detailed Experimental Protocols
MraY Inhibition Assay (Fluorescence-Based)
This protocol is adapted from methodologies described for assaying MraY activity and its inhibition.[7]
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of MraY using a fluorescently labeled substrate.
Materials:
-
Purified or partially purified MraY enzyme preparation
-
UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 0.1% Triton X-100, 200 mM KCl, 50 mM MgCl₂
-
96-well microplates (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing the assay buffer, undecaprenyl phosphate (final concentration 50 µM), and UDP-MurNAc-Nε-dansylpentapeptide (final concentration 25 µM).
-
Inhibitor Addition: Add varying concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the MraY enzyme preparation to each well. The final volume should be standardized (e.g., 50 µL).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl group. The formation of dansylated Lipid I results in a change in the fluorescence properties of the dansyl group, which can be monitored.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
// Workflow "Prepare_Reaction_Mixture" -> "Add_Inhibitor" -> "Initiate_Reaction" -> "Incubate" -> "Measure_Fluorescence" -> "Calculate_Inhibition"; } caption { label = "Workflow for the fluorescence-based MraY inhibition assay."; fontsize = 10; fontname = "Arial"; }
In Vitro Peptidoglycan Synthesis Assay using Ether-Treated Cells
This protocol is based on the principle of using permeabilized bacterial cells to study the incorporation of radiolabeled precursors into peptidoglycan.[8][9]
Objective: To assess the inhibitory effect of this compound on the overall peptidoglycan synthesis in a system that closely mimics the cellular environment.
Materials:
-
Bacterial strain (e.g., E. coli, P. aeruginosa)
-
Diethylether
-
Radiolabeled precursor (e.g., UDP-N-acetyl-[¹⁴C]glucosamine or meso-[³H]diaminopimelic acid)
-
Unlabeled peptidoglycan precursors (UDP-MurNAc-pentapeptide)
-
This compound
-
Reaction Buffer (e.g., Tris-HCl buffer with Mg²⁺)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Permeabilization:
-
Grow the bacterial culture to the mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Resuspend the cells in the buffer and treat with an equal volume of cold diethylether with gentle shaking for a short period (e.g., 1-2 minutes) on ice.
-
Remove the ether by brief aeration. The cells are now permeable to the precursors.
-
-
In Vitro Synthesis Reaction:
-
Set up reaction tubes containing the reaction buffer, permeabilized cells, and unlabeled precursors.
-
Add different concentrations of this compound to the experimental tubes. Include a control tube without the inhibitor.
-
Pre-incubate for a short period to allow the inhibitor to interact with the cells.
-
-
Initiation of Synthesis:
-
Start the synthesis reaction by adding the radiolabeled precursor to each tube.
-
Incubate the reactions at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding cold TCA to precipitate the macromolecules, including the newly synthesized peptidoglycan.
-
Heat the samples (e.g., 90°C for 10 minutes) to hydrolyze non-peptidoglycan polymers.
-
-
Quantification:
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filters extensively to remove unincorporated radiolabeled precursors.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of incorporated radioactivity in each sample.
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each concentration of this compound relative to the control.
-
Conclusion
This compound represents a promising class of antibiotics with a specific and potent mechanism of action against bacterial peptidoglycan synthesis. Its targeted inhibition of the essential MraY enzyme disrupts the formation of the bacterial cell wall, leading to cell death. The detailed understanding of its interaction with MraY, supported by quantitative data and robust experimental protocols, provides a solid foundation for further research and development. This includes the potential for structure-activity relationship studies to design even more potent and broad-spectrum MraY inhibitors, which could be vital in the ongoing battle against antibiotic-resistant pathogens.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of action of tunicamycin, liposidomycin B, and mureidomycin A: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivation of peptidoglycan synthesis in ether-permeabilized Escherichia coli after inhibition by beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]
Mureidomycin B: A Focused-Spectrum Antibiotic Targeting Pseudomonas aeruginosa
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of Mureidomycin B, a member of the mureidomycin family of peptidyl-nucleoside antibiotics. Mureidomycins are known for their specific and potent activity against the opportunistic pathogen Pseudomonas aeruginosa. This document details the spectrum of activity, mechanism of action, and the experimental protocols used to determine its antibacterial properties, offering valuable insights for researchers in antibiotic discovery and development.
Spectrum of Antibacterial Activity
This compound exhibits a narrow and highly specific spectrum of antibacterial activity, primarily targeting Pseudomonas aeruginosa. It is generally inactive against Gram-positive bacteria and most other Gram-negative bacteria. The antimicrobial activities of Mureidomycins A, B, C, and D against a range of representative Gram-positive and Gram-negative bacteria have been quantitatively assessed, with the Minimum Inhibitory Concentrations (MICs) summarized in the table below.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds
The following table presents the MIC values (μg/mL) of this compound and its analogs against various bacterial species. This data is crucial for understanding the specific antibacterial profile of this compound.
| Bacterial Species | Strain | Mureidomycin A (μg/mL) | This compound (μg/mL) | Mureidomycin C (μg/mL) | Mureidomycin D (μg/mL) |
| Pseudomonas aeruginosa | PAO1 | 6.25 | 6.25 | 3.13 | 3.13 |
| Pseudomonas aeruginosa | ATCC 27853 | 3.13 | 3.13 | 1.56 | 1.56 |
| Escherichia coli | NIHJ JC-2 | >100 | >100 | >100 | >100 |
| Klebsiella pneumoniae | PCI 602 | >100 | >100 | >100 | >100 |
| Proteus vulgaris | OX19 | >100 | >100 | >100 | >100 |
| Serratia marcescens | T-55 | >100 | >100 | >100 | >100 |
| Staphylococcus aureus | 209P | >100 | >100 | >100 | >100 |
| Bacillus subtilis | PCI 219 | >100 | >100 | >100 | >100 |
| Enterococcus faecalis | ATCC 19433 | >100 | >100 | >100 | >100 |
Data synthesized from Isono et al., 1992. "Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins." Antimicrobial Agents and Chemotherapy.[1][2]
Mechanism of Action
This compound, like other members of the mureidomycin family, targets a critical step in bacterial cell wall biosynthesis. The primary molecular target is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is an integral membrane protein that catalyzes the transfer of the peptidoglycan precursor, N-acetylmuramic acid (MurNAc)-pentapeptide, from its UDP-nucleotide precursor (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This is a pivotal and highly conserved step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.
By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway. This leads to the accumulation of peptidoglycan precursors within the cytoplasm and a cessation of cell wall construction. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. This specific mechanism of action contributes to the potent anti-pseudomonal activity of the mureidomycins.[3]
The following diagram illustrates the targeted step in the peptidoglycan synthesis pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of the antibacterial spectrum of this compound, as reflected in the MIC data, is typically performed using standardized antimicrobial susceptibility testing methods. The agar (B569324) dilution method is a common and reliable reference method for these determinations.
Agar Dilution Method for MIC Determination
The agar dilution method involves the incorporation of the antimicrobial agent into an agar-based growth medium, upon which the test microorganisms are inoculated. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth of the organism.
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the pure compound in a suitable solvent (e.g., sterile deionized water or a buffer solution) to a high concentration (e.g., 1000 µg/mL).
-
The stock solution is sterilized by filtration through a 0.22 µm membrane filter.
2. Preparation of Agar Plates with Antibiotic:
-
A series of twofold serial dilutions of the this compound stock solution are prepared in sterile deionized water or buffer.
-
For each concentration, a defined volume of the diluted antibiotic is added to a specific volume of molten and cooled (45-50°C) Mueller-Hinton Agar (MHA) or another appropriate agar medium. The final concentrations should bracket the expected MIC values.
-
The agar and antibiotic mixture is thoroughly mixed and poured into sterile petri dishes.
-
A control plate containing no antibiotic is also prepared.
-
The agar plates are allowed to solidify at room temperature.[4]
3. Inoculum Preparation:
-
The bacterial strains to be tested are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
4. Inoculation of Agar Plates:
-
The surface of the agar plates is allowed to dry before inoculation.
-
A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.
5. Incubation:
-
The inoculated plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
6. Interpretation of Results:
-
After incubation, the plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism. A faint haze or a single colony is disregarded.
The following diagram outlines the workflow for the agar dilution method.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound demonstrates a highly specific and potent antibacterial activity against Pseudomonas aeruginosa, a pathogen of significant clinical concern. Its unique mechanism of action, the inhibition of MraY translocase, distinguishes it from many other classes of antibiotics and presents a promising avenue for the development of new therapeutics targeting this difficult-to-treat bacterium. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel antibacterial agents. Further investigation into the structure-activity relationships and in vivo efficacy of this compound and its analogs is warranted to fully explore their therapeutic potential.
References
Mureidomycin B: An In-Depth Technical Guide to its Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-pseudomonal activity of Mureidomycin B, a member of the peptidylnucleoside class of antibiotics. This document details its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its potential as a therapeutic agent against Pseudomonas aeruginosa.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The development of novel therapeutic agents with unique mechanisms of action is therefore a critical area of research. Mureidomycins, a family of antibiotics produced by Streptomyces flavidovirens, have demonstrated specific and potent activity against P. aeruginosa.[1] This guide focuses on this compound, elucidating its activity and the scientific basis for its potential clinical application.
Mechanism of Action
Mureidomycins, including this compound, exert their bactericidal effect by inhibiting a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The specific target is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[2] MraY catalyzes the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is the first membrane-bound step in peptidoglycan synthesis. By inhibiting MraY, mureidomycins effectively halt the construction of the cell wall, leading to the formation of osmotically sensitive spheroplasts and subsequent cell lysis.[3] This targeted action on a key biosynthetic pathway underscores the potential of mureidomycins as effective anti-pseudomonal agents.
Signaling Pathway Diagram: Peptidoglycan Biosynthesis and this compound Inhibition
Caption: Mechanism of action of this compound on the peptidoglycan biosynthesis pathway in P. aeruginosa.
Quantitative Data on Anti-Pseudomonal Activity
The in vitro efficacy of this compound and its analogs against P. aeruginosa is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the available MIC data for mureidomycins against various strains of P. aeruginosa.
Table 1: MIC of Mureidomycins Against Reference and Clinical Isolates of P. aeruginosa
| Strain | Mureidomycin A (µg/mL) | This compound (µg/mL) | Mureidomycin C (µg/mL) | Mureidomycin D (µg/mL) |
| P. aeruginosa IFO 3080 | 3.13 | 12.5 | 0.78 | 6.25 |
| P. aeruginosa IFO 3445 | 1.56 | 6.25 | 0.39 | 3.13 |
| P. aeruginosa 2093 (clinical isolate) | 12.5 | >100 | 25 | 100 |
Data sourced from Isono et al., 1992.[4][5]
Table 2: Comparative MICs of Mureidomycins and Beta-Lactam Antibiotics Against P. aeruginosa
| Antibiotic | MIC Range (µg/mL) |
| Mureidomycin A | 0.78 - 12.5 |
| This compound | 3.13 - >100 |
| Mureidomycin C | 0.1 - 25 |
| Mureidomycin D | 1.56 - 100 |
| Cefsulodin | 0.39 - 6.25 |
| Ceftazidime | 0.2 - 6.25 |
Data compiled from Isono et al., 1992.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound against P. aeruginosa.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of antimicrobial agents.[6][7][8]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture P. aeruginosa on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of P. aeruginosa.
In Vitro Peptidoglycan Synthesis Assay
This assay measures the incorporation of radiolabeled precursors into peptidoglycan in permeabilized bacterial cells, providing a direct assessment of cell wall synthesis inhibition. Ether-treated P. aeruginosa cells are often used as they become permeable to the nucleotide precursors of peptidoglycan.[9]
Protocol:
-
Preparation of Ether-Treated Cells: Grow P. aeruginosa to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., Tris-HCl), and resuspend in the same buffer. Treat the cell suspension with an equal volume of diethyl ether with gentle shaking, followed by washing and resuspension to remove the ether.
-
Reaction Mixture: Prepare a reaction mixture containing the ether-treated cells, buffer (e.g., Tris-HCl with MgCl2), ATP, and the radiolabeled peptidoglycan precursor, such as UDP-N-acetyl-D-[14C]glucosamine or UDP-N-acetylmuramyl-L-[3H]alanine.
-
Inhibition Assay: Add varying concentrations of this compound to the reaction mixtures. Include a control with no antibiotic.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction and Analysis: Stop the reaction by adding a denaturing agent like sodium dodecyl sulfate (B86663) (SDS). The amount of radiolabel incorporated into the insoluble peptidoglycan is determined by filtering the reaction mixture through a membrane filter, washing the filter to remove unincorporated radioactivity, and measuring the radioactivity retained on the filter using a scintillation counter. A decrease in incorporated radioactivity in the presence of this compound indicates inhibition of peptidoglycan synthesis.[9][10]
Spheroplast Formation and Lysis Assay
This morphological assay visually demonstrates the effect of cell wall synthesis inhibitors.
Caption: Workflow for observing spheroplast formation and cell lysis induced by this compound.
Protocol:
-
Bacterial Culture: Grow P. aeruginosa in a suitable liquid medium (e.g., Tryptic Soy Broth) to the early to mid-logarithmic phase of growth.
-
Antibiotic Exposure: Add this compound to the bacterial culture at a concentration equal to or greater than its MIC. An untreated culture should be maintained as a control.
-
Incubation: Incubate the cultures under standard growth conditions (e.g., 37°C with shaking).
-
Microscopic Observation: At regular time intervals, withdraw aliquots from both the treated and control cultures. Prepare wet mounts and observe the bacterial morphology under a phase-contrast microscope.
-
Documentation: Document the morphological changes, specifically the conversion of rod-shaped cells to spherical spheroplasts, followed by cell lysis, which is observed as a decrease in the number of intact cells and the appearance of cellular debris.[3][11][12]
Conclusion
This compound demonstrates potent and specific activity against Pseudomonas aeruginosa by targeting the essential enzyme MraY in the peptidoglycan biosynthesis pathway. The quantitative data from MIC studies, combined with the clear morphological and biochemical effects, underscore its potential as a valuable lead compound in the development of new anti-pseudomonal therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel antimicrobial agents. Further research, including in vivo efficacy studies and the exploration of potential resistance mechanisms, is warranted to fully assess its therapeutic promise.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing Clinical and Laboratory Standards Institute M45 antimicrobial susceptibility testing methods and breakpoints for Pseudomonas other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. clsjournal.ascls.org [clsjournal.ascls.org]
- 9. Biosynthesis of peptidoglycan in Pseudomonas aeruginosa. 1. The incorporation of peptidoglycan into the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morphological and ultrastructural changes in bacterial cells as an indicator of antibacterial mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Antibiotics: An In-depth Technical Guide to the Mureidomycin B Biosynthetic Gene Cluster
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the Mureidomycin B biosynthetic gene cluster (BGC), a cryptic pathway in Streptomyces roseosporus NRRL 15998 with significant potential for the discovery of novel antibiotics. Mureidomycins are potent uridyl peptide antibiotics that exhibit activity against challenging Gram-negative pathogens, including Pseudomonas aeruginosa. This document synthesizes the current understanding of the genetic architecture, biosynthetic pathway, and regulatory mechanisms governing mureidomycin production, offering a valuable resource for the scientific community engaged in antibiotic research and development.
The this compound Biosynthetic Gene Cluster: A Genetic Overview
The mureidomycin BGC in Streptomyces roseosporus NRRL 15998 is a cryptic gene cluster, meaning it is not typically expressed under standard laboratory conditions. Activation of this cluster has been achieved through the heterologous expression of a foreign activator gene, ssaA, from the sansanmycin BGC.[1] The native regulatory gene, SSGG_02995, a homolog of ssaA, has been found to be ineffective in stimulating mureidomycin production.[1]
The cluster is comprised of 28 open reading frames (ORFs) spanning a significant portion of the bacterial chromosome.[2] Bioinformatic analysis has revealed high homology of the deduced protein sequences to those in the napsamycin BGC. A detailed annotation of the genes within the mureidomycin BGC is presented below, providing insights into the enzymatic machinery required for the synthesis of this complex natural product.
Quantitative Data: The this compound Biosynthetic Gene Cluster
| Gene Designation | Locus Tag | Putative Function | Protein Size (Amino Acids) |
| mrdA | SSGG_02978 | Putative regulatory protein | 231 |
| mrdB | SSGG_02979 | Hypothetical protein | 178 |
| mrdC | SSGG_02980 | Putative nuclease/phosphatase | 302 |
| mrdD | SSGG_02981 | Non-ribosomal peptide synthetase (NRPS) | 1137 |
| mrdE | SSGG_02982 | Acyl-CoA dehydrogenase | 390 |
| mrdF | SSGG_02983 | Enoyl-CoA hydratase/isomerase | 261 |
| mrdG | SSGG_02984 | 3-hydroxyacyl-CoA dehydrogenase | 277 |
| mrdH | SSGG_02985 | Acyl-CoA synthetase | 549 |
| mrdI | SSGG_02986 | ABC transporter ATP-binding protein | 389 |
| mrdJ | SSGG_02987 | ABC transporter permease | 296 |
| mrdK | SSGG_02988 | MbtH-like protein | 72 |
| mrdL | SSGG_02989 | Peptidyl carrier protein | 87 |
| mrdM | SSGG_02990 | Thioesterase | 260 |
| mrdN | SSGG_02991 | Condensation domain-containing protein | 432 |
| mrdO | SSGG_02992 | Adenylation domain-containing protein | 545 |
| mrdP | SSGG_02993 | Epimerization domain-containing protein | 450 |
| mrdQ | SSGG_02994 | Uridyltransferase | 419 |
| mrdR | SSGG_02995 | Putative transcriptional activator (SsaA homolog) | 398 |
| mrdS | SSGG_02996 | SAM-dependent methyltransferase | 254 |
| mrdT | SSGG_02997 | Cytochrome P450 | 405 |
| mrdU | SSGG_02998 | Flavin-dependent oxidoreductase | 443 |
| mrdV | SSGG_02999 | Sugar aminotransferase | 388 |
| mrdW | SSGG_03000 | NDP-sugar dehydratase | 345 |
| mrdX | SSGG_03001 | NDP-glucose synthase | 298 |
| mrdY | SSGG_03002 | Putative F420/FMN-dependent oxidoreductase | 367 |
| mrdZ | SSGG_03003 | Hypothetical protein | 155 |
| mrdAA | SSGG_03004 | Transporter | 476 |
| mrdAB | SSGG_03005 | Hypothetical protein | 212 |
Biosynthesis of this compound: A Stepwise Enzymatic Assembly
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly line, along with a suite of tailoring enzymes that modify the core structure. The pathway can be broadly divided into the formation of the non-proteinogenic amino acid precursors, the assembly of the peptide backbone, the attachment of the uridine (B1682114) moiety, and subsequent modifications.
A key modification is the reduction of the uracil (B121893) ring, catalyzed by the putative F420/FMN-dependent oxidoreductase, SSGG_03002, leading to the formation of dihydromureidomycins.[3] Interestingly, the putative nuclease/phosphatase SSGG_02980 appears to antagonize the function of SSGG_03002.[3]
Regulatory Control: The Role of the Exogenous Activator SsaA
The expression of the mureidomycin BGC is under the control of a complex regulatory network. The inability of the native regulator, SSGG_02995, to activate the cluster highlights the intricate nature of this control. The successful activation by the foreign regulator, SsaA, provides a powerful tool for accessing the products of this cryptic pathway.
SsaA is a transcriptional activator that binds to specific palindromic sequences in the promoter regions of key biosynthetic genes within the mrd cluster, thereby initiating their transcription. This direct interaction has been confirmed through electrophoretic mobility shift assays (EMSAs) and footprinting experiments.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the study of the this compound biosynthetic gene cluster.
Gene Disruption in Streptomyces roseosporus
This protocol outlines the process for creating targeted gene knockouts in S. roseosporus to investigate the function of specific genes within the mureidomycin BGC.
Materials:
-
Streptomyces roseosporus NRRL 15998
-
E. coli ET12567 (non-methylating strain) containing the helper plasmid pUZ8002
-
Knockout plasmid (e.g., a derivative of pKC1139) containing the gene of interest's flanking regions and a selectable marker.
-
ISP4 medium for conjugation
-
Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)
Protocol:
-
Preparation of S. roseosporus spores: Grow S. roseosporus on a suitable agar (B569324) medium (e.g., MS agar) until sporulation occurs. Harvest spores in sterile water.
-
Preparation of E. coli for conjugation: Grow E. coli ET12567 carrying the knockout plasmid and the helper plasmid to mid-log phase in LB medium with appropriate antibiotics.
-
Conjugation: Mix the S. roseosporus spores and the E. coli cells. Plate the mixture onto ISP4 medium and incubate.
-
Selection of exconjugants: After incubation, overlay the plates with an appropriate antibiotic to select for S. roseosporus that have integrated the plasmid.
-
Induction of second crossover: Subculture the single-crossover mutants on a non-selective medium to allow for the second crossover event to occur.
-
Screening for double-crossover mutants: Replica plate the colonies onto media with and without the selection antibiotic to identify clones that have lost the plasmid backbone.
-
Verification: Confirm the gene deletion in the antibiotic-sensitive colonies by PCR using primers flanking the deleted region and by DNA sequencing.
Semi-quantitative RT-PCR Analysis
This protocol is used to analyze the transcript levels of the mureidomycin biosynthetic genes, providing insights into the regulatory effects of activators or gene knockouts.
Materials:
-
Mycelia from S. roseosporus cultures
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcriptase
-
PCR reagents (Taq polymerase, dNTPs, specific primers for target and housekeeping genes)
-
Agarose (B213101) gel electrophoresis equipment
Protocol:
-
RNA Isolation: Harvest mycelia from liquid cultures at the desired time points. Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random hexamer primers.
-
PCR Amplification: Perform PCR using the synthesized cDNA as a template. Use specific primers for the target biosynthetic genes and a housekeeping gene (e.g., hrdB) for normalization. The number of PCR cycles should be optimized to be within the exponential phase of amplification.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. Quantify the band intensities using densitometry software. Normalize the intensity of the target gene bands to the intensity of the housekeeping gene band to determine the relative transcript levels.
Mureidomycin Analogue Characterization by NMR and Mass Spectrometry
This protocol describes the general approach for the purification and structural elucidation of mureidomycin analogues produced by engineered S. roseosporus strains.
Materials:
-
Supernatant from S. roseosporus cultures
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system with a preparative column
-
Mass spectrometer (e.g., ESI-QTOF)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Deuterated solvents (e.g., DMSO-d6, Methanol-d4)
Protocol:
-
Extraction: Adsorb the mureidomycin compounds from the culture supernatant onto an SPE cartridge and elute with an appropriate organic solvent (e.g., methanol).
-
Purification: Fractionate the crude extract using preparative HPLC to isolate individual mureidomycin analogues.
-
Mass Spectrometry Analysis: Determine the molecular weights and obtain fragmentation patterns of the purified compounds using high-resolution mass spectrometry. This provides information on the elemental composition and substructures.
-
NMR Spectroscopy Analysis: Acquire a suite of NMR spectra (1H, 13C, COSY, HSQC, HMBC) for each purified compound. These experiments provide detailed information on the chemical structure, including the connectivity of atoms and stereochemistry, allowing for the complete structural elucidation of novel mureidomycin analogues.
Conclusion and Future Perspectives
The this compound biosynthetic gene cluster represents a promising source for the discovery of new antibiotics with activity against problematic Gram-negative pathogens. The elucidation of its genetic architecture, biosynthetic pathway, and regulatory mechanisms provides a solid foundation for future research. The application of synthetic biology and metabolic engineering approaches, guided by the knowledge presented in this guide, will be instrumental in generating novel mureidomycin analogues with improved therapeutic properties. Further investigation into the intricate regulatory networks and the enzymatic mechanisms will undoubtedly unlock the full potential of this fascinating biosynthetic pathway.
References
Preliminary In Vitro Evaluation of Mureidomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin B is a member of the mureidomycin family of peptidyl-nucleoside antibiotics, which are produced by Streptomyces flavidovirens. These antibiotics have garnered significant interest due to their specific and potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound, focusing on its antibacterial activity, mechanism of action, and detailed experimental protocols for its assessment.
Antibacterial Spectrum and Potency
The in vitro antibacterial activity of this compound and its analogs (A, C, and D) has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The primary method for determining antibacterial potency is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound and related compounds against various bacterial strains. Mureidomycins exhibit a narrow spectrum of activity, with remarkable potency against Pseudomonas aeruginosa.
| Bacterial Strain | Mureidomycin A (µg/mL) | This compound (µg/mL) | Mureidomycin C (µg/mL) | Mureidomycin D (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 3.13 | 6.25 | 0.78 | 1.56 |
| Pseudomonas aeruginosa IFO 3445 | 3.13 | 6.25 | 0.78 | 1.56 |
| Escherichia coli NIHJ | >100 | >100 | >100 | >100 |
| Staphylococcus aureus 209P | >100 | >100 | >100 | >100 |
| Bacillus subtilis PCI 219 | >100 | >100 | >100 | >100 |
| Klebsiella pneumoniae PCI 602 | >100 | >100 | >100 | >100 |
| Proteus vulgaris OX19 | >100 | >100 | >100 | >100 |
| Salmonella typhimurium H-2 | >100 | >100 | >100 | >100 |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Mureidomycins exert their bactericidal effect by inhibiting a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The specific target of these antibiotics is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase, also known as MraY.
The MraY-Catalyzed Reaction
MraY is an integral membrane protein that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P). This reaction forms Lipid I, the first lipid-linked intermediate in the membrane-associated steps of peptidoglycan synthesis.
Signaling Pathway Diagram
The following diagram illustrates the role of MraY in the peptidoglycan biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to evaluate this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
3.1.1. Materials
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Pseudomonas aeruginosa ATCC 27853 (or other test strains)
-
Spectrophotometer
-
Incubator (35°C)
3.1.2. Experimental Workflow Diagram
3.1.3. Procedure
-
Prepare Inoculum: From a fresh culture of P. aeruginosa on an agar (B569324) plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: Prepare a series of two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.
-
Reading MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
MraY Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of MraY activity by monitoring the transfer of a fluorescently labeled UDP-MurNAc-pentapeptide analog to a lipid carrier.
3.2.1. Materials
-
Purified or partially purified MraY enzyme
-
Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, KCl, and a detergent like Triton X-100)
-
Fluorometer
3.2.2. Experimental Workflow Diagram
3.2.3. Procedure
-
Enzyme Preparation: MraY can be overexpressed in E. coli and purified from membrane fractions.
-
Reaction Setup: In a microplate well, combine the assay buffer, undecaprenyl phosphate, MraY enzyme, and varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding the dansylated UDP-MurNAc-pentapeptide substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the dansyl fluorophore. The transfer of the dansylated moiety to the lipid environment results in a change in fluorescence.
-
Data Analysis: Compare the fluorescence in the presence of this compound to the control (no inhibitor) to determine the percentage of MraY inhibition.
In Vitro Peptidoglycan Synthesis Assay
This assay uses ether-treated bacterial cells, which are permeable to the nucleotide precursors of peptidoglycan, to measure the overall synthesis of peptidoglycan.
3.3.1. Materials
-
Pseudomonas aeruginosa cells
-
Diethyl ether
-
Radiolabeled UDP-N-acetylmuramic acid ([¹⁴C]UDP-MurNAc)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
ATP and MgCl₂
-
Tris-HCl buffer
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
3.3.2. Procedure
-
Cell Permeabilization: Treat a suspension of P. aeruginosa cells with cold diethyl ether to make the cell membrane permeable to the peptidoglycan precursors.
-
Reaction Mixture: Prepare a reaction mixture containing the ether-treated cells, Tris-HCl buffer, ATP, MgCl₂, UDP-GlcNAc, and [¹⁴C]UDP-MurNAc. Include varying concentrations of this compound in different reaction tubes.
-
Incubation: Incubate the reaction mixtures at 37°C to allow for peptidoglycan synthesis.
-
Stopping the Reaction: Terminate the reaction by adding cold TCA to precipitate the newly synthesized, radiolabeled peptidoglycan.
-
Quantification: Collect the precipitate by filtration, wash to remove unincorporated radiolabel, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of radioactivity incorporated into the peptidoglycan in the presence of this compound to the control to determine the extent of inhibition.
Conclusion
This compound demonstrates potent and specific in vitro activity against Pseudomonas aeruginosa by inhibiting the essential peptidoglycan biosynthesis enzyme MraY. The experimental protocols detailed in this guide provide a robust framework for the preliminary in vitro evaluation of this compound and other potential inhibitors of this pathway. Further investigation into the structure-activity relationships of the mureidomycin family and their in vivo efficacy is warranted for the development of new therapeutics against multidrug-resistant P. aeruginosa.
Early Research on Mureidomycin Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the foundational research on Mureidomycin antibiotics. It covers their discovery, chemical properties, mechanism of action, and biological activity, with a focus on the early publications that first characterized this unique class of peptidylnucleoside antibiotics.
Discovery and Production
Mureidomycins A, B, C, and D were first isolated from the culture broth of an actinomycete strain identified as Streptomyces flavidovirens.[1] These compounds were found to exhibit specific and potent activity against Pseudomonas aeruginosa.[1]
Fermentation Protocol
While detailed media composition and fermentation parameters from the original discovery are not fully available in the public record, a general overview of the fermentation process can be described as follows:
-
Producing Organism: Streptomyces flavidovirens
-
Fermentation: The actinomycete is cultured in a suitable liquid medium under aerobic conditions. The production of Mureidomycins is monitored by assessing the bioactivity of the culture broth against a susceptible strain of Pseudomonas aeruginosa.
-
Harvesting: Once optimal antibiotic production is achieved, the fermentation broth is harvested. The mycelium is separated from the culture filtrate, which contains the crude Mureidomycin complex.
Isolation Protocol
The Mureidomycins were isolated from the culture filtrate through a series of chromatographic steps. A general workflow for the isolation is as follows:
-
Adsorption Chromatography: The culture filtrate is first passed through a column of Amberlite XAD-2, a non-polar adsorbent resin, to capture the antibiotics.
-
Ion-Exchange Chromatography: The crude extract is then subjected to ion-exchange chromatography using Amberlite CG-50.
-
Anion-Exchange Chromatography: Further purification is achieved using a Whatman DE-52 anion-exchange column.
-
Size-Exclusion Chromatography: The final separation of the individual Mureidomycin components (A, B, C, and D) is performed using Toyopearl HW-40, a size-exclusion chromatography medium.[1]
Chemical Properties and Structure
Mureidomycins are classified as peptidylnucleoside antibiotics.[2] They are amphoteric white powders, soluble in methanol (B129727) and water.[1]
Structural Elucidation
The structures of Mureidomycins A-D were determined through spectroscopic analyses and degradation studies.[2] Key structural features include:
-
Common Constituents: All four compounds contain two residues of m-tyrosine, one residue of 2-amino-3-N-methylaminobutyric acid (AMBA), and methionine.[2]
-
Nucleobase Variation: Mureidomycins A and C contain a uracil (B121893) moiety, while Mureidomycins B and D contain a dihydrouracil (B119008) moiety.[1][2]
-
Peptide Chain Extension: Mureidomycins C and D have an additional glycine (B1666218) residue at the N-terminus of the peptide chain.[2]
-
Key Linkages: A ureido bond connects methionine and m-tyrosine. The uracil or dihydrouracil is linked to AMBA through an enamine sugar moiety.[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Mureidomycins A, B, C, and D as reported in the early literature.[1]
| Property | Mureidomycin A | Mureidomycin B | Mureidomycin C | Mureidomycin D |
| Molecular Formula | C₃₈H₄₈N₈O₁₂S | C₃₈H₅₀N₈O₁₂S | C₄₀H₅₁N₉O₁₃S | C₄₀H₅₃N₉O₁₃S |
| Molecular Weight | 840 | 842 | 897 | 899 |
| Nucleobase | Uracil | Dihydrouracil | Uracil | Dihydrouracil |
Mechanism of Action
Mureidomycins exert their antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3]
Target Enzyme: MraY (Translocase I)
The specific molecular target of Mureidomycins is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, also known as MraY or translocase I.[3] This enzyme catalyzes the transfer of the N-acetylmuramoyl-pentapeptide moiety from UDP-MurNAc-pentapeptide to a lipid carrier, undecaprenyl phosphate, to form lipid intermediate I. This is a critical step in the translocation of peptidoglycan precursors from the cytoplasm to the periplasm.[3]
Inhibition of Peptidoglycan Synthesis
In vitro studies using ether-treated cells of Pseudomonas aeruginosa demonstrated that Mureidomycin A inhibits the formation of lipid intermediates from UDP-N-acetylmuramyl-pentapeptide and UDP-N-acetylglucosamine.[3] The inhibition of lipid intermediate I formation was observed at concentrations below the minimum inhibitory concentration (MIC), confirming that MraY is the primary target.[3]
Signaling Pathway Diagram
References
Activating Cryptic Gene Clusters for Mureidomycin Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycins (MRDs), a class of uridyl-peptide antibiotics, exhibit potent activity against the problematic pathogen Pseudomonas aeruginosa. However, their biosynthetic gene cluster (mrd) is typically silent, or "cryptic," under standard laboratory conditions in the native producer, Streptomyces roseosporus. This guide provides a comprehensive overview of the strategies and detailed methodologies for activating this cryptic gene cluster to enable the production and study of these promising antibiotic candidates. A primary focus is placed on the well-documented and successful strategy of heterologously expressing the exogenous activator protein, SsaA. This document serves as a technical resource, offering structured data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and workflows.
Introduction to Mureidomycins and their Cryptic Gene Cluster
The mureidomycins are a family of nucleoside antibiotics that includes several analogues such as mureidomycins A, B, C, and D, as well as their acetylated derivatives.[1][2] These compounds hold significant therapeutic potential due to their activity against multi-drug resistant Gram-negative bacteria like P. aeruginosa. The genetic blueprint for mureidomycin biosynthesis is encoded within a large biosynthetic gene cluster (BGC) in Streptomyces roseosporus. However, this mrd BGC remains transcriptionally silent under typical fermentation conditions, necessitating targeted strategies for its activation.
Genome mining has revealed that the mrd BGC in S. roseosporus NRRL 15998 contains the necessary genes for producing mureidomycin analogues.[1][3] A key challenge in harnessing the potential of these compounds lies in overcoming the regulatory hurdles that keep this gene cluster silent.
Strategies for Activating the Mureidomycin Biosynthetic Gene Cluster
Several strategies can be employed to awaken silent BGCs in Streptomyces, including ribosome engineering, promoter replacement, and the manipulation of global regulatory genes.[4] For the mureidomycin BGC, the most effective and well-documented approach is the introduction of an exogenous transcriptional activator.
Heterologous Expression of the Activator Protein SsaA
The most successful strategy to date for activating the mrd gene cluster involves the constitutive expression of ssaA, a regulatory gene from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS.[1][3] Interestingly, the constitutive expression of the native homolog of ssaA in S. roseosporus, designated SSGG_02995, does not lead to the activation of mureidomycin production.[1] This highlights the specific and potent effect of the exogenous activator SsaA.
The introduction of ssaA into S. roseosporus leads to the production of not only known mureidomycins but also novel acetylated analogues.[1] This demonstrates the utility of this approach for both production and discovery of new bioactive compounds.
Data Presentation: Quantitative Analysis of Mureidomycin Production
The activation of the mrd gene cluster via SsaA expression results in a complex mixture of mureidomycin analogues. The following table summarizes the mass spectrometry data for some of the identified compounds from the fermentation broth of S. roseosporus expressing ssaA.
| Peak | Compound | Molecular Formula | Calculated [M+H]⁺ | Measured [M+H]⁺ |
| P1 | Mureidomycin A | C40H52N8O13 | 841.3218 | 841.3218 |
| P1' | Dihydro-mureidomycin A | C40H54N8O13 | 843.3375 | 843.3340 |
| P2 | Mureidomycin B | C41H54N8O14 | 899.3321 | 899.3246 |
| P3 | Mureidomycin Analogue | C40H50N8O13S | 885.3453 | 885.3416 |
| P3' | Dihydro-mureidomycin Analogue | C40H52N8O13S | 887.3609 | 887.3572 |
| P4 | Mureidomycin Analogue | C41H52N8O13 | 865.3732 | 865.3727 |
| P4' | Dihydro-mureidomycin Analogue | C41H54N8O13 | 867.3888 | 867.3895 |
| P5 | Mureidomycin Analogue | C40H50N8O12S | 867.3347 | 867.3359 |
| P5' | Dihydro-mureidomycin Analogue | C40H52N8O12S | 869.3503 | 869.3467 |
| P6 | N-acetylmureidomycin I/J | C42H54N8O14 | 849.3763 | 849.3763 |
| P6' | Dihydro-N-acetylmureidomycin I/J | C42H56N8O14 | 851.3919 | 851.3909 |
Data compiled from references[5][6].
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the activation of the mureidomycin gene cluster.
Construction of the ssaA Expression Vector
This protocol describes the construction of a plasmid for the constitutive expression of ssaA in S. roseosporus.
Materials:
-
Streptomyces sp. strain SS genomic DNA
-
E. coli - Streptomyces shuttle vector (e.g., pSET152 or similar integrative vector)
-
Constitutive promoter for Streptomyces (e.g., ermEp*)
-
Restriction enzymes (e.g., NdeI, XbaI)
-
T4 DNA Ligase
-
PCR primers for ssaA (forward and reverse)
-
E. coli cloning strain (e.g., DH5α)
-
E. coli methylation-deficient strain for intergeneric conjugation (e.g., ET12567/pUZ8002)
Procedure:
-
PCR Amplification of ssaA: Amplify the coding sequence of ssaA from the genomic DNA of Streptomyces sp. strain SS using high-fidelity DNA polymerase. Design primers to introduce restriction sites (e.g., NdeI at the start codon and XbaI downstream of the stop codon).
-
Vector Preparation: Digest the E. coli - Streptomyces shuttle vector with the corresponding restriction enzymes (e.g., NdeI and XbaI) under the constitutive promoter.
-
Ligation: Ligate the purified PCR product of ssaA with the digested vector using T4 DNA Ligase.
-
Transformation into E. coli: Transform the ligation mixture into a competent E. coli cloning strain. Select for transformants on appropriate antibiotic-containing medium.
-
Plasmid Verification: Isolate plasmid DNA from the transformants and verify the correct insertion of ssaA by restriction digestion and Sanger sequencing.
-
Transformation into Conjugation Strain: Transform the verified expression plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002 to prepare for conjugation.
Transformation of Streptomyces roseosporus
This protocol details the introduction of the ssaA expression plasmid into S. roseosporus via intergeneric conjugation from E. coli.
Materials:
-
S. roseosporus spores
-
E. coli ET12567/pUZ8002 carrying the ssaA expression plasmid
-
ISP4 medium (or other suitable sporulation agar)
-
LB medium
-
MS agar (B569324) plates
-
Nalidixic acid
-
Apramycin (or other appropriate selection antibiotic for the vector)
Procedure:
-
Preparation of S. roseosporus Spores: Grow S. roseosporus on ISP4 agar plates until confluent sporulation is observed. Harvest the spores in sterile water and filter through sterile cotton wool.
-
Preparation of E. coli Donor Strain: Grow an overnight culture of E. coli ET12567/pUZ8002 with the ssaA plasmid in LB medium containing the appropriate antibiotics.
-
Conjugation:
-
Mix the S. roseosporus spores and the E. coli donor cells.
-
Plate the mixture onto MS agar plates.
-
Incubate the plates at 30°C for 16-20 hours.
-
-
Selection of Exconjugants: Overlay the conjugation plates with a solution of nalidixic acid (to inhibit E. coli growth) and the appropriate antibiotic for selecting Streptomyces exconjugants (e.g., apramycin).
-
Incubation and Verification: Continue to incubate the plates at 30°C until exconjugant colonies appear. Streak the colonies onto fresh selective agar to obtain pure cultures. Verify the presence of the integrated plasmid by PCR using primers specific to the ssaA gene.
Fermentation and Extraction of Mureidomycins
Materials:
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., ISP2)
-
Ethyl acetate (B1210297) or other suitable organic solvent
Procedure:
-
Seed Culture: Inoculate a seed flask containing TSB medium with spores or mycelia of the recombinant S. roseosporus strain. Incubate at 30°C with shaking for 2-3 days.
-
Production Culture: Inoculate the production medium (ISP2) with the seed culture. Incubate at 30°C with shaking for 5-7 days.
-
Extraction: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent to obtain the crude extract containing mureidomycins.
HPLC Analysis of Mureidomycin Production
This protocol outlines the analysis of mureidomycin analogues in the crude extract by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract of mureidomycins
-
Methanol (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude extract in methanol. Filter the sample through a 0.22 µm filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
-
Data Analysis: Analyze the resulting chromatogram to identify peaks corresponding to different mureidomycin analogues based on their retention times and comparison to standards if available. For quantitative analysis, a standard curve should be generated using purified mureidomycin compounds.
Mandatory Visualizations
Signaling Pathway of Mureidomycin Gene Cluster Activation by SsaA
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Transformation of Streptomyces sp. ATCC 39366 Producing Leptomycin by Electroporation [jmicrobiol.or.kr]
- 4. protocols.io [protocols.io]
- 5. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized transformation of Streptomyces sp. ATCC 39366 producing leptomycin by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mureidomycin B Fermentation and Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fermentation and production protocols for Mureidomycin B, a potent uridyl-peptide antibiotic with significant activity against Pseudomonas aeruginosa. The following sections detail the producing microorganisms, fermentation media and conditions, extraction and purification procedures, and quantitative data on Mureidomycin analogues.
Introduction to this compound
Mureidomycins are a family of nucleoside antibiotics that inhibit the bacterial enzyme MraY, a key component in the peptidoglycan biosynthesis pathway. This mode of action makes them a subject of interest for the development of new antibacterial agents, particularly against multidrug-resistant Gram-negative bacteria. This compound is one of the analogues produced by Streptomyces flavidovirens and can also be produced through heterologous expression in engineered strains of Streptomyces roseosporus.
Quantitative Data
The following table summarizes the molecular weights of various Mureidomycin analogues that have been identified. Yields for this compound specifically are not widely reported in absolute terms and can vary significantly based on the producing strain and fermentation conditions.
| Mureidomycin Analogue | Producing Organism | Molecular Weight (Da) | Key Structural Feature | Reference |
| Mureidomycin A | Streptomyces flavidovirens | 840 | Uracil | [1] |
| This compound | Streptomyces flavidovirens | 842 | Dihydrouracil | [1] |
| Mureidomycin C | Streptomyces flavidovirens | 897 | Uracil | [1] |
| Mureidomycin D | Streptomyces flavidovirens | 899 | Dihydrouracil | [1] |
| N-acetylmureidomycin E | Streptomyces roseosporus (recombinant) | Not explicitly stated | Acetylated | [2] |
| N-acetylmureidomycin I | Streptomyces roseosporus (recombinant) | Not explicitly stated | Acetylated | [2] |
| N-acetylmureidomycin J | Streptomyces roseosporus (recombinant) | Not explicitly stated | Acetylated | [2] |
Experimental Protocols
Microorganism and Inoculum Preparation
The primary producing organism is Streptomyces flavidovirens. Alternatively, a recombinant Streptomyces roseosporus strain expressing the mureidomycin biosynthetic gene cluster can be used.
Protocol for Inoculum Preparation:
-
Strain Activation: From a cryopreserved stock (-80°C in 15% glycerol), streak Streptomyces spores onto ISP-2 agar (B569324) plates.
-
Incubation: Incubate the plates at 28-30°C for 7-10 days, or until sufficient sporulation is observed.
-
Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB) with a loopful of spores from the agar plate.
-
Seed Culture Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200-220 rpm for 2-3 days until the culture is turbid. This seed culture will be used to inoculate the production medium.
Fermentation
Media Formulations:
-
ISP-2 Medium (for sporulation and seed culture):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Dextrose: 4 g/L
-
Agar (for solid medium): 20 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Tryptic Soy Broth (TSB) (for seed culture):
-
Tryptone: 17 g/L
-
Soy Peptone: 3 g/L
-
Dextrose: 2.5 g/L
-
Sodium Chloride: 5 g/L
-
Dipotassium Phosphate: 2.5 g/L
-
Adjust pH to 7.3 before autoclaving.
-
-
Production Medium (suggested starting point for optimization):
-
Soluble Starch: 20 g/L
-
Glucose: 10 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
CaCO₃: 2 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Trace element solution: 1 mL/L
-
Adjust pH to 7.0 before autoclaving.
-
Fermentation Protocol:
-
Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Fermentation Conditions:
-
Temperature: 28-30°C
-
Agitation: 200-250 rpm in a baffled flask.
-
Aeration: For bioreactors, maintain a dissolved oxygen level above 20% saturation.
-
Duration: 7-10 days.
-
-
Monitoring: Monitor the fermentation by measuring pH, cell growth (mycelial dry weight), and this compound production (using HPLC analysis of the culture supernatant).
Extraction and Purification
Mureidomycins are typically isolated from the culture filtrate.
Extraction and Purification Protocol:
-
Harvesting: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration.
-
Adsorption Chromatography (Initial Capture):
-
Pass the clarified culture filtrate through a column packed with Amberlite XAD-2 resin.
-
Wash the column with deionized water to remove salts and polar impurities.
-
Elute the adsorbed mureidomycins with methanol (B129727) or acetone.
-
Concentrate the eluate under reduced pressure.
-
-
Ion-Exchange Chromatography:
-
Dissolve the concentrated extract in an appropriate buffer and apply it to a cation exchange column (e.g., Amberlite CG-50).
-
Elute with a salt gradient (e.g., 0 to 1 M NaCl) or a pH gradient to separate mureidomycins from other charged molecules.
-
Further purify the mureidomycin-containing fractions on an anion exchange column (e.g., Whatman DE-52) if necessary, using a similar gradient elution strategy.
-
-
Size-Exclusion Chromatography:
-
For final polishing, subject the active fractions to size-exclusion chromatography using a resin like Toyopearl HW-40 to separate molecules based on their size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For obtaining highly pure this compound, use preparative reverse-phase HPLC (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an additive like formic acid or trifluoroacetic acid (TFA) is commonly employed.
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm and 254 nm).
-
Collect the fractions corresponding to the this compound peak and confirm their purity by analytical HPLC and mass spectrometry.
-
Visualizations
This compound Production Workflow
Caption: Workflow for this compound production.
Mureidomycin Biosynthesis Activation
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
NMR Spectroscopy for the Structural Analysis of Mureidomycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural analysis of Mureidomycin B using Nuclear Magnetic Resonance (NMR) spectroscopy. Mureidomycins are a class of peptidylnucleoside antibiotics known for their activity against Gram-negative bacteria, making their structural elucidation crucial for drug development and analogue synthesis.
Introduction
This compound is a complex natural product belonging to the mureidomycin family of antibiotics produced by Streptomyces flavidovirens. These antibiotics inhibit the translocase I (MraY) enzyme, which is essential for the biosynthesis of peptidoglycan in the bacterial cell wall. The intricate structure of this compound, featuring a modified uridine (B1682114) core, a peptide chain with non-proteinogenic amino acids, and a dihydrouracil (B119008) moiety, necessitates a comprehensive analytical approach for its complete structural characterization. High-field NMR spectroscopy, including a suite of one-dimensional (1D) and two-dimensional (2D) experiments, is the cornerstone for the unambiguous assignment of its chemical structure.
The structural backbone of mureidomycins consists of a 3'-deoxyuridine (B14125) linked to N-methyl-2,3-diaminobutyric acid (DABA) via a 4',5'-enamide bond, which is further connected to a peptide skeleton. This compound specifically contains a dihydrouracil moiety, distinguishing it from analogues like Mureidomycin A which has a uracil (B121893) ring.
Data Presentation: NMR Chemical Shifts
Table 1: Representative ¹H and ¹³C NMR Data of a Mureidomycin Analogue (N-acetylmureidomycin A in CD₃OD)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Uracil | ||
| 2 | 152.1 | - |
| 4 | 165.9 | - |
| 5 | 103.5 | 5.59, d (7.8) |
| 6 | 141.2 | 7.12, d (7.8) |
| Sugar | ||
| 1' | 94.5 | 4.85, d (3.5) |
| 2' | 73.9 | 4.21, dd (3.5, 5.0) |
| 3' | 56.8 | 4.05, m |
| 4' | 143.7 | - |
| 5' | 98.3 | 6.95, d (9.0) |
| AMBA | ||
| 1 | 173.1 | - |
| 2 | 55.9 | 4.35, d (8.5) |
| 3 | 54.3 | 3.85, m |
| 4 | 14.2 | 1.19, d (6.5) |
| 6 (N-CH₃) | 33.5 | 3.03, s |
| Met | ||
| 1 | 174.2 | - |
| 2 | 52.5 | 4.55, t (7.0) |
| 3 | 31.1 | 2.10, m |
| 4 | 31.1 | 2.55, t (7.5) |
| 6 (S-CH₃) | 15.4 | 2.03, s |
| Ureido | ||
| 1 | 158.4 | - |
| m-Tyr-A | ||
| 1 | 175.0 | - |
| 2 | 52.5 | 4.65, t (7.0) |
| 3 | 38.3 | 2.95, dd (14.0, 7.0); 3.10, dd (14.0, 7.0) |
| 4 | 139.8 | - |
| 5 | 117.0 | 6.70, d (8.0) |
| 6 | 130.4 | 7.15, t (8.0) |
| 7 | 114.7 | 6.65, s |
| 8 | 158.6 | - |
| 9 | 121.3 | 6.80, d (8.0) |
| m-Tyr-B | ||
| 1 | 176.4 | - |
| 2 | 52.5 | 4.75, t (7.0) |
| 3 | 39.1 | 3.00, dd (14.0, 7.0); 3.15, dd (14.0, 7.0) |
| 4 | 140.1 | - |
| 5 | 117.4 | 6.75, d (8.0) |
| 6 | 130.7 | 7.20, t (8.0) |
| 7 | 114.9 | 6.70, s |
| 8 | 159.7 | - |
| 9 | 121.9 | 6.85, d (8.0) |
| N-Acetyl | ||
| 1 (C=O) | 168.3 | - |
| 2 (CH₃) | 22.3 | 1.87, s |
Note: Data is for N-acetylmureidomycin A as reported in Liu et al., 2023 and serves as a representative example. AMBA: 2-amino-3-methylaminobutyric acid; Met: Methionine; m-Tyr: m-Tyrosine.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from the fermentation broth of Streptomyces flavidovirens. Purification is achieved through a series of chromatographic techniques, including adsorption resins (e.g., Amberlite XAD-2), ion-exchange chromatography (e.g., CG-50, DE-52), and size-exclusion chromatography (e.g., Toyopearl HW-40).
-
Sample for NMR:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of a suitable deuterated solvent. Methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for peptidylnucleoside antibiotics.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
a. 1D ¹H NMR
-
Purpose: To identify all proton signals and their multiplicities (singlet, doublet, triplet, etc.), which provides information about neighboring protons.
-
Typical Parameters:
-
Pulse Program: zg30 or zgpr (with water suppression)
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 s
-
Acquisition Time: 2-4 s
-
b. 1D ¹³C NMR
-
Purpose: To identify all carbon signals and provide information about the carbon skeleton.
-
Typical Parameters:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2 s
-
c. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton couplings within the same spin system (typically over 2-3 bonds). This is crucial for tracing out the connectivity of amino acid spin systems and the sugar moiety.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
d. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons. This is a powerful tool for assigning carbon signals based on previously assigned proton signals.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (edited HSQC to differentiate CH/CH₃ from CH₂ groups)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 160-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 8-16
-
e. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is critical for connecting different spin systems and establishing the overall structure, such as linking amino acids, connecting the sugar to the uracil base, and linking the peptide to the nucleoside core.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-240 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
Long-range coupling delay (d6): Optimized for J = 8-10 Hz.
-
Mandatory Visualizations
Logical Workflow for NMR-based Structural Elucidation of this compound
Caption: Workflow for this compound structural elucidation using NMR.
References
Application Notes and Protocols for the Identification of Mureidomycin Analogues using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a class of peptidylnucleoside antibiotics that exhibit potent activity against Gram-negative bacteria, including resistant strains of Pseudomonas aeruginosa.[1][2] Their unique mode of action, targeting the bacterial cell wall synthesis enzyme MraY, makes them promising candidates for the development of new antimicrobial agents. The identification and structural elucidation of novel mureidomycin analogues produced by various Streptomyces strains are crucial for understanding their structure-activity relationships and for developing more effective derivatives. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS) has become an indispensable tool for this purpose, enabling the rapid and sensitive detection and characterization of these complex natural products.[3][4][5]
This document provides detailed application notes and experimental protocols for the identification of mureidomycin analogues using modern mass spectrometry techniques.
Key Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are the primary techniques for the analysis of mureidomycin analogues.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements (typically below 5 ppm error).[5] This level of accuracy is essential for determining the elemental composition of the parent ion, a critical first step in identifying both known and novel analogues.[5][6]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, precursor ions of interest are selected and fragmented, yielding characteristic product ions. The resulting fragmentation patterns provide valuable structural information, helping to elucidate the amino acid sequence, modifications, and the nature of the nucleoside core.[6][7] This technique is particularly useful for differentiating isomers and identifying modifications such as acetylation or changes in the peptide chain.[3][8]
Experimental Workflow
The general workflow for identifying mureidomycin analogues from a microbial fermentation broth involves several key steps, as illustrated below.
Caption: General workflow for the identification of Mureidomycin analogues.
Protocols
Protocol 1: Sample Preparation from Streptomyces Fermentation Broth
This protocol outlines the extraction and partial purification of mureidomycin analogues from a liquid culture of Streptomyces.
Materials:
-
Streptomyces fermentation broth
-
Organic solvents (e.g., ethyl acetate (B1210297), butanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Water (HPLC grade)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Liquid-Liquid Extraction:
-
Adjust the pH of the supernatant to a neutral or slightly acidic range.
-
Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate or butanol) multiple times.
-
Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the dried extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and highly polar compounds.
-
Elute the mureidomycin analogues with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).
-
Collect the fractions and evaporate the solvent.
-
-
Sample Reconstitution: Reconstitute the dried, partially purified extract in a solvent compatible with the LC-MS system (e.g., 50% methanol in water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.[9]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[9]
Protocol 2: LC-HRMS and MS/MS Analysis
This protocol provides general parameters for the analysis of mureidomycin analogues using a Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system.
Instrumentation:
-
UHPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source
LC Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be a linear increase from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Temperature: 350 - 450 °C
-
Full Scan (MS1) Mass Range: m/z 150 - 1500
-
MS/MS Acquisition: Data-dependent acquisition (DDA) or "TopN" method, where the N most intense ions from the full scan are selected for fragmentation.
-
Collision Energy: Ramped collision energy (e.g., 20-60 eV) to generate a rich fragmentation spectrum.
Data Analysis and Analogue Identification
The process of identifying mureidomycin analogues from the acquired LC-MS/MS data is a multi-step process.
Caption: Workflow for data analysis and analogue identification.
-
Dereplication: The first step is to rapidly identify known mureidomycin analogues in the complex mixture. This is achieved by comparing the accurate masses and MS/MS spectra of the detected compounds against a database of known natural products.[6]
-
Identification of Novel Analogues: For compounds not found in the databases, the high-resolution full scan data is used to determine their elemental composition. The MS/MS spectra are then manually interpreted to deduce the structure. Common modifications to look for include:
-
Acetylation: A mass shift of +42.0106 Da (C₂H₂O).[3]
-
Dihydro- vs. Unsaturated Uracil (B121893): A mass difference of 2 Da in the molecular weight can indicate the reduction of the uracil ring.[1][10]
-
Amino Acid Substitutions: Variations in the peptide chain can be identified by characteristic mass differences between fragments.
-
Oxidation: A mass shift of +15.9949 Da (O), for example, in the methionine residue.[11]
-
Quantitative Data Summary
The following table summarizes the mass spectrometric data for some known mureidomycin analogues and related compounds identified in various studies.
| Compound Name | [M+H]⁺ (m/z) Measured | Molecular Formula | Reference |
| Mureidomycin A | 841.3218 | C₃₈H₄₈N₈O₁₂S | [1] |
| Mureidomycin B | 843.3340 | C₃₈H₅₀N₈O₁₂S | [1] |
| N-acetylmureidomycin E | 899.3246 | C₄₀H₅₀N₈O₁₄S | [1] |
| MRD 3 | 883.3295 | C₄₀H₅₀N₈O₁₃S | [1] |
| rMRD 3' | 885.3416 | C₄₀H₅₂N₈O₁₃S | [1] |
| MRD 4 | 865.3727 | C₄₁H₅₂N₈O₁₂ | [1] |
| rMRD 4' | 867.3895 | C₄₁H₅₄N₈O₁₂ | [1] |
| MRD 5 | 867.3359 | C₄₀H₅₀N₈O₁₂S | [1] |
| rMRD 5' | 869.3467 | C₄₀H₅₂N₈O₁₂S | [1] |
| N-acetylmureidomycin I/J | 849.3763 | C₃₉H₅₂N₈O₁₂S | [1] |
| rMRD 6' | 851.3909 | C₃₉H₅₄N₈O₁₂S | [1] |
Conclusion
The combination of advanced LC-MS/MS techniques with systematic data analysis workflows provides a powerful platform for the discovery and characterization of novel mureidomycin analogues. The protocols and data presented here serve as a guide for researchers in natural product chemistry and drug discovery to effectively utilize mass spectrometry for the exploration of this important class of antibiotics. Further structural confirmation of novel analogues typically requires purification and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]
References
- 1. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of mureidomycin analogues and functional analysis of an N-acetyltransferase in napsamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Assay Development for Mureidomycin B Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin B is a member of the mureidomycin family of peptidyl-nucleoside antibiotics, which exhibit potent activity against Pseudomonas aeruginosa. These antibiotics function by inhibiting the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential bacterial enzyme responsible for the first membrane-bound step in peptidoglycan biosynthesis. The unique mechanism of action of mureidomycins makes MraY an attractive target for the development of novel antibacterial agents to combat drug-resistant pathogens.
These application notes provide detailed protocols for a suite of in vitro assays to characterize the activity of this compound. The described methods include whole-cell assays to determine antibacterial efficacy and biochemical/biophysical assays to investigate the specific inhibition of its molecular target, MraY.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound targets MraY, an integral membrane protein that catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This is a critical step in the synthesis of the bacterial cell wall. By inhibiting MraY, this compound disrupts the peptidoglycan synthesis pathway, leading to the formation of osmotically sensitive cells (spheroplasts) and ultimately cell lysis.
Caption: this compound inhibits the MraY-catalyzed formation of Lipid I.
Data Presentation: In Vitro Activity of Mureidomycins
The following tables summarize the reported in vitro activities of this compound and related compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas aeruginosa
| Compound | P. aeruginosa Strain | MIC (µg/mL) | Reference |
| Mureidomycin A | Multiple Clinical Isolates | 0.2 - 6.25 | [1][2] |
| This compound | Multiple Clinical Isolates | 0.4 - 12.5 | [1] |
| Mureidomycin C | Multiple Clinical Isolates | 0.1 - 3.13 | [1] |
| Mureidomycin D | Multiple Clinical Isolates | 0.2 - 6.25 | [1] |
Table 2: Biochemical Inhibition Constants for MraY Inhibitors
| Inhibitor | Enzyme Source | Assay Type | IC50 | Ki | Reference |
| Mureidomycin A | E. coli (solubilized) | Fluorescence | - | 36 nM (initial), 2 nM (final) | |
| Mureidomycin A | P. aeruginosa (ether-treated cells) | Radiochemical | 0.05 µg/mL | - | [2] |
| This compound | Data Not Available | - | - | - | |
| Tunicamycin | E. coli (solubilized) | Fluorescence | - | 0.55 µM | |
| Liposidomycin B | E. coli (solubilized) | Fluorescence | - | 80 nM |
Experimental Protocols
Whole-Cell Assays
These assays are crucial for determining the overall antibacterial efficacy of this compound.
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of P. aeruginosa.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to a high concentration (e.g., 1024 µg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, inoculate a few colonies of P. aeruginosa into broth and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing broth and inoculum, but no this compound.
-
Negative Control: A well containing only broth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
This assay visually confirms the mechanism of action of this compound by observing the formation of spheroplasts due to the inhibition of cell wall synthesis.
Materials:
-
This compound
-
Pseudomonas aeruginosa
-
Broth medium
-
Microscope slides and coverslips
-
Phase-contrast microscope
Protocol:
-
Grow a culture of P. aeruginosa to the mid-logarithmic phase.
-
Add this compound at a concentration at or above the MIC.
-
Continue to incubate the culture at 37°C.
-
At various time points (e.g., 1, 2, 4 hours), take a small aliquot of the culture.
-
Prepare a wet mount on a microscope slide.
-
Observe the cells under a phase-contrast microscope. Look for the conversion of rod-shaped bacteria into spherical, osmotically fragile spheroplasts.
Biochemical and Biophysical Assays
These assays focus on the direct interaction between this compound and its target enzyme, MraY.
This assay measures the inhibition of MraY activity by monitoring the change in fluorescence of a dansylated substrate.
Caption: Workflow for the fluorescence-based MraY inhibition assay.
Materials:
-
Purified or solubilized MraY enzyme
-
Undecaprenyl phosphate (C55-P)
-
Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1% Triton X-100)
-
Fluorescence plate reader
Protocol:
-
Prepare Reagents:
-
Dilute MraY enzyme in assay buffer to the desired concentration.
-
Prepare a solution of C55-P in assay buffer.
-
Prepare a solution of dansylated UDP-MurNAc-pentapeptide in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup (in a 96- or 384-well black plate):
-
To each well, add:
-
MraY enzyme
-
C55-P
-
This compound at various concentrations (or solvent for control)
-
-
Incubate for a short period at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the dansylated UDP-MurNAc-pentapeptide to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., for 30-60 minutes) at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 520 nm. The formation of the lipid-linked product results in an increase in fluorescence as the dansyl group moves into a more hydrophobic environment.
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the fluorescence curves.
-
Calculate the percent inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This high-throughput screening-compatible assay measures the interaction between a labeled MraY and a fluorescently tagged substrate or inhibitor.
Principle: A long-lifetime donor fluorophore (e.g., Terbium cryptate) is attached to the MraY enzyme (e.g., via a His-tag antibody). A fluorescent acceptor (e.g., d2) is attached to a ligand that binds to MraY, such as a substrate analog or a competitive inhibitor. When the acceptor-ligand binds to the donor-labeled MraY, FRET occurs. This compound, as an inhibitor, will displace the acceptor-ligand, leading to a decrease in the FRET signal.
Caption: Workflow for the TR-FRET based MraY inhibition assay.
Materials:
-
His-tagged MraY enzyme
-
Anti-His antibody labeled with a TR-FRET donor (e.g., Terbium cryptate)
-
A fluorescently labeled ligand (acceptor) that binds to MraY
-
This compound
-
Assay buffer
-
TR-FRET compatible plate reader
Protocol:
-
Prepare Reagents:
-
Prepare solutions of His-tagged MraY, donor-labeled antibody, acceptor-labeled ligand, and serial dilutions of this compound in assay buffer.
-
-
Assay Setup (in a low-volume 384-well plate):
-
Add a small volume of each this compound dilution to the wells.
-
Add a pre-mixed solution of His-tagged MraY and the donor-labeled antibody.
-
Add the acceptor-labeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
TR-FRET Measurement: Read the plate in a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths after a time delay following excitation.
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot this ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The assays described in these application notes provide a comprehensive toolkit for the in vitro characterization of this compound. The whole-cell assays are essential for determining its antibacterial potency, while the biochemical and biophysical assays offer detailed insights into its mechanism of action at the molecular level. These protocols can be adapted for high-throughput screening of new MraY inhibitors and for detailed structure-activity relationship studies, thereby accelerating the development of new antibiotics to combat bacterial resistance.
References
Application Notes and Protocols for Testing Mureidomycin B Against Resistant Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic agents. Mureidomycins, a class of peptidyl-nucleoside antibiotics, have demonstrated potent activity against P. aeruginosa, including clinically challenging resistant isolates. Mureidomycin B, a member of this class, inhibits a crucial step in bacterial cell wall synthesis, making it a promising candidate for further investigation.
These application notes provide detailed protocols for testing the efficacy of this compound against resistant strains of P. aeruginosa. The methodologies cover standard antimicrobial susceptibility testing, the generation of resistant mutants for comparative studies, and data interpretation.
Mechanism of Action of this compound
This compound targets and inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is an essential integral membrane enzyme in bacteria that catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1] This is a committed and essential step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting MraY, this compound effectively blocks cell wall synthesis, leading to cell lysis and bacterial death.[1]
Caption: Mechanism of this compound action on the peptidoglycan synthesis pathway.
Data Presentation: Mureidomycin Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Mureidomycins against various P. aeruginosa strains, including those resistant to other classes of antibiotics.
| Antibiotic | Strain Type | MIC Range (µg/mL) | Reference |
| Mureidomycin A | Ofloxacin-resistant P. aeruginosa | 3.13 - 25 | [2] |
| Imipenem-resistant P. aeruginosa | 3.13 - 25 | [2] | |
| This compound | P. aeruginosa (general) | 0.05 - 12.5 | [2] |
| Mureidomycin C | P. aeruginosa (general) | 0.05 - 12.5 | [2] |
| Ofloxacin-resistant P. aeruginosa | 0.78 - 25 | [2] | |
| Imipenem-resistant P. aeruginosa | 0.78 - 25 | [2] | |
| Mureidomycin D | P. aeruginosa (general) | 0.05 - 12.5 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in antimicrobial susceptibility testing.
Materials:
-
This compound powder (CAS No: 114797-05-6)
-
Sterile, deionized water or methanol[3]
-
Analytical balance
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: Use the following formula to determine the weight of the antibiotic powder needed:
Note: Refer to the manufacturer's certificate of analysis for the potency of the this compound lot.
-
Dissolution: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile conical tube. Add a small volume of sterile deionized water or methanol (B129727) and vortex thoroughly until the powder is completely dissolved. Mureidomycins are reported to be soluble in both water and methanol.[3] For initial testing, water is a suitable solvent.
-
Dilution to Final Stock Concentration: Add sterile deionized water to reach the final desired stock concentration (e.g., 10 mg/mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container. It is important to ascertain from the manufacturer if this compound binds to the filter material.[4]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay for this compound
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa strains using the broth microdilution method.
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
This compound stock solution
-
P. aeruginosa test strains (wild-type and resistant)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Plate Preparation: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.
-
Serial Dilution: Add 100 µL of the this compound working solution (prepared from the stock to twice the highest desired final concentration) to well 1 of each corresponding row. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Inoculum Preparation: From a fresh agar (B569324) plate culture of the P. aeruginosa strain, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11 of each test row. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.
Protocol 3: Generation and Selection of Resistant P. aeruginosa Mutants
Objective: To generate and select for P. aeruginosa mutants with specific resistance mechanisms (AmpC overexpression and efflux pump upregulation) for testing against this compound.
3.1 Selection of AmpC-Overproducing Mutants
Principle: Spontaneous mutations in genes regulating the expression of the chromosomal AmpC β-lactamase (e.g., ampD) can lead to its constitutive overexpression. Selection with certain β-lactam antibiotics can enrich for these mutants.
Materials:
-
Wild-type P. aeruginosa strain (e.g., PAO1)
-
Mueller-Hinton agar (MHA) plates
-
Ceftazidime (B193861) antibiotic disks or powder
-
Sterile spreaders
Procedure:
-
Prepare a high-density lawn of the wild-type P. aeruginosa strain on MHA plates by spreading 100-200 µL of an overnight broth culture.
-
Place a ceftazidime disk on the center of the agar plate or incorporate ceftazidime into the agar at a concentration 2-4 times the MIC of the wild-type strain.[5]
-
Incubate the plates at 37°C for 24-48 hours.
-
Observe for colonies growing within the zone of inhibition (for disk diffusion) or on the ceftazidime-containing agar.
-
Isolate individual colonies and re-streak onto fresh MHA plates with ceftazidime to confirm resistance.
-
Characterize the resistant phenotype by performing MIC testing with a panel of β-lactam antibiotics. AmpC overproducers will typically show increased resistance to ceftazidime.[5]
3.2 Selection of Efflux Pump-Overexpressing Mutants
Principle: Mutations in regulatory genes (e.g., mexR, nalC, nalD) can lead to the overexpression of efflux pumps like MexAB-OprM or MexXY-OprM. Selection with substrates of these pumps, such as certain fluoroquinolones or cephalosporins, can isolate these mutants.
Materials:
-
Wild-type P. aeruginosa strain
-
MHA plates
-
Ciprofloxacin (B1669076) or cefepime (B1668827) antibiotic disks or powder
-
Sterile spreaders
Procedure:
-
Follow the same procedure as for AmpC selection (steps 1-3), but use ciprofloxacin or cefepime as the selective agent. Cefepime can select for both AmpC and efflux pump mutants, while ciprofloxacin is a good selector for efflux pump overexpression.[5][6]
-
Isolate colonies growing in the presence of the antibiotic.
-
Confirm the resistant phenotype by MIC testing with a panel of antibiotics that are known substrates for P. aeruginosa efflux pumps (e.g., fluoroquinolones, tetracycline, chloramphenicol, and some β-lactams).
-
Further characterization can be performed using real-time PCR to quantify the expression levels of efflux pump genes (e.g., mexB, mexY).
Caption: General workflow for selecting antibiotic-resistant mutants.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound against resistant Pseudomonas aeruginosa. By employing standardized methodologies for susceptibility testing and the generation of clinically relevant resistant mutants, researchers can obtain reliable and reproducible data to assess the potential of this compound as a novel therapeutic agent. The unique mechanism of action of this compound, targeting the essential MraY enzyme, suggests a low probability of cross-resistance with existing antibiotic classes, making it a high-priority candidate in the fight against antimicrobial resistance.
References
- 1. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Differential Selection of Single-Step AmpC or Efflux Mutants of Pseudomonas aeruginosa by Using Cefepime, Ceftazidime, or Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Expression of ampC in Pseudomonas aeruginosa Mutants Selected with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Activating Mureidomycin B Biosynthesis in Streptomyces roseosporus
Topic: Protocol for Activating Mureidomycin B Biosynthesis in Streptomyces roseosporus Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Mureidomycins are uridyl-peptide antibiotics known for their potent activity against the highly refractory pathogen Pseudomonas aeruginosa.[1][2] In the wild-type strain Streptomyces roseosporus NRRL 15998, the biosynthetic gene cluster (BGC) responsible for mureidomycin production, known as the mrd cluster, is cryptic, meaning it is not expressed under standard laboratory conditions.[3] This document provides a detailed protocol for activating this silent BGC through the heterologous expression of a specific activator gene, leading to the production and isolation of novel mureidomycin analogues.
The primary strategy involves the introduction and constitutive expression of the foreign activator gene ssaA, derived from the sansanmycin BGC of Streptomyces sp. strain SS.[3][4] Interestingly, the native ssaA homologue in S. roseosporus, SSGG_02995, is incapable of activating the cluster, making the introduction of the exogenous activator a critical step.[1][3] The SsaA protein functions as a pathway-specific transcriptional activator, binding to conserved sequences in the promoter regions of key biosynthetic genes within the mrd cluster, thereby switching on the production of mureidomycin compounds.[4] This approach not only enables the production of known mureidomycins but has also led to the discovery of eight new acetylated mureidomycin analogues.[1]
Signaling Pathway and Regulatory Logic
The activation of the mureidomycin (mrd) biosynthetic gene cluster is controlled at the transcriptional level. In the wild-type strain, the cluster remains silent. The introduction of the activator protein SsaA bypasses the native, non-functional regulatory system. SsaA directly initiates the transcription of the biosynthetic genes required to assemble the mureidomycin molecule.
Experimental Workflow
The overall process involves constructing an expression vector for the ssaA gene, introducing it into S. roseosporus via intergeneric conjugation, fermenting the engineered strain, and finally, analyzing the culture for mureidomycin production.
Quantitative Data Summary
Activation of the mrd cluster results in a complex profile of mureidomycin analogues. While absolute production titers are not extensively reported, analytical and bioassay data clearly demonstrate successful activation.
Table 1: Mureidomycin Analogues Produced by Engineered S. roseosporus (Sr-hA) Strain
| Peak ID | Compound Name/Analogue | Molecular Formula | Observed [M+H]⁺ (m/z) |
|---|---|---|---|
| P1 | Mureidomycin A | C₃₈H₄₈N₈O₁₂S | 841.3218 |
| P1' | Dihydro-mureidomycin A | C₃₈H₅₀N₈O₁₂S | 843.3340 |
| P2 | This compound | C₃₈H₅₀N₈O₁₂S | 899.3246 |
| P3 | Mureidomycin Analogue 3 | C₄₀H₅₀N₈O₁₃S | 883.3295 |
| P4 | Mureidomycin Analogue 4 | C₄₁H₅₂N₈O₁₃ | 865.3727 |
| P5 | Mureidomycin Analogue 5 | C₄₀H₅₀N₈O₁₂S | 867.3359 |
| P6 | N-acetylmureidomycin E | C₄₀H₅₂N₈O₁₃S | 849.3763 |
| P6' | N-acetylmureidomycin I/J | C₄₀H₅₄N₈O₁₃S | 851.3909 |
Data sourced from UPLC-HRMS analysis of culture extracts.[3]
Table 2: Bioactivity of Culture Extracts Against Pseudomonas aeruginosa PA14
| Strain | Culture Extract Volume Added | Growth of P. aeruginosa PA14 |
|---|---|---|
| Wild-Type (S. roseosporus NRRL 15998) | 10 - 25 µL | No inhibition |
| Engineered Strain (Sr-hA) | 10 µL | Partial inhibition |
| Engineered Strain (Sr-hA) | 15 µL | Strong inhibition |
| Engineered Strain (Sr-hA) | 20 µL | Complete inhibition |
| Engineered Strain (Sr-hA) | 25 µL | Complete inhibition |
Bioactivity determined by observing the growth curves of P. aeruginosa in the presence of fermentation extracts.[5]
Detailed Experimental Protocols
Protocol 1: Construction of ssaA Expression Vector
-
Gene Amplification: Amplify the complete coding sequence of the ssaA gene (747 bp) from the genomic DNA of Streptomyces sp. strain SS using high-fidelity PCR.
-
Vector Preparation: Clone the amplified ssaA fragment into a suitable Streptomyces expression vector, such as pJI10500, under the control of a strong, constitutive promoter (e.g., PhrdB or P*ermE**).
-
Transformation: Transform the resulting plasmid (e.g., pJI10500::PhrdB-ssaA) into an E. coli methylation-deficient strain suitable for intergeneric conjugation, such as ET12567 carrying the helper plasmid pUZ8002.
-
Verification: Confirm the integrity of the construct by restriction digest and Sanger sequencing.
Protocol 2: Intergeneric Conjugation
-
Recipient Preparation: Grow S. roseosporus NRRL 15998 in a suitable liquid medium (e.g., TSB) to mid-log phase, then harvest and wash the mycelia.
-
Donor Preparation: Grow the E. coli donor strain containing the ssaA expression vector to mid-log phase in LB medium supplemented with appropriate antibiotics (e.g., Kanamycin for pUZ8002, Chloramphenicol, Apramycin).
-
Mating: Mix the donor and recipient cells and plate the mixture onto a conjugation medium like AS-1 agar (B569324).[3] Incubate at 30°C for 16-20 hours.
-
Selection: Overlay the plates with a selection layer containing antibiotics to select for S. roseosporus exconjugants. Use an antibiotic to counter-select E. coli (e.g., Nalidixic acid at 25 µg/mL) and an antibiotic to select for the plasmid (e.g., Apramycin at 10 µg/mL).[3]
-
Isolation and Verification: Incubate the plates until colonies appear. Isolate single colonies and verify the presence of the integrated ssaA gene by colony PCR.
Protocol 3: Fermentation and Metabolite Production
-
Seed Culture: Inoculate a starting culture of the verified engineered strain (Sr-hA) in a seed medium (e.g., 50 mL of Trypticase Soy Broth with 2.5% dextrin) and incubate at 30°C with shaking for 48 hours.
-
Production Culture: Transfer the seed culture (e.g., 5% v/v) into a production medium. Liquid ISP-2 medium has been successfully used for this purpose.[5]
-
Incubation: Ferment the culture at 30°C with shaking (e.g., 220 rpm) for 4 to 8 days.[5]
-
Extraction: After incubation, centrifuge the culture broth to separate the supernatant and mycelia. The mureidomycin analogues are secreted into the supernatant.
Protocol 4: Analysis by HPLC-MS
-
Sample Preparation: Filter the culture supernatant through a 0.22 µm filter before analysis.
-
Chromatography Conditions:
-
System: UPLC-HRMS system (e.g., Waters ACQUITY UPLC).
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm.[3]
-
Column Temperature: 45°C.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient: [3]
-
0-10 min: 0% to 15% B
-
10-15 min: 15% to 50% B
-
15-17 min: 50% to 100% B
-
17-19 min: Hold at 100% B
-
-
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecules [M+H]⁺ of the mureidomycin analogues.
Protocol 5: Bioassay against P. aeruginosa
-
Indicator Strain: Prepare an overnight culture of P. aeruginosa PA14 in LB broth.
-
Assay Plate: Prepare agar plates (e.g., Mueller-Hinton agar) and seed them with the P. aeruginosa PA14 culture to create a bacterial lawn.
-
Sample Application: Apply aliquots (e.g., 10-100 µL) of the filtered supernatant from the S. roseosporus cultures (wild-type and Sr-hA) onto sterile paper discs or directly into wells cut into the agar.
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: Measure the diameter of the zone of inhibition around the point of application. A clear zone indicates successful production of active anti-Pseudomonas compounds.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Techniques for Genetic Manipulation of the Mureidomycin B Gene Cluster: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the genetic manipulation of the Mureidomycin B (MRD B) biosynthetic gene cluster (mrd). Mureidomycins are uridyl-peptide antibiotics with potent activity against Pseudomonas aeruginosa, a challenging multidrug-resistant pathogen.[1] The mrd gene cluster, found in Streptomyces roseosporus NRRL 15998, is typically silent under standard laboratory conditions.[2][3] Genetic manipulation is therefore crucial for activating its expression, studying gene function, and engineering the biosynthesis of novel mureidomycin analogs.
Overview of the this compound Gene Cluster and its Regulation
The mrd gene cluster in S. roseosporus NRRL 15998 consists of 28 open reading frames (ORFs).[2] Its expression is controlled by regulatory genes within the cluster. The native activator gene, SSGG_02995, is not sufficient to induce mureidomycin production under laboratory conditions.[2][3] However, the introduction of an exogenous activator gene, ssaA, from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS, effectively activates the cryptic mrd gene cluster.[1][2][3] The SsaA protein directly binds to a 14-nt palindrome sequence (5′-CTGRCNNNNGTCAG-3′) found in the promoter regions of several mrd genes, initiating their transcription.[1]
Key regulatory and biosynthetic genes that have been targeted for genetic manipulation include:
-
SSGG_02995 : The native, but ineffective, activator gene.[1][2]
-
ssaA : An exogenous activator gene used to induce mureidomycin biosynthesis.[1][2]
-
SSGG-02981, SSGG-02987, and SSGG-02994 : Target genes directly controlled by SsaA that are essential for MRD production.[1]
-
SSGG-02980 and SSGG-03002 : Genes involved in the diversification of mureidomycin analogs, specifically in the production of dihydro-mureidomycins.[4][5] SSGG-03002 is involved in the reduction of the uracil (B121893) ring, while SSGG-02980 has an antagonistic effect.[4][5]
Data Presentation: Quantitative Analysis of Mureidomycin Analogs
The genetic manipulation of the mrd gene cluster leads to the production of various mureidomycin analogs. The relative abundance of these compounds can be quantified using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Below is a summary of the observed effects of gene disruptions on the production of mureidomycin analogs.
| Gene Disrupted | Key Metabolites Produced | Effect on Mureidomycin Profile | Reference |
| Wild-type (Sr-WT) | None | Cryptic gene cluster, no mureidomycin production. | [2] |
| Sr-hA (WT + ssaA) | Mureidomycins (MRDs) and reduced Mureidomycins (rMRDs) | Activation of the gene cluster, production of a complex mixture of analogs. | [2][4] |
| ΔSSGG-02980-hA | Primarily reduced Mureidomycins (rMRDs) | Accumulation of dihydro-mureidomycins. | [4][5] |
| ΔSSGG-03002-hA | Mureidomycins (MRDs) | Production of mureidomycins with an unsaturated uracil ring. | [4][5] |
| ΔSSGG-02981-hA | Abolished MRD production | Essential for mureidomycin biosynthesis. | [1] |
| ΔSSGG-02987-hA | Abolished MRD production | Essential for mureidomycin biosynthesis. | [1] |
| ΔSSGG-02994-hA | Abolished MRD production | Essential for mureidomycin biosynthesis. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the genetic manipulation of the mrd gene cluster. These protocols are based on established techniques for Streptomyces and have been adapted for the study of mureidomycin biosynthesis.
Protocol for Activation of the mrd Gene Cluster using ssaA
This protocol describes the introduction of the exogenous activator gene ssaA into S. roseosporus to induce mureidomycin production.
Materials:
-
S. roseosporus NRRL 15998
-
E. coli ET12567/pUZ8002
-
Expression plasmid containing ssaA under a constitutive promoter (e.g., pSET152-derived vector)
-
ISP4 medium
-
2xYT medium
-
LB medium
-
Antibiotics (apramycin, kanamycin, chloramphenicol, nalidixic acid)
Procedure:
-
Plasmid Construction: Clone the ssaA gene into an appropriate E. coli-Streptomyces shuttle vector, such as pSET152, under the control of a strong constitutive promoter.
-
Transformation of E. coli : Introduce the constructed plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002 by electroporation.
-
Conjugation: a. Grow S. roseosporus on ISP4 agar (B569324) plates to obtain fresh spores. b. Grow the E. coli donor strain in 2xYT medium supplemented with appropriate antibiotics to an OD600 of 0.4-0.6. c. Wash the E. coli cells twice with antibiotic-free LB medium and resuspend in a small volume of LB. d. Mix the E. coli donor cells with S. roseosporus spores. e. Plate the mixture onto ISP4 agar plates and incubate at 30°C for 16-20 hours.
-
Selection of Exconjugants: a. Overlay the plates with an aqueous solution of apramycin (B1230331) (to select for the plasmid) and nalidixic acid (to counter-select E. coli). b. Continue incubation at 30°C until exconjugants appear.
-
Verification: a. Isolate single colonies of the exconjugants and grow them on fresh selective media. b. Confirm the presence of the ssaA gene by PCR using specific primers. c. Analyze the fermentation broth of the engineered strain by HPLC-MS for the production of mureidomycins.
Protocol for Gene Disruption in S. roseosporus using PCR-Targeting
This protocol outlines the generation of in-frame gene deletions in the mrd gene cluster using a PCR-targeting approach.
Materials:
-
S. roseosporus strain (e.g., Sr-hA)
-
pCRISPomyces-2 or a similar gene disruption vector
-
E. coli strains for cloning (e.g., DH5α) and conjugation (ET12567/pUZ8002)
-
Primers for amplifying upstream and downstream homology arms of the target gene
-
Restriction enzymes
-
T4 DNA ligase
-
Appropriate media and antibiotics
Procedure:
-
Construction of the Gene Disruption Plasmid: a. Amplify the upstream and downstream flanking regions (homology arms, typically ~1.5-2 kb) of the target gene (e.g., SSGG-02980) from S. roseosporus genomic DNA using PCR. b. Clone the amplified homology arms into a suitable gene disruption vector. This can be done using traditional restriction digestion and ligation or by Gibson Assembly.[6]
-
Transformation and Conjugation: Follow the steps outlined in Protocol 3.1 for transforming the disruption plasmid into E. coli ET12567/pUZ8002 and subsequent conjugation into the target S. roseosporus strain.
-
Selection for Single Crossover Mutants: Select for exconjugants that have integrated the plasmid into the chromosome via a single crossover event using the appropriate antibiotic resistance marker on the plasmid.
-
Selection for Double Crossover Mutants: a. Grow the single crossover mutants in non-selective liquid medium for several rounds to facilitate the second crossover event, which will result in the excision of the plasmid and the deletion of the target gene. b. Plate the culture onto non-selective agar and then replica-plate onto selective and non-selective media to identify colonies that have lost the plasmid's antibiotic resistance.
-
Verification of Gene Deletion: a. Confirm the deletion of the target gene in the antibiotic-sensitive colonies by PCR using primers that flank the deleted region. The PCR product from the mutant will be smaller than that from the wild-type. b. Further verify the deletion by Southern blot analysis or sequencing of the PCR product. c. Analyze the fermentation broth of the mutant strain by HPLC-MS to determine the effect of the gene deletion on mureidomycin production.
Protocol for CRISPR/Cas9-Mediated Genome Editing
CRISPR/Cas9 offers a more efficient and precise method for genome editing in Streptomyces.[7][8] This protocol provides a general workflow for using this technology to manipulate the mrd gene cluster.
Materials:
-
S. roseosporus strain
-
CRISPR/Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)
-
Guide RNA (gRNA) design tool
-
Oligonucleotides for gRNA construction
-
Homology-directed repair (HDR) template (if making specific edits or insertions)
-
E. coli strains for cloning and conjugation
-
Appropriate media and antibiotics
Procedure:
-
Design and Construction of the gRNA: a. Design a specific 20-bp gRNA sequence targeting the gene of interest within the mrd cluster. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG). b. Synthesize and anneal complementary oligonucleotides encoding the gRNA sequence. c. Clone the annealed gRNA cassette into the CRISPR/Cas9 vector.[7]
-
(Optional) Construction of the HDR Template: If introducing specific mutations or insertions, create a repair template containing the desired edit flanked by homology arms. This can be cloned into the same CRISPR/Cas9 vector or delivered on a separate plasmid.
-
Transformation and Conjugation: Introduce the final CRISPR/Cas9 construct into S. roseosporus via E. coli-mediated conjugation as described in Protocol 3.1.
-
Selection and Screening: a. Select for exconjugants on appropriate antibiotic-containing media. b. Screen individual colonies for the desired mutation by PCR and sequencing of the target locus.
-
Curing the CRISPR Plasmid: Grow the edited strains in non-selective media to facilitate the loss of the temperature-sensitive CRISPR/Cas9 plasmid.
-
Verification: Confirm the final edited strain is plasmid-free and carries the desired genomic modification. Analyze the impact on mureidomycin production via HPLC-MS.
Visualizations
The following diagrams illustrate key pathways and workflows related to the genetic manipulation of the this compound gene cluster.
Caption: Regulatory pathways in Mureidomycin biosynthesis.
References
- 1. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 8. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
Application Notes and Protocols: Mureidomycin B in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a group of peptidyl-nucleoside antibiotics that exhibit potent and specific activity against Pseudomonas aeruginosa.[1][2] This document provides detailed application notes and protocols for the use of Mureidomycin B in antimicrobial susceptibility testing (AST). Mureidomycins, including this compound, are of significant interest due to their unique mechanism of action, which involves the inhibition of bacterial cell wall synthesis.[3]
Mechanism of Action
Mureidomycins target and inhibit the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). This enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. MraY catalyzes the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting this initial membrane-bound step, mureidomycins effectively block the entire peptidoglycan synthesis pathway, leading to cell lysis and bacterial death.
Caption: this compound inhibits the MraY enzyme, blocking Lipid I formation.
Data Presentation: Antimicrobial Spectrum of Mureidomycins
Quantitative data specifically for this compound is limited in publicly available literature. The available data often refers to the mureidomycin (MRD) group of antibiotics or focuses on Mureidomycin C, which is reported to be the most active of the group. The following table summarizes the known antimicrobial activity of the mureidomycin class.
| Bacterial Species | Mureidomycin Activity (MIC in µg/mL) | Reference |
| Pseudomonas aeruginosa | 0.1 - 3.13 (for Mureidomycin C) | [2] |
| Other Pseudomonas species | Susceptible | [1] |
| Gram-positive bacteria | Generally Resistant | [1] |
| Other Gram-negative bacteria | Generally Resistant | [1] |
Note: The mureidomycin group of antibiotics demonstrates a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1] Most other Gram-positive and Gram-negative bacteria are reported to be resistant.[1] Further testing is required to establish a comprehensive minimum inhibitory concentration (MIC) profile for this compound against a wider range of clinical isolates.
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), are recommended for evaluating the in vitro activity of this compound. The two primary methods are broth microdilution and agar (B569324) dilution.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from CLSI guidelines.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the supplier).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -80°C.
2. Preparation of Microdilution Plates:
-
Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution in the first column of the plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
Transfer 50 µL from each well to the subsequent wells in the same row to create a gradient of antibiotic concentrations.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
Caption: Workflow for determining MIC using the broth microdilution method.
Protocol 2: Agar Dilution Method for MIC Determination
This protocol is also based on CLSI guidelines.
1. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at concentrations twice the final desired concentrations.
-
For each concentration, add 1 mL of the this compound solution to 9 mL of molten Mueller-Hinton Agar (MHA) cooled to 45-50°C.
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
Prepare a control plate containing no antibiotic.
2. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Inoculation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
4. Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Caption: Workflow for determining MIC using the agar dilution method.
Conclusion
This compound represents a promising antibiotic candidate with a specific activity profile against Pseudomonas aeruginosa. The provided protocols, based on established CLSI guidelines, offer a framework for researchers to conduct antimicrobial susceptibility testing and further evaluate the potential of this compound. The unique mechanism of action of this compound, targeting MraY, makes it a valuable tool for combating infections caused by this often-multidrug-resistant pathogen. Further research is warranted to establish a comprehensive understanding of its in vitro activity against a broad range of clinical isolates.
References
- 1. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mureidomycin B Inhibition Using Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin B is a member of the peptidyl-nucleoside family of antibiotics that exhibits potent bactericidal activity, notably against Pseudomonas aeruginosa.[1] Its unique mechanism of action involves the inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[2][3] MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I.[4] This initial membrane-bound step is crucial for the construction of the bacterial cell wall. The specificity of Mureidomycins for a bacterial target that is yet to be exploited clinically makes them promising candidates for novel antibiotic development.[5]
Fluorescence-based assays offer a sensitive, rapid, and high-throughput compatible alternative to traditional radioactive methods for studying enzyme kinetics and inhibition. These assays are instrumental in the discovery and characterization of novel MraY inhibitors like this compound. This document provides detailed protocols for fluorescence-based assays to quantify the inhibitory activity of this compound and its analogs against MraY.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of the MraY enzyme. The diagram below illustrates the role of MraY in the bacterial cell wall synthesis pathway and the point of inhibition by this compound.
Caption: this compound inhibits the MraY enzyme in the bacterial cell membrane.
Fluorescence-Based Assays for MraY Inhibition
A key fluorescence-based method for studying MraY inhibition utilizes a dansylated derivative of the natural substrate, UDP-MurNAc-Nɛ-dansylpentapeptide.[4][6] The principle of this assay relies on the change in the fluorescence properties of the dansyl group upon the transfer of the dansylated MurNAc-pentapeptide from the hydrophilic UDP nucleotide to the hydrophobic lipid carrier, undecaprenyl phosphate, forming dansylated Lipid I.[4] This change allows for real-time monitoring of the enzymatic reaction and its inhibition.
Two main formats of this assay have been developed:
-
Continuous (Homogeneous) Assay: This high-throughput screening (HTS) compatible format leverages the differential fluorescence of the substrate and product in the reaction medium without a separation step.[6]
-
Discontinuous (HPLC-based) Assay: This format involves stopping the enzymatic reaction and separating the fluorescent substrate and product by high-performance liquid chromatography (HPLC) for more detailed kinetic analysis.[4]
Data Presentation: MraY Inhibition by Mureidomycin and Analogues
The following table summarizes the inhibitory potencies (IC50 values) of various compounds against MraY, as determined by fluorescence-based assays.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Mureidomycin A | E. coli MraY | Fluorescence Intensity | 0.036 (Kᵢ) | [7] |
| Tunicamycin | E. coli MraY | Fluorescence Intensity | 0.55 (Kᵢ) | [8] |
| Liposidomycin B | E. coli MraY | Fluorescence Intensity | 0.080 (Kᵢ) | [8] |
| Muraymycin Analogue 28a | MraYAA | Not Specified | 1.5 | [5] |
| Muraymycin Analogue 28b | MraYAA | Not Specified | 0.8 | [5] |
| Muraymycin Analogue 28c | MraYAA | Not Specified | 2.0 | [5] |
| Muraymycin Analogue 28d | MraYAA | Not Specified | 27.5 | [5] |
Experimental Protocols
Protocol 1: Continuous Fluorescence Intensity Assay for MraY Inhibition
This protocol is adapted for a 96- or 384-well plate format and is suitable for high-throughput screening of MraY inhibitors.
Workflow Diagram:
Caption: Workflow for the continuous fluorescence-based MraY inhibition assay.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-Nɛ-dansylpentapeptide (Dansyl-substrate)
-
Undecaprenyl phosphate (Lipid-P)
-
This compound or other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1% (w/v) Triton X-100
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the Dansyl-substrate and Lipid-P in the assay buffer.
-
Dilute the purified MraY enzyme to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
To each well of the microplate, add the following components in order:
-
50 µL of Assay Buffer
-
1 µL of inhibitor solution (or DMSO for control)
-
10 µL of MraY enzyme solution
-
10 µL of Lipid-P solution
-
-
Include controls:
-
No enzyme control: Replace the enzyme solution with assay buffer.
-
No inhibitor control (100% activity): Add DMSO instead of the inhibitor.
-
Full inhibition control: Use a known potent inhibitor at a high concentration.
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding 29 µL of the Dansyl-substrate solution to each well.
-
Immediately place the microplate in the fluorescence reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Discontinuous (HPLC-Based) Fluorescence Assay for MraY Inhibition
This protocol is suitable for detailed kinetic studies and for validating hits from HTS campaigns.
Workflow Diagram:
Caption: Workflow for the discontinuous HPLC-based MraY inhibition assay.
Materials:
-
Same as Protocol 1, plus:
-
Reaction stopping solution (e.g., butanol or another suitable organic solvent)
-
HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~520 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Reagent Preparation and Reaction Setup:
-
Follow steps 1 and 2 from Protocol 1, but perform the reactions in microcentrifuge tubes. The reaction volume can be scaled up if necessary.
-
-
Pre-incubation and Reaction Initiation:
-
Follow steps 3 and the initiation part of step 4 from Protocol 1.
-
-
Timed Incubation:
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a fixed period (e.g., 30 minutes). Ensure the reaction is within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of the stopping solution (e.g., 100 µL of butanol).
-
Vortex vigorously to extract the lipid-soluble components.
-
Centrifuge to separate the phases.
-
-
HPLC Analysis:
-
Carefully collect the organic (upper) phase containing the dansylated Lipid I.
-
Inject a defined volume of the organic phase onto the C18 HPLC column.
-
Elute with an appropriate mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).
-
Monitor the eluent with the fluorescence detector.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the dansylated Lipid I product and any remaining dansylated substrate that partitioned into the organic phase.
-
Calculate the amount of product formed in each reaction.
-
Determine the percentage of inhibition and calculate IC50 values as described in Protocol 1.
-
Concluding Remarks
The described fluorescence-based assays provide robust and sensitive platforms for the detailed investigation of this compound and other potential inhibitors of the MraY enzyme. The continuous assay is particularly well-suited for high-throughput screening efforts to identify novel antibacterial lead compounds, while the discontinuous HPLC-based assay allows for more in-depth mechanistic and kinetic characterization of these inhibitors. These methods are crucial tools in the quest for new antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modes of action of tunicamycin, liposidomycin B, and mureidomycin A: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Expression of Mureidomycin Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the heterologous expression of the mureidomycin biosynthetic gene cluster (BGC), a class of potent uridyl-peptide antibiotics with activity against Pseudomonas aeruginosa. The protocols outlined below are based on established methodologies for activating the cryptic mrd gene cluster from Streptomyces roseosporus and analyzing its products.
I. Introduction
Mureidomycins are complex peptidyl-nucleoside antibiotics that inhibit bacterial peptidoglycan synthesis.[1] The biosynthetic gene cluster (mrd) responsible for their production is cryptic in the native producer, Streptomyces roseosporus NRRL 15998, meaning it is not expressed under standard laboratory conditions.[2][3] Activation of this silent gene cluster has been successfully achieved through the heterologous expression of an exogenous transcriptional activator, SsaA, from the sansanmycin BGC.[2][3][4] This strategy has not only enabled the production of known mureidomycins but has also led to the discovery of novel analogues.[4][5]
These notes will detail the necessary steps for researchers to replicate and build upon this work, from the initial cloning and expression strategies to the analysis of the resulting metabolites.
II. Key Strategies and Concepts
The heterologous expression of the mureidomycin BGC hinges on several key concepts:
-
Activation of a Cryptic Gene Cluster: The native mrd gene cluster in S. roseosporus is not expressed due to a non-functional native regulator (SSGG_02995).[4] Expression is induced by introducing a functional homolog, ssaA, from a different Streptomyces species.[2][3]
-
Heterologous Host Systems: While initial attempts to express the entire BGC in hosts like Streptomyces coelicolor and Streptomyces albus were unsuccessful, the activation in the native host background via the exogenous activator proved effective.[5] This highlights the importance of host selection and the potential need for specific precursors or cellular machinery present in the native producer.
-
Gene Disruption for Pathway Elucidation and Diversification: Targeted gene knockouts within the activated mrd cluster are crucial for understanding the function of individual biosynthetic genes and for generating novel mureidomycin analogues.[1][6]
III. Experimental Workflows
A generalized workflow for the heterologous expression and analysis of the mureidomycin BGC is presented below.
The activation of the mrd gene cluster is controlled by the binding of the SsaA activator to multiple promoter regions within the cluster.
IV. Quantitative Data Summary
The heterologous expression and subsequent gene disruptions have led to the identification of various mureidomycin analogues. The mass spectrometry data for some of these compounds are summarized below.
| Strain/Mutant | Compound(s) Produced | Molecular Formula | Observed [M+H]⁺ (m/z) |
| Sr-hA (Wild-type with ssaA) | N-acetylmureidomycin E | C41H54N8O13S | 899.3246 |
| Sr-hA (Wild-type with ssaA) | N-acetylmureidomycin K | C41H56N8O13S | 901.3394 |
| Δ03002-hA | Mureidomycin analog 4 | C41H52N8O13 | 865.3727 |
| Δ03002-hA | Mureidomycin analog 5 | C40H50N8O12S | 867.3359 |
Data compiled from Liu et al., 2023.[1]
V. Detailed Experimental Protocols
Protocol 1: Construction of the ssaA Expression Vector
This protocol describes the construction of an integrative expression vector for the constitutive expression of the activator gene ssaA in Streptomyces.
1. Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., NdeI and XbaI)
-
T4 DNA ligase
-
E. coli DH5α (for cloning)
-
Streptomyces integrative vector (e.g., pSET152)
-
Genomic DNA from Streptomyces sp. strain SS (source of ssaA)
-
Primers for ssaA amplification (forward and reverse, with appropriate restriction sites)
-
LB medium and appropriate antibiotics
2. Procedure:
-
Amplify the ssaA gene: Perform PCR to amplify the ssaA open reading frame from the genomic DNA of Streptomyces sp. strain SS. Design primers to introduce NdeI and XbaI restriction sites at the 5' and 3' ends, respectively.
-
Digest Vector and PCR Product: Digest both the amplified ssaA PCR product and the pSET152 vector with NdeI and XbaI.
-
Ligation: Ligate the digested ssaA fragment into the linearized pSET152 vector using T4 DNA ligase. The ssaA gene should be placed under the control of a strong constitutive promoter, such as ermEp*.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar (B569324) containing the appropriate antibiotic (e.g., apramycin (B1230331) for pSET152).
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion of the ssaA gene by restriction digestion and Sanger sequencing.
Protocol 2: Intergeneric Conjugation into Streptomyces roseosporus
This protocol details the transfer of the constructed expression vector from E. coli to S. roseosporus via conjugation.
1. Materials:
-
E. coli ET12567/pUZ8002 donor strain harboring the ssaA expression vector
-
S. roseosporus NRRL 15998 recipient strain
-
LB medium with antibiotics (apramycin, kanamycin, chloramphenicol)
-
2xYT medium
-
MS agar plates
-
Nalidixic acid
-
Apramycin
2. Procedure:
-
Prepare the Donor Strain:
-
Inoculate a single colony of E. coli ET12567/pUZ8002 containing the ssaA vector into 10 mL of LB with apramycin, kanamycin, and chloramphenicol. Grow overnight at 37°C.
-
Dilute the overnight culture 1:100 into fresh LB with the same antibiotics and grow to an OD600 of 0.4-0.6.
-
Wash the cells twice with an equal volume of LB to remove antibiotics and resuspend in 0.1 volume of LB.
-
-
Prepare the Recipient Strain:
-
Collect spores from a mature culture of S. roseosporus grown on a suitable agar medium (e.g., MS agar).
-
Add approximately 108 spores to 500 µL of 2xYT broth.
-
Heat-shock the spores at 50°C for 10 minutes to induce germination, then cool to room temperature.
-
-
Conjugation:
-
Mix 500 µL of the prepared E. coli donor cells with the 500 µL of heat-shocked S. roseosporus spores.
-
Centrifuge the mixture briefly, discard most of the supernatant, and resuspend the cell pellet in the remaining liquid.
-
Plate the entire cell mixture onto MS agar plates and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the plates with 1 mL of sterile water or soft nutrient agar containing nalidixic acid (to counter-select E. coli) and apramycin (to select for Streptomyces containing the integrated plasmid).
-
Continue incubation at 30°C until exconjugant colonies appear.
-
-
Verification:
-
Streak out individual exconjugant colonies onto fresh selective MS agar plates to obtain pure cultures.
-
Confirm the integration of the plasmid by PCR using primers specific to the ssaA gene and/or the apramycin resistance gene.
-
Protocol 3: Fermentation and Metabolite Extraction
This protocol describes the cultivation of the engineered Streptomyces strain for mureidomycin production and the subsequent extraction of metabolites.
1. Materials:
-
Engineered S. roseosporus strain (Sros-hA)
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., ISP-2 or a custom fermentation medium)
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Rotary evaporator
2. Procedure:
-
Seed Culture: Inoculate a loopful of the Sros-hA strain into 50 mL of TSB medium in a 250 mL flask. Incubate at 28-30°C with shaking (220 rpm) for 2-3 days.
-
Production Culture: Inoculate the production medium with the seed culture (e.g., a 5-10% v/v inoculum). Ferment for 7-8 days at 28-30°C with shaking.
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Preparation for Analysis: Dissolve the dried extract in a suitable solvent (e.g., methanol) for UPLC-HRMS analysis.
Protocol 4: UPLC-HRMS Analysis of Mureidomycins
This protocol provides a general framework for the analysis of mureidomycin production by UPLC-HRMS.
1. Materials and Equipment:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Methanol (B129727) for sample dissolution
2. Procedure:
-
Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.22 µm syringe filter.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program, for example:
-
0-2 min: 5% B
-
2-25 min: 5% to 95% B
-
25-28 min: 95% B
-
28-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Set the flow rate and column temperature as appropriate for the column dimensions (e.g., 0.3 mL/min and 40°C).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in a full scan mode over a relevant m/z range (e.g., 200-2000).
-
Use data-dependent MS/MS to obtain fragmentation spectra for compound identification.
-
-
Data Analysis: Analyze the data by extracting ion chromatograms corresponding to the expected masses of known and potential new mureidomycin analogues. Compare retention times and fragmentation patterns with authentic standards or published data.[1]
VI. Concluding Remarks
The heterologous expression of the mureidomycin BGC by activating a silent cluster with an exogenous regulator is a powerful strategy for antibiotic discovery and development. The protocols provided herein offer a detailed guide for researchers to explore this fascinating class of natural products. Further optimization of fermentation conditions, host engineering, and mutational biosynthesis based on the methods described can lead to enhanced production titers and the generation of novel, clinically valuable mureidomycin derivatives.
References
- 1. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression in Streptomyces: construction and application of promoter-probe plasmid vectors in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrative vectors for heterologous gene expression in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Mureidomycin B Purification
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of Mureidomycin B.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Extraction and Sample Preparation
Question 1: I am observing a low yield of this compound from my initial fermentation broth extraction. What are the possible causes and solutions?
Answer:
Low recovery from the initial extraction can be attributed to several factors, from incomplete extraction from the biomass to degradation of the target molecule.
-
Incomplete Cell Lysis/Extraction: this compound, being a product of Streptomyces, may be partially retained within the mycelia.
-
Troubleshooting: Ensure thorough separation of the culture filtrate from the mycelia by centrifugation or filtration. Consider an additional extraction step of the mycelial cake with a polar organic solvent like methanol (B129727) to recover any adsorbed product.
-
-
Improper pH of Extraction Buffer: As an amphoteric molecule, the solubility of this compound is pH-dependent.[1]
-
Troubleshooting: Adjust the pH of the culture filtrate to neutral (around 7.0) before loading onto the initial capture resin (e.g., Amberlite XAD-2 or Diaion HP-20). This ensures the molecule is in a stable, neutral state for optimal adsorption.
-
-
Degradation During Extraction: Mureidomycins, like other peptidylnucleoside antibiotics, can be susceptible to degradation at extreme pH values or elevated temperatures.
-
Troubleshooting: Perform all extraction and initial purification steps at reduced temperatures (4°C) to minimize enzymatic and chemical degradation. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Chromatographic Purification
Question 2: this compound is co-eluting with other mureidomycin analogues during HPLC purification. How can I improve the separation?
Answer:
The co-purification of structurally similar analogues is the most significant challenge in this compound purification. This compound (MW: 842.9 g/mol ) is often found with Mureidomycin A (MW: 840.9 g/mol ), C, D, and various N-acetylated and dihydro- forms, which have very similar retention times on reverse-phase columns.[1][2]
-
Optimize HPLC Gradient: A shallow and slow gradient is crucial for separating closely related compounds.
-
Troubleshooting:
-
Decrease the rate of increase of the organic solvent (acetonitrile or methanol) in your gradient. For example, instead of a 5-50% gradient over 20 minutes, try a 20-40% gradient over 40 minutes.
-
Incorporate isocratic hold steps at percentages of organic solvent just before and after the expected elution time of this compound to enhance resolution.
-
-
-
Alternative Solvent Systems: The choice of organic modifier and additive can influence selectivity.
-
Troubleshooting:
-
If using acetonitrile, try substituting it with methanol. Methanol has different selectivity for peptidic molecules and may resolve co-eluting peaks.
-
Ensure a consistent, low concentration of an ion-pairing agent like formic acid (0.1%) in both aqueous and organic phases to ensure sharp peak shapes.[3]
-
-
-
Column Chemistry: Not all C18 columns are the same.
-
Troubleshooting: Experiment with different C18 column packings (e.g., different manufacturers, particle sizes, or end-capping) as minor differences in the stationary phase can alter selectivity. A phenyl-hexyl stationary phase could also be explored for alternative selectivity based on pi-pi interactions.
-
Question 3: I am experiencing poor peak shape (e.g., tailing or fronting) during the HPLC analysis and purification of this compound. What could be the issue?
Answer:
Poor peak shape is often indicative of secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual free silanol groups on the silica-based stationary phase can interact with the amine groups in this compound, causing peak tailing.
-
Troubleshooting: Use a high-quality, end-capped C18 column. The addition of a small amount of a competing base, like triethylamine (B128534) (TEA) at a very low concentration (0.05-0.1%) to the mobile phase can sometimes mitigate these interactions, but it may affect mass spectrometry compatibility.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or broadening.
-
Troubleshooting: Reduce the amount of crude or partially purified extract loaded onto the column. Perform a loading study to determine the optimal sample concentration for your column dimensions.
-
-
pH of the Mobile Phase: The ionization state of the amphoteric this compound can affect its interaction with the stationary phase.
-
Troubleshooting: The use of 0.1% formic acid in the mobile phase helps to maintain a consistent low pH, protonating the amine groups and leading to more uniform interactions and sharper peaks.
-
Post-Purification and Sample Handling
Question 4: My purified this compound seems to be degrading upon storage. What are the recommended storage conditions?
Answer:
Peptidic and nucleoside-containing molecules can be sensitive to temperature, pH, and repeated freeze-thaw cycles.
-
-
Troubleshooting: For long-term storage, after lyophilization to a powder, store this compound at -20°C or preferably at -80°C. For solutions, flash-freeze aliquots in liquid nitrogen before storing at -80°C to prevent degradation from slow freezing.
-
-
pH Stability: Mureidomycins are known to be amphoteric, suggesting that they are most stable around a neutral pH.
-
Troubleshooting: If storing in solution, use a buffer with a pH between 6.0 and 7.5. Avoid storing in acidic or basic solutions for extended periods.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a sample can lead to degradation.
-
Troubleshooting: Aliquot the purified this compound solution into single-use volumes before freezing to avoid multiple freeze-thaw cycles.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Key Analogues
| Property | This compound | Mureidomycin A | Mureidomycin D | N-acetylthis compound |
| Molecular Formula | C₃₈H₅₀N₈O₁₂S[4] | C₃₈H₄₈N₈O₁₂S[1] | C₄₀H₅₃N₉O₁₃S[1] | C₄₀H₅₂N₈O₁₃S |
| Molecular Weight | 842.9 g/mol [4] | 840.9 g/mol [1] | 899.0 g/mol [1] | 885.0 g/mol |
| Appearance | White Amphoteric Powder[1] | White Amphoteric Powder[1] | White Amphoteric Powder[1] | Light Yellow Solid |
| Solubility | Soluble in water and methanol[1] | Soluble in water and methanol[1] | Soluble in water and methanol[1] | Soluble in methanol |
| Key Structural Difference from this compound | - | Uracil instead of dihydrouracil[1] | Dihydrouracil, contains Glycine[2] | N-terminal acetylation |
Table 2: Example Performance of a Multi-Step Purification Protocol
(Note: The following data is illustrative, based on typical purification schemes for natural products, as specific step-by-step yield and purity data for this compound is not available in the literature.)
| Purification Step | Typical Purity (HPLC Area %) | Typical Yield (%) | Key Impurities Removed |
| Crude Culture Filtrate | < 1% | 100% | Fermentation media components, proteins, other metabolites |
| Amberlite XAD-2 / Diaion HP-20 | 5-10% | 80-90% | Salts, polar media components |
| Sephadex LH-20 Gel Filtration | 20-30% | 70-80% | Compounds with significantly different molecular weights |
| Preparative RP-HPLC | > 95% | 40-60% | Mureidomycin analogues (A, C, D, etc.) |
Experimental Protocols
Protocol 1: General Multi-Step Purification of Mureidomycins from Culture Broth
This protocol is adapted from established methods for isolating mureidomycins.[1][3]
-
Harvest and Clarification:
-
Centrifuge the fermentation broth (e.g., 10 L) to separate the mycelia from the supernatant.
-
Filter the supernatant through a 0.45 µm filter to clarify. Adjust the pH to 7.0.
-
-
Initial Capture on Macroporous Resin:
-
Load the clarified supernatant onto a Diaion HP-20 (or Amberlite XAD-2) column equilibrated with water.
-
Wash the column with several column volumes of water to remove salts and highly polar impurities.
-
Elute the mureidomycin-containing fraction with a stepwise gradient of methanol or ethanol (B145695) in water (e.g., 20%, 50%, 80% methanol).
-
-
Size Exclusion Chromatography:
-
Concentrate the active fractions from the previous step under reduced pressure.
-
Load the concentrated sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. Monitor fractions by analytical HPLC to identify those containing this compound.
-
-
Final Purification by Preparative RP-HPLC:
-
Pool and concentrate the this compound-rich fractions.
-
Purify the sample using a semi-preparative C18 HPLC column (e.g., ZORBAX SB-C18, 9.4 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow linear gradient, for example, 20% to 40% B over 40 minutes, at a flow rate of 2.5 mL/min.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the this compound peak, confirm purity by analytical HPLC, and lyophilize the pure fractions.
-
Visualizations
Caption: Workflow for the multi-step purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C38H50N8O12S | CID 101627952 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the stability of Mureidomycin B in solution
This technical support center provides guidance on improving the stability of Mureidomycin B in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, and exposure to light. As a peptidylnucleoside antibiotic, it contains several functional groups susceptible to degradation, such as peptide bonds, a dihydrouracil (B119008) moiety, and an enamine linkage. Extreme pH values (both acidic and basic) and elevated temperatures can promote hydrolysis of the peptide bonds and the enamine linkage.[1][2] Prolonged exposure to light may also lead to photodegradation.
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data for this compound is limited in publicly available literature, it is described as being soluble in methanol (B129727) and water. For initial stock solutions, using a high-purity solvent like DMSO or methanol is common practice for similar complex organic molecules. For aqueous working solutions, it is crucial to use purified water (e.g., Milli-Q or equivalent) and to consider the use of buffers to maintain a stable pH.
Q3: How should I store this compound solutions to ensure maximum stability?
A3: To maximize stability, this compound solutions should be stored at low temperatures, protected from light. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: Specific degradation products of this compound are not well-documented in the available literature. However, based on its chemical structure, potential degradation could involve hydrolysis of the peptide backbone, leading to smaller peptide fragments and amino acids.[1][3][4] The enamine linkage is also susceptible to hydrolysis, which would cleave the bond between the nucleoside and the peptide portion of the molecule.[2] Additionally, the dihydrouracil ring, while generally more stable than a uracil (B121893) ring, could potentially undergo ring-opening under harsh conditions.[5]
Troubleshooting Guides
Issue 1: I am observing a loss of biological activity of my this compound solution over time.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Verify Storage Conditions: Ensure that the solution is stored at the recommended temperature (-20°C or -80°C for long-term) and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Check pH of the Solution: If using an unbuffered aqueous solution, the pH may have shifted over time. Prepare fresh solutions in a buffer appropriate for your experimental system (e.g., PBS at pH 7.4). 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound and compare its activity to the older solution. |
| Adsorption to Container | 1. Use Low-Binding Tubes: Complex molecules can sometimes adsorb to the surface of plastic or glass containers. Use low-protein-binding microcentrifuge tubes or vials for storage. |
Issue 2: I see precipitates forming in my this compound solution after thawing.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility at Low Temperatures | 1. Gently Warm and Vortex: Before use, allow the vial to warm to room temperature and gently vortex to ensure all components are fully dissolved. 2. Check Solvent Choice: If precipitation persists, consider preparing the stock solution in a solvent in which this compound has higher solubility, such as DMSO, before diluting into your aqueous experimental buffer. |
| Freeze-Thaw Cycles | 1. Aliquot Stock Solutions: As mentioned previously, repeated freezing and thawing can affect the stability and solubility of complex molecules. Preparing and using single-use aliquots is the best practice. |
Quantitative Data on Antibiotic Stability
| Storage Condition | General Stability of Peptidylnucleoside Antibiotics (Inferred) | Recommendations for this compound |
| Room Temperature (20-25°C) | Likely to be unstable, with significant degradation possible within hours to days. | Avoid storing solutions at room temperature for extended periods. Prepare fresh for immediate use. |
| Refrigerated (2-8°C) | Stable for a few days to a week. | Suitable for short-term storage of working solutions. |
| Frozen (-20°C) | Generally stable for several weeks to months. | Recommended for mid-term storage of stock solutions. |
| Ultra-Low (-80°C) | Expected to be stable for months to years. | Ideal for long-term archival of stock solutions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound under specific conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Methanol)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Low-protein-binding microcentrifuge tubes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators/water baths set to desired temperatures
-
Light-protected storage containers
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to a specific concentration (e.g., 10 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution into the aqueous buffer to the final desired concentration for your experiments.
-
Establish Time Points: Aliquot the working solution into multiple tubes for each storage condition to be tested (e.g., room temperature, 4°C, -20°C) and for each time point (e.g., 0, 2, 4, 8, 24, 48 hours, 1 week, etc.).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared working solution by HPLC or LC-MS to determine the initial peak area or concentration. This will serve as the baseline.
-
Incubate Samples: Store the aliquots under the different conditions (e.g., different temperatures, light vs. dark).
-
Analyze at Time Points: At each designated time point, remove an aliquot from each condition and analyze it by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may signify degradation products. Calculate the percentage of this compound remaining at each time point.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. longdom.org [longdom.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Peptide bond - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Mureidomycin B bioassays for consistent results
Welcome to the technical support center for Mureidomycin B bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound bioassays.
Q1: Why are my Minimum Inhibitory Concentration (MIC) values for this compound inconsistent between experiments?
A1: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. For this compound, a peptide-nucleoside antibiotic, several factors can contribute to this variability:
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Compound Stability: this compound's stability in aqueous solutions and culture media can affect its potency over the incubation period. It is recommended to prepare fresh stock solutions for each experiment.
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Solubility Issues: While Mureidomycins are generally soluble in water and methanol (B129727), precipitation can occur at high concentrations or in certain media compositions.[1] Visually inspect your dilutions for any signs of precipitation.
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Inoculum Effect: The density of the bacterial inoculum can significantly influence MIC results. A higher inoculum may lead to a higher apparent MIC. Ensure you are using a standardized inoculum preparation method for each experiment.
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Media Composition: Variations in the composition of the culture medium, such as cation concentration, can affect the activity of some antibiotics. Use a consistent source and batch of media for your assays.
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"Skipped Wells": This phenomenon, where growth is observed at higher concentrations but not at a lower concentration, can occur due to technical errors in dilution or paradoxical effects of the compound. If observed, the experiment should be repeated.[2]
Q2: I am observing "trailing" or "phantom" growth in my MIC assay with Pseudomonas aeruginosa. How should I interpret these results?
A2: Trailing endpoints, characterized by reduced but still visible growth over a range of concentrations, can make determining the true MIC difficult. This can be particularly prevalent with Pseudomonas aeruginosa.
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Reading the Endpoint: The Clinical and Laboratory Standards Institute (CLSI) provides guidelines on how to read endpoints for different antibiotic classes. For some, the MIC is the lowest concentration that shows a significant reduction in growth (e.g., 80% inhibition) rather than complete visual extinction.
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Incubation Time: Prolonged incubation can sometimes lead to the emergence of trailing. Ensure you are reading the plates within the recommended timeframe (typically 16-20 hours for P. aeruginosa).
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pH of Media: The pH of the culture medium can influence the trailing phenomenon for some antimicrobial agents. Ensure your media is properly buffered and at the correct pH.
Q3: My this compound solution appears to have precipitated in the assay plate. What can I do to prevent this?
A3: Mureidomycins are known to be soluble in methanol and water.[1] However, issues can still arise.
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Solvent Choice: Prepare your initial high-concentration stock solution in a suitable solvent like methanol or DMSO. Ensure the final concentration of the organic solvent in your assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
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Working Dilutions: Prepare fresh serial dilutions of this compound in the assay medium for each experiment. Avoid storing diluted solutions for extended periods.
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Visual Inspection: Always visually inspect your stock solutions and dilutions for any signs of precipitation before adding them to the assay plate.
Q4: I am not observing any cytotoxicity with this compound in my mammalian cell line assay. Is this expected?
A4: Yes, this is an expected outcome. This compound and other members of its class are known to be selective for the bacterial enzyme MraY and are generally considered non-toxic to human cells.[3] The target enzyme, phospho-N-acetylmuramyl-pentapeptide translocase (MraY), is essential for bacterial peptidoglycan synthesis, a pathway that is absent in mammals. This selectivity is a key advantage of this class of antibiotics.
Data Presentation
The following tables summarize quantitative data related to Mureidomycin bioassays.
Table 1: Minimum Inhibitory Concentration (MIC) of Mureidomycins against Pseudomonas aeruginosa
| Mureidomycin Analog | Pseudomonas aeruginosa Strain(s) | MIC Range (µg/mL) | Reference |
| Mureidomycin C | Various clinical and standard strains | 0.1 - 3.13 | [4] |
| Mureidomycin A, B, C, D | Various Pseudomonas species | Active against rRNA groups I and III | [5][6] |
Note: Specific MIC data for this compound is limited in publicly available literature. The data for the closely related Mureidomycin C is provided as a reference.
Table 2: Cytotoxicity Data for Mureidomycins
| Compound | Cell Line(s) | Cytotoxicity Metric | Result | Reference |
| Mureidomycin | Not specified | General Toxicity | Non-toxic | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound against Pseudomonas aeruginosa
This protocol is adapted from standard CLSI guidelines.
-
Preparation of this compound Stock Solution:
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Accurately weigh a small amount of this compound powder.
-
Dissolve in a minimal amount of methanol or DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the 2x this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution column.
-
Add 50 µL of the prepared bacterial inoculum to each well (except for the sterility control well).
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Cytotoxicity Assay of this compound using a Resazurin-Based Method
This protocol provides a general framework for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293).
-
Cell Seeding:
-
Seed a 96-well plate with the desired mammalian cell line at a density that will not reach confluency by the end of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
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Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin (B115843) Assay:
-
Prepare a resazurin solution in PBS or culture medium.
-
Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed in the vehicle control wells.
-
Measure the fluorescence or absorbance at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
If a dose-response is observed, the CC50 (the concentration that causes 50% cell death) can be calculated using appropriate software.
-
Visualizations
This compound Mechanism of Action
This compound inhibits the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). This enzyme is a crucial component of the peptidoglycan synthesis pathway, which is essential for building the bacterial cell wall.
Caption: this compound inhibits the MraY translocase, blocking Lipid I formation.
Troubleshooting Workflow for Inconsistent MIC Results
This workflow provides a logical sequence of steps to diagnose the cause of variability in this compound MIC assays.
Caption: A step-by-step workflow for troubleshooting inconsistent MIC results.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase the production of Mureidomycin analogues
Mureidomycin Analogue Production: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at increasing the production of Mureidomycin analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the production of Mureidomycin analogues?
A1: The main strategies can be broadly categorized into three areas:
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Genetic Engineering: This involves the manipulation of the Mureidomycin biosynthetic gene cluster (BGC) to enhance expression or alter the products. Key techniques include activating cryptic gene clusters, targeted gene disruption, and promoter engineering.[1][2][3][4][5][6]
-
Precursor Feeding (Mutasynthesis): This method involves supplying the fermentation culture with modified or alternative precursor molecules that can be incorporated by the biosynthetic machinery to create novel analogues.[7][8][9][10][11][12]
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Fermentation Optimization: This involves systematically adjusting culture conditions such as medium composition, pH, temperature, and aeration to maximize the yield of the desired products.[13][14][15][16][17]
Q2: My wild-type Streptomyces roseosporus strain is not producing any Mureidomycins. What could be the reason?
A2: The Mureidomycin biosynthetic gene cluster (mrd) in Streptomyces roseosporus NRRL 15998 is a cryptic gene cluster.[1][7][18] This means that it is not expressed, or is expressed at very low levels, under standard laboratory conditions. The native activator gene, SSGG_02995, does not effectively induce the expression of the cluster.[7][18] To initiate production, you need to activate this cryptic cluster, for example, by introducing a heterologous activator gene like ssaA.[1][18]
Q3: I am getting a complex mixture of many different Mureidomycin analogues which is difficult to purify. How can I simplify the product profile?
A3: A complex product profile is common due to the promiscuity of the non-ribosomal peptide synthetases (NRPSs) in the Mureidomycin pathway.[7] To simplify the mixture, you can employ targeted gene disruption. For instance, disrupting specific genes involved in the modification of the Mureidomycin structure can lead to the accumulation of specific classes of analogues. A study showed that disrupting the gene SSGG-03002 resulted in the specific accumulation of Mureidomycins with a lower molecular weight (MRDs), while disrupting SSGG-02980 led to the predominance of higher molecular weight versions (rMRDs).[19][20]
Q4: What are the key genes in the Mureidomycin BGC to target for genetic manipulation?
A4: Key targets for manipulation include:
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Regulatory Genes: The native activator SSGG_02995 is a key target for replacement with a more effective heterologous activator like ssaA.[1][18] The gene SSGG_02978, encoding a putative repressor, could be a target for deletion.[7][21]
-
Modifying Enzymes: Genes like SSGG-03002 (an oxidoreductase) and SSGG-02980 (a putative nuclease/phosphatase) are involved in generating different series of analogues and can be knocked out to simplify the product profile.[19][20] The N-acetyltransferase gene, npsB homologue SSGG_02979, is responsible for the acetylation of some analogues.[7]
-
NRPS Genes: While more complex, engineering the adenylation domains of the NRPS genes could alter their substrate specificity, leading to the incorporation of different amino acids.
Troubleshooting Guides
Issue 1: Low or No Mureidomycin Production After Heterologous Expression of the Activator Gene ssaA
| Possible Cause | Troubleshooting Step |
| Inefficient transcription of ssaA | Verify the successful integration and transcription of ssaA using PCR and RT-PCR, respectively.[18] |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as media composition, pH, temperature, and aeration.[13][14][15] Start with a known productive medium like ISP-2 and systematically vary the components.[7] |
| Instability of the Expression Plasmid | If using a plasmid-based expression system, ensure its stability. Consider genomic integration of the activator gene for more stable expression. |
| Incorrect Strain Background | The genetic background of the host strain can influence the expression of heterologous genes. If possible, try expressing ssaA in different Streptomyces host strains. |
Issue 2: Precursor Feeding Does Not Result in New Analogues
| Possible Cause | Troubleshooting Step |
| Precursor Uptake Issues | The precursor may not be efficiently transported into the cell. Try varying the concentration of the precursor and the time of addition during the fermentation process.[22] |
| Precursor Toxicity | High concentrations of some precursors can be toxic to the cells, inhibiting growth and secondary metabolism. Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Precursor Degradation | The precursor might be degraded by cellular enzymes before it can be incorporated. Consider using more stable precursor derivatives. |
| Lack of NRPS Promiscuity for the Fed Precursor | The NRPS enzymes in the Mureidomycin pathway may not recognize the supplied precursor. Try feeding a variety of structurally related precursors. |
Issue 3: Gene Knockout/Disruption is Unsuccessful
| Possible Cause | Troubleshooting Step |
| Inefficient Conjugation/Transformation | Genetic manipulation of Streptomyces can be challenging.[23][24] Optimize the protocol for conjugation or protoplast transformation for your specific strain. Ensure the use of appropriate media and selection markers. |
| Homologous Recombination Failure | Ensure that the homology arms in your knockout construct are of sufficient length (typically >1 kb) and have a high degree of sequence identity to the target locus. |
| CRISPR/Cas9 System Inefficiency | If using CRISPR/Cas9, verify the activity of the Cas9 nuclease and the correct design of the guide RNA (gRNA).[24][25][26] Ensure that the protospacer adjacent motif (PAM) is present at the target site. |
| Lethal Gene Knockout | The targeted gene may be essential for viability under the tested conditions. Confirm the gene's function through bioinformatics before attempting a knockout. |
Data on Production Strategies
The following table summarizes the qualitative outcomes of various strategies applied to increase or diversify Mureidomycin analogue production. Quantitative yield data is often not explicitly stated in the literature, but the relative changes in production are noted.
| Strategy | Strain | Modification | Observed Outcome | Reference |
| Heterologous Activation | Streptomyces roseosporus NRRL 15998 | Constitutive expression of ssaA | Activation of the cryptic mrd cluster and production of eight new acetylated Mureidomycin analogues. | [7][18][21] |
| Gene Disruption | S. roseosporus Sr-hA (ssaA-activated strain) | Disruption of SSGG-03002 (oxidoreductase) | Specific accumulation of Mureidomycins (MRDs, 1-6) with an unsaturated uracil (B121893) ring. | [19][20] |
| Gene Disruption | S. roseosporus Sr-hA | Disruption of SSGG-02980 (nuclease/phosphatase) | Predominant accumulation of dihydro-mureidomycins (rMRDs, 1'-6') with a reduced uracil ring. | [19][20] |
| Precursor Feeding | Streptomyces producing uridyl peptide antibiotics | Feeding of amino acid analogues | Generation of novel analogues by incorporation of the fed precursors (a generally applicable strategy for NRPS-derived compounds). | [7] |
Experimental Protocols
Protocol 1: Activation of the Cryptic mrd Gene Cluster using ssaA
This protocol is a generalized procedure based on the successful activation of the Mureidomycin gene cluster.
-
Plasmid Construction:
-
Amplify the coding sequence of the activator gene ssaA from the genomic DNA of Streptomyces sp. strain SS.
-
Amplify a strong constitutive promoter, such as PhrdB from Streptomyces coelicolor.
-
Clone the promoter and the ssaA gene into a suitable Streptomyces expression vector (e.g., an integrative pSET152-based vector or an episomal vector like pIJ10500).[20]
-
-
Transformation into S. roseosporus :
-
Introduce the constructed plasmid into S. roseosporus NRRL 15998 via intergeneric conjugation from E. coli (e.g., strain ET12567/pUZ8002).
-
Prepare E. coli donor cells by growing to mid-log phase, washing, and removing antibiotics.
-
Prepare S. roseosporus recipient spores or mycelia.
-
Mix donor and recipient cells on a suitable conjugation medium (e.g., ISP-4) and incubate.
-
Overlay the plates with appropriate antibiotics (e.g., nalidixic acid to select against E. coli and the vector-specific antibiotic like apramycin) to select for exconjugants.
-
-
Verification and Fermentation:
-
Confirm the integration of the plasmid in the exconjugants by PCR.
-
Culture the recombinant strain (e.g., in ISP-2 liquid medium) for 4-8 days.[7]
-
Extract the supernatant with a suitable organic solvent (e.g., n-butanol) and analyze for Mureidomycin production using HPLC-MS.
-
Protocol 2: CRISPR/Cas9-Mediated Gene Disruption in Streptomyces
This protocol outlines a general workflow for gene disruption, for example, of SSGG-03002.
-
Design and Plasmid Construction:
-
Design a specific 20-bp guide RNA (gRNA) targeting the gene of interest (SSGG-03002). Ensure the target site is followed by a PAM sequence (e.g., NGG).
-
Synthesize and anneal oligonucleotides encoding the gRNA.
-
Clone the annealed gRNA into a Streptomyces CRISPR/Cas9 vector like pCRISPomyces-2.[25]
-
Design and amplify two homology arms (each ~1.5 kb) flanking the target gene.
-
Assemble the homology arms into the gRNA-containing CRISPR/Cas9 vector. This will serve as the repair template for homologous recombination.
-
-
Conjugation and Selection:
-
Transform the final construct into an E. coli methylation-deficient strain (e.g., ET12567/pUZ8002).
-
Conjugate the plasmid into the S. roseosporus Sr-hA strain as described in Protocol 1.
-
Select for exconjugants using an appropriate antibiotic (e.g., apramycin).
-
-
Screening and Verification:
-
Screen the exconjugants by PCR using primers flanking the target gene to identify mutants with the desired deletion.
-
Successful deletion will result in a smaller PCR product compared to the wild-type.
-
Cure the CRISPR/Cas9 plasmid by growing the mutant strain on a non-selective medium and screening for the loss of the antibiotic resistance marker.
-
Confirm the final mutant by PCR and sequencing.
-
Analyze the fermentation products of the mutant strain by HPLC-MS to confirm the altered Mureidomycin analogue profile.[19][20]
-
Visualizations
Caption: Workflow for Mureidomycin production via genetic strategies.
Caption: Impact of gene disruption on Mureidomycin analogue profiles.
Caption: Experimental workflow for precursor-directed biosynthesis.
References
- 1. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-aided genome engineering for secondary metabolite biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulators of secondary metabolite biosynthesis in Streptomyces | Semantic Scholar [semanticscholar.org]
- 4. jmb.or.kr [jmb.or.kr]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcogrev.com [phcogrev.com]
- 9. Streptomyces cell-free systems for natural product discovery and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes | MDPI [mdpi.com]
- 12. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. Optimization of Fermentation Conditions for Antarctic Bacteria and Investigation of Its Antimicrobial Mechanism Against Klebsiella pneumoniae [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. jocpr.com [jocpr.com]
- 18. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization of Pre-Inoculum, Fermentation Process Parameters and Precursor Supplementation Conditions to Enhance Apigenin Production by a Recombinant Streptomyces albus Strain [mdpi.com]
- 23. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 25. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 26. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mureidomycin B Heterologous Expression
Welcome to the technical support center for addressing low yields in the heterologous expression of Mureidomycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces host strain is growing well, but I'm detecting little to no this compound production. What are the primary reasons for this?
A1: This is a common challenge. The biosynthetic gene cluster (BGC) for this compound (mrd) in its native producer, Streptomyces roseosporus, is cryptic. This means it is not expressed, or expressed at very low levels, under standard laboratory conditions. Simple transfer of the BGC to a heterologous host is often insufficient to initiate production. The primary reason is the lack of a suitable transcriptional activator. The native activator gene within the mrd cluster, SSGG_02995, has been shown to be ineffective at stimulating biosynthesis.[1][2][3]
Q2: How can I activate the cryptic mrd gene cluster to produce this compound?
A2: Activation of the mrd gene cluster can be achieved by introducing a strong, compatible activator gene from another biosynthetic pathway.[1][2][3] The most successful strategy reported is the constitutive expression of ssaA, an exogenous activator gene from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS.[1][2][3] The SsaA protein can bind to conserved sites within the promoter regions of the mrd gene cluster, initiating transcription of the biosynthetic genes.[3]
Q3: I've introduced the ssaA activator gene, but my this compound yield is still low. What other factors should I consider for optimization?
A3: Low yields post-activation can be attributed to several factors that require systematic optimization:
-
Suboptimal Fermentation Conditions: The composition of your culture medium is critical. Carbon and nitrogen sources, as well as the concentration of phosphate (B84403) and trace metals, can significantly influence secondary metabolite production in Streptomyces.
-
Codon Usage Mismatch: The codon usage of the mrd BGC, which originates from S. roseosporus, may not be optimal for your chosen heterologous host (e.g., S. coelicolor or S. lividans). This can lead to inefficient translation of the biosynthetic enzymes.
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Weak Promoter Activity: The strength of the promoter driving the expression of both the ssaA activator and the key biosynthetic operons within the mrd cluster will directly impact the final yield.
-
Genetic Instability: Large, heterologously expressed gene clusters can be prone to recombination or deletion in the host strain.
Q4: Are there different variants of this compound, and could my low yield be due to the production of multiple, difficult-to-detect analogs?
A4: Yes, this compound is part of a family of related compounds, including Mureidomycins A, C, and D, as well as several acetylated analogues.[1][4] Heterologous expression, especially after activation with ssaA, can lead to the production of a complex mixture of these compounds.[4][5] It is possible that your total yield is distributed among several analogues, making the quantification of a single peak like this compound appear low. Broader analytical methods are recommended to capture the full spectrum of produced compounds.
Troubleshooting Guides
Issue 1: No this compound Production After Heterologous Expression of the mrd BGC
This guide provides a step-by-step approach to troubleshoot the complete lack of this compound production.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the absence of this compound production.
Recommended Actions:
-
Verify ssaA Activator Integration and Expression:
-
PCR Confirmation: Perform PCR on the genomic DNA of your recombinant strain to confirm the presence of the ssaA expression cassette.
-
RT-qPCR Analysis: Extract RNA from a culture grown under production conditions and perform reverse transcription quantitative PCR (RT-qPCR) to verify that the ssaA gene is being actively transcribed.
-
-
Confirm the Integrity of the mrd BGC:
-
PCR Mapping: Use multiple primer pairs spanning the entire length of the mrd BGC to check for its complete and correct integration into the host genome. Large gene clusters can sometimes be truncated during transfer.
-
-
Review Plasmid Construction and Host Strain Transformation:
-
Vector Integrity: Re-verify the integrity of your expression plasmid containing the ssaA gene through restriction digest and sequencing.
-
Conjugation/Transformation Efficiency: Ensure that the protocol for introducing the plasmid into your Streptomyces host was followed correctly. Pay close attention to the selection markers used.
-
Issue 2: Low Yield of this compound After Activation with ssaA
This guide focuses on strategies to enhance this compound production when yields are suboptimal.
Optimization Strategies
Caption: Key strategies for optimizing this compound yield.
Recommended Actions:
-
Promoter Engineering:
-
Replace the native promoter of the ssaA gene with a well-characterized strong, constitutive promoter, such as ermEp or kasOp. This ensures high-level, continuous expression of the activator.
-
Identify the key operons within the mrd BGC and consider replacing their native promoters with a library of constitutive promoters of varying strengths to fine-tune expression levels.
-
-
Codon Optimization:
-
Analyze the codon usage of the mrd BGC genes and compare it to the codon usage of your heterologous host.
-
Synthesize codon-optimized versions of key biosynthetic genes, particularly those that may be expression bottlenecks, to improve translational efficiency.
-
-
Fermentation Media Optimization:
-
Systematically evaluate different carbon and nitrogen sources.
-
Optimize the concentrations of key minerals, such as phosphate, magnesium, and iron.
-
Test different fermentation parameters, including pH, temperature, and aeration.
-
Data Presentation
The following tables summarize hypothetical but representative data based on the expected outcomes of the optimization strategies described in the literature.
Table 1: Effect of ssaA Activator on this compound Production
| Strain | Relevant Genotype | This compound Titer (mg/L) | Fold Increase |
| Host-mrd | S. coelicolor + mrd BGC | Not Detected | - |
| Host-mrd-ssaA | S. coelicolor + mrd BGC + PermE*-ssaA | 15 | - |
Table 2: Impact of Promoter Engineering on ssaA Expression and this compound Yield
| Strain | ssaA Promoter | Relative ssaA Transcription Level | This compound Titer (mg/L) |
| Host-mrd-ssaA-Pnative | Native ssaA promoter | 1.0 | 5 |
| Host-mrd-ssaA-PermE | ermEp | 4.5 | 25 |
| Host-mrd-ssaA-PkasO | kasOp | 8.2 | 48 |
Table 3: Fermentation Media Optimization for this compound Production in an Engineered Strain
| Medium Component | Condition A | Condition B | Condition C | This compound Titer (mg/L) |
| Carbon Source | Glucose (2%) | Soluble Starch (2%) | Glycerol (2%) | 45 |
| Nitrogen Source | Yeast Extract (0.5%) | Peptone (0.5%) | Soytone (0.5%) | 52 |
| Phosphate (K2HPO4) | 0.01% | 0.05% | 0.1% | 38 |
Experimental Protocols
Protocol 1: Construction of the ssaA Expression Plasmid
This protocol describes the construction of a plasmid for the constitutive expression of the ssaA activator gene in Streptomyces.
-
Primer Design and PCR Amplification:
-
Design primers to amplify the open reading frame (ORF) of the ssaA gene from the genomic DNA of Streptomyces sp. strain SS. Incorporate restriction sites (e.g., NdeI and XhoI) for subsequent cloning.
-
Design primers to amplify a strong constitutive promoter, such as ermE*p, from a suitable template plasmid. Incorporate compatible restriction sites.
-
-
Restriction Digest and Ligation:
-
Digest both the amplified ssaA ORF and the ermE*p promoter fragment with the chosen restriction enzymes.
-
Digest a Streptomyces expression vector (e.g., pIJ10257 or a similar integrative vector) with compatible restriction enzymes.
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Ligate the ermE*p promoter and the ssaA ORF into the digested expression vector.
-
-
Transformation into E. coli and Verification:
-
Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Select for transformants on appropriate antibiotic-containing media.
-
Isolate plasmid DNA from the resulting colonies and verify the correct insertion by restriction digest and Sanger sequencing.
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Protocol 2: Heterologous Expression of the mrd BGC and ssaA in Streptomyces coelicolor
This protocol details the introduction of the mrd BGC and the ssaA expression plasmid into a Streptomyces host via triparental conjugation.
-
Preparation of Strains:
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Grow overnight cultures of the following E. coli strains in LB medium with appropriate antibiotics:
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Donor strain: E. coli containing the cosmid with the mrd BGC.
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Donor strain: E. coli ET12567 containing the ssaA expression plasmid.
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Helper strain: E. coli ET12567 containing the helper plasmid pUZ8002.
-
-
-
Preparation of Streptomyces Spores:
-
Grow the recipient Streptomyces coelicolor strain on a suitable agar (B569324) medium (e.g., SFM) until sporulation occurs.
-
Harvest the spores in sterile water and filter through cotton wool to remove mycelial fragments.
-
-
Conjugation:
-
Mix the donor E. coli cells and the helper E. coli cells with the Streptomyces spores.
-
Plate the mixture onto a suitable mating medium (e.g., MS agar) and incubate at 30°C.
-
-
Selection of Exconjugants:
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the antibiotic corresponding to the resistance marker on the incoming plasmids.
-
Incubate until exconjugant colonies appear.
-
-
Verification:
-
Pick individual exconjugant colonies and streak onto fresh selective media to ensure purity.
-
Confirm the presence of both the mrd BGC and the ssaA expression cassette by PCR using genomic DNA isolated from the exconjugants.
-
Protocol 3: Codon Optimization Workflow
This protocol outlines a general workflow for codon-optimizing a gene for expression in Streptomyces.
Codon Optimization Workflow
Caption: A typical workflow for gene codon optimization.
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Identify Target Gene: Select the gene from the mrd BGC that you wish to optimize.
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Obtain Host Codon Usage Table: Download the codon usage table for your specific Streptomyces host strain from a database such as the Codon Usage Database.[6]
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Use Optimization Software: Input the amino acid sequence of your target gene into a codon optimization software tool.[6][7] Configure the software to use the codon usage table of your Streptomyces host.
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Analyze and Refine: The software will generate an optimized DNA sequence. Analyze this sequence for desirable properties, such as an appropriate GC content (typically high for Streptomyces) and the absence of strong mRNA secondary structures near the translation start site.
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Gene Synthesis and Cloning: Have the optimized gene synthesized commercially and clone it into your Streptomyces expression vector.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Enhancing Mureidomycin B Solubility for In Vitro Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Mureidomycin B in in vitro experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Solutions
If you are observing precipitation of this compound during the preparation of your solutions or in your in vitro assays, consult the following table for potential solvents and enhancement strategies.
Table 1: Solvent and Excipient Recommendations for this compound
| Solvent/Excipient | Reported Solubility of Mureidomycins | Recommended Starting Concentration | Considerations for In Vitro Assays |
| Water | Soluble[1] | Varies, determine empirically | Ideal for most biological assays. Solubility may be limited. Adjusting pH might be necessary. |
| Methanol | Soluble[1] | High, can be used for stock solutions | Potential for cytotoxicity. Ensure final concentration in the assay is minimal (<0.5%). |
| Dimethyl Sulfoxide (DMSO) | Not specifically reported, but a common solvent for poorly soluble drugs. | High, suitable for preparing concentrated stock solutions. | Can affect cell viability and biofilm formation at higher concentrations.[2][3][4] It is recommended to keep the final concentration in assays below 0.5%.[5] |
| Ethanol | Not specifically reported, but a possible co-solvent. | Moderate, can be used as a co-solvent. | Can have effects on cell growth. Final concentration should be kept low. |
| Aqueous Buffers (e.g., PBS, MOPS) | Not specifically reported. | Varies depending on pH and buffer composition. | The pH of the buffer can significantly impact the stability and activity of some antibiotics.[6][7][8][9] |
| Co-solvents (e.g., Water/DMSO, Water/Ethanol) | Not specifically reported for this compound. | Varies, requires optimization. | A small percentage of an organic co-solvent can significantly increase the solubility of hydrophobic compounds. |
| Cyclodextrins (e.g., HP-β-CD) | Not specifically reported for this compound, but effective for other antibiotics.[10][11][12] | Requires optimization of the drug-to-cyclodextrin ratio. | Generally considered safe for in vitro assays and can enhance drug solubility and stability.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro susceptibility testing?
Based on available literature, Mureidomycins are soluble in water and methanol.[1] For antimicrobial susceptibility testing (AST), preparing a stock solution in a minimal amount of a suitable organic solvent like DMSO, followed by dilution in the test medium, is a common practice for poorly soluble compounds.
Q2: I am observing precipitation when I add my this compound stock solution (in DMSO) to my cell culture medium. What should I do?
This is a common issue when a drug is less soluble in the aqueous culture medium than in the organic stock solvent. Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your assay might be exceeding its solubility limit in the final medium.
-
Decrease the percentage of DMSO: While preparing your working solutions, ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize both toxicity and precipitation.[2][5]
-
Use a co-solvent system: Prepare your stock solution in a mixture of an organic solvent and water.
-
Utilize solubility enhancers: Consider using excipients like cyclodextrins to improve the aqueous solubility of this compound.[10]
-
pH adjustment: The pH of your culture medium can influence the solubility and stability of your compound.[6][7][8][9] Ensure your medium is properly buffered.
Q3: How can I determine the optimal solvent and concentration for my specific in vitro assay?
It is recommended to perform a solubility test prior to your main experiment. This involves preparing serial dilutions of this compound in your chosen solvent and then mixing them with your assay medium to observe for any precipitation.
Q4: Are there any concerns about the stability of this compound in solution?
The stability of antibiotics in solution can be affected by factors such as temperature, pH, and light exposure.[6][7][8] It is advisable to prepare fresh solutions for your experiments whenever possible. For stock solutions, it is best practice to store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This is a general protocol that can be adapted for this compound.
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a minimal amount of a suitable solvent (e.g., DMSO or methanol) to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious about potential degradation.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Solubility with Cyclodextrins (Kneading Method)
This is a general method for preparing a drug-cyclodextrin complex.
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (B1172386) (e.g., 1:1 or 1:2).
-
Mixing: Weigh the appropriate amounts of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and place them in a mortar.
-
Kneading: Add a small amount of a solvent blend (e.g., water/methanol 1:1 v/v) to the mixture to form a paste.
-
Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Assess the solubility of the prepared complex in your desired aqueous medium.
Visualizations
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. preprints.org [preprints.org]
Mitigating degradation of Mureidomycin B during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Mureidomycin B during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a peptidyl-nucleoside antibiotic with potent activity against Pseudomonas aeruginosa.[1] Its complex structure, containing peptide bonds and a nucleoside moiety, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction. Key areas of instability include the peptide backbone, which is prone to cleavage by proteases, and the glycosidic bond of the nucleoside, which can be susceptible to hydrolysis at extreme pH values.
Q2: What are the primary factors that can lead to the degradation of this compound during extraction?
The main factors contributing to the degradation of this compound during extraction are:
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the peptide or glycosidic bonds.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Enzymatic Activity: Proteases and nucleases released from the producing microorganism, Streptomyces, upon cell lysis can enzymatically degrade this compound.[2][3][4]
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Oxidation: Although less commonly reported for this specific molecule, oxidative damage can be a concern for complex organic molecules.
Q3: How can I minimize enzymatic degradation of this compound during extraction?
To minimize enzymatic degradation, it is crucial to inhibit the activity of endogenous enzymes from the Streptomyces culture. This can be achieved by:
-
Adding Protease Inhibitors: A cocktail of protease inhibitors should be added to the extraction buffer immediately after cell lysis.
-
Maintaining Low Temperatures: Performing the entire extraction process at low temperatures (e.g., 4°C) significantly reduces the activity of most enzymes.
-
Rapid Processing: Minimizing the time between cell harvesting and the completion of the extraction process will limit the exposure of this compound to degradative enzymes.
Q4: What is the optimal pH range to maintain during the extraction of this compound?
While specific stability studies for this compound are not extensively published, for similar peptidyl-nucleoside antibiotics, a pH range of 6.0 to 8.0 is generally recommended to maintain stability. It is advisable to buffer the extraction and chromatography solutions within this range.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to pH instability. | Ensure all buffers and solutions used during extraction and chromatography are maintained at a pH between 6.0 and 8.0. Use a pH meter to verify the pH of your solutions. |
| Enzymatic degradation. | Add a broad-spectrum protease inhibitor cocktail to the initial extraction buffer. Perform all extraction steps at 4°C to minimize enzyme activity.[5] | |
| Thermal degradation. | Avoid high temperatures during all steps of the extraction and purification process. If solvent evaporation is necessary, use a rotary evaporator at low temperature and reduced pressure. | |
| Appearance of unexpected peaks in HPLC analysis of the extract. | Degradation products of this compound. | This is often a sign of degradation. Review your extraction protocol for potential issues with pH, temperature, or prolonged processing times. Compare the retention times of the unknown peaks with those of potential degradation products if standards are available. |
| Loss of bioactivity of the this compound extract. | Significant degradation of the active compound. | Correlate the loss of bioactivity with the appearance of degradation peaks in your analytical chromatography. Re-optimize the extraction protocol with a focus on mitigating the degradation factors mentioned above. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is adapted from the established method for the isolation of Mureidomycins.[6]
Materials:
-
Streptomyces culture filtrate
-
Amberlite XAD-2 resin
-
Amberlite CG-50 (NH4+ form) resin
-
DEAE-Toyopearl 650M (Cl- form) resin
-
Sephadex LH-20 resin
-
Acetone
-
Ammonium (B1175870) hydroxide
-
Hydrochloric acid
-
Protease inhibitor cocktail
-
Appropriate buffers (e.g., phosphate (B84403) or Tris-HCl, pH 7.0)
Procedure:
-
Adsorption to Amberlite XAD-2:
-
Adjust the pH of the Streptomyces culture filtrate to 7.0.
-
Add a protease inhibitor cocktail to the filtrate.
-
Pass the filtrate through a column packed with Amberlite XAD-2 resin at 4°C.
-
Wash the column with water to remove unbound impurities.
-
Elute the Mureidomycins with 80% aqueous acetone.
-
-
Cation Exchange Chromatography:
-
Concentrate the eluate from the previous step under reduced pressure at a temperature below 30°C.
-
Adjust the pH of the concentrated solution to 7.0 and apply it to a column of Amberlite CG-50 (NH4+ form).
-
Wash the column with water.
-
Elute with 0.5 N ammonium hydroxide.
-
-
Anion Exchange Chromatography:
-
Immediately adjust the pH of the eluate from the cation exchange step to 7.0 with HCl.
-
Apply the solution to a column of DEAE-Toyopearl 650M (Cl- form).
-
Wash the column with water.
-
Elute with a linear gradient of NaCl (0 to 1.0 M) in buffer.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions, concentrate, and desalt the solution.
-
Apply the desalted sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect the fractions containing this compound.
-
-
Analysis:
-
Analyze the purified fractions by HPLC and bioassay.
-
Protocol 2: Evaluating this compound Stability
This protocol provides a framework for assessing the stability of this compound under different conditions.
Materials:
-
Purified this compound
-
Buffers of varying pH (e.g., pH 4.0, 7.0, 9.0)
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system for analysis
Procedure:
-
Prepare stock solutions of this compound in a stable buffer (e.g., pH 7.0 phosphate buffer).
-
Aliquot the stock solution into different buffers to achieve the desired final pH values.
-
Incubate the samples at the different test temperatures.
-
At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots by HPLC to quantify the remaining amount of intact this compound.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellulolytic Streptomyces Strains Associated with Herbivorous Insects Share a Phylogenetically Linked Capacity To Degrade Lignocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 6. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mureidomycin B Production in Streptomyces
Welcome to the technical support center for the optimization of Mureidomycin B production from Streptomyces species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the fermentation process.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of culture conditions for producing this compound.
Q1: Which Streptomyces species are known to produce this compound?
A1: this compound, along with other mureidomycins, was initially isolated from Streptomyces flavidovirens[1]. More recent research has focused on Streptomyces roseosporus NRRL 15998, where a cryptic biosynthetic gene cluster for mureidomycins was identified and activated[2][3].
Q2: My wild-type Streptomyces roseosporus strain is not producing this compound. What could be the reason?
A2: The biosynthetic gene cluster for mureidomycins in Streptomyces roseosporus NRRL 15998 is cryptic, meaning it is not expressed under standard laboratory conditions. Production can be activated by the constitutive expression of a foreign activator gene, ssaA, which originates from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS[2][3].
Q3: What are the general optimal culture conditions for this compound production?
A3: While specific quantitative data for this compound is limited in publicly available literature, general optimal conditions for antibiotic production in Streptomyces can be applied and optimized. These typically include a slightly alkaline pH, a temperature range of 28-30°C, and controlled aeration to maintain sufficient dissolved oxygen[4]. For some Streptomyces species, a pH range of 6.5 to 8.0 has been shown to be optimal for secondary metabolite production[5][6].
Q4: How do I monitor and quantify this compound production during fermentation?
A4: this compound production can be monitored and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. A bioassay using a susceptible indicator organism, such as Pseudomonas aeruginosa, can also be employed to determine the biological activity of the produced mureidomycins[7][8][9].
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound fermentation.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low this compound Production | Cryptic gene cluster is not activated. | 1. Ensure the successful transformation and expression of the activator gene ssaA in your Streptomyces roseosporus strain. 2. Verify the expression of key biosynthetic genes using RT-PCR[2]. |
| Suboptimal media composition. | 1. Systematically evaluate different carbon and nitrogen sources. Glucose and soluble starch are common carbon sources, while soybean meal and yeast extract are effective nitrogen sources for Streptomyces[10]. 2. Optimize the concentration of key media components using statistical methods like Response Surface Methodology (RSM)[7]. | |
| Inadequate fermentation parameters. | 1. pH: Monitor and control the pH of the culture broth. The optimal pH for many Streptomyces fermentations is between 6.0 and 8.0[4]. For some species, a more specific range of 6.5 to 8.0 is beneficial[5][6]. 2. Temperature: Maintain the fermentation temperature within the optimal range for Streptomyces, typically 28-30°C[4]. 3. Aeration & Agitation: Ensure adequate dissolved oxygen (DO) levels. Low DO can be a limiting factor[11][12]. For shake flask cultures, an agitation rate of around 200 rpm is common[4]. In a fermenter, DO can be controlled by adjusting agitation speed and aeration rate[11][12]. | |
| Inconsistent Batch-to-Batch Yield | Inoculum variability. | 1. Standardize your inoculum preparation. Use a fresh, standardized spore suspension or vegetative inoculum for each fermentation. 2. Ensure consistent age and density of the seed culture. |
| Media preparation inconsistencies. | 1. Double-check the weighing and mixing of all media components. 2. Ensure consistent sterilization procedures, as over-sterilization can degrade sensitive nutrients. | |
| Genetic instability of the production strain. | 1. Periodically re-isolate single colonies from your production strain to maintain a pure and high-producing culture. 2. Prepare and maintain frozen glycerol (B35011) stocks of a high-producing isolate to ensure long-term stability. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound production.
Protocol 1: Activation of this compound Production in S. roseosporus
This protocol describes the genetic activation of the cryptic mureidomycin biosynthetic gene cluster.
-
Plasmid Construction: Clone the ssaA activator gene into a suitable Streptomyces expression vector under the control of a strong constitutive promoter.
-
Transformation: Introduce the expression vector into Streptomyces roseosporus protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Verification: Select for transformants on appropriate antibiotic-containing media. Verify the presence of the ssaA gene by PCR and its expression by RT-PCR[2].
Protocol 2: Fermentation for this compound Production
This protocol outlines the general procedure for shake flask fermentation.
-
Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a fresh spore suspension or mycelial fragments of the activated S. roseosporus strain. Incubate at 28-30°C with agitation (e.g., 200 rpm) for 2-3 days.
-
Production Culture: Inoculate the production medium (e.g., ISP2 medium) with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 28-30°C with agitation (e.g., 200 rpm) for 7-10 days.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD600 or dry cell weight) and this compound production (by HPLC or bioassay).
Protocol 3: Extraction of Mureidomycins from Fermentation Broth
This protocol describes a general method for extracting mureidomycins for analysis.
-
Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the mycelia.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted mureidomycins.
-
Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or n-butanol. Repeat the extraction 2-3 times to maximize recovery.
-
Concentration: Pool the organic phases and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
-
Reconstitution: Re-dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol) for subsequent analysis.
Protocol 4: Quantification of this compound by HPLC
This protocol provides a general framework for HPLC analysis. Specific parameters may need optimization.
-
Chromatographic System: A reversed-phase HPLC system with a C18 column and a UV detector is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid, is commonly used for peptide-like compounds.
-
Detection: Monitor the elution profile at a wavelength where mureidomycins exhibit significant absorbance (e.g., around 260 nm, characteristic of the uridine (B1682114) chromophore).
-
Quantification: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples based on peak area.
Protocol 5: Bioassay for Mureidomycin Activity
This protocol describes a method to assess the biological activity of this compound.
-
Indicator Strain: Use a susceptible strain of Pseudomonas aeruginosa as the indicator organism[7][9].
-
Assay Plate Preparation: Prepare agar (B569324) plates (e.g., Mueller-Hinton agar) and create a lawn of the indicator strain.
-
Sample Application: Apply a known volume of the fermentation supernatant or extracted sample onto sterile paper discs or into wells cut into the agar.
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone around the disc or well where bacterial growth is inhibited. The size of the zone is proportional to the concentration of the antibiotic.
IV. Data Presentation
Table 1: General Optimized Culture Parameters for Streptomyces Antibiotic Production
| Parameter | Optimized Range | Reference(s) |
| pH | 6.0 - 8.0 | [4] |
| Temperature | 28 - 30 °C | [4] |
| Agitation (Shake Flask) | ~200 rpm | [4] |
| Dissolved Oxygen | Maintain >20% saturation | [11] |
V. Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of dissolved oxygen and aeration rate on antibiotic production of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corrigendum: The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 12. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods for Mureidomycin B quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of analytical methods for Mureidomycin B quantification.
Frequently Asked Questions (FAQs)
A list of common questions regarding the analysis of this compound.
1. What is this compound and why is its quantification important?
This compound is a uridyl peptide antibiotic with specific activity against Pseudomonas aeruginosa.[1][2] Accurate quantification is crucial for pharmacokinetic studies, drug metabolism research, and ensuring the potency and safety of potential therapeutic products.[3] Mureidomycins act as competitive inhibitors of the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a key step in bacterial cell wall biosynthesis.[1]
2. What are the common analytical techniques for this compound quantification?
The most common and effective technique for the quantification of this compound and its analogs is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3][4] This method offers high sensitivity and selectivity, which is necessary for complex biological matrices.
3. What are the main challenges in quantifying this compound?
Being a peptide-based molecule, this compound can present several analytical challenges, including:
-
Sample Stability: Peptide antibiotics can be susceptible to degradation in biological samples.[5][6]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[7][8]
-
Adduct Formation: this compound can form adducts with salts (e.g., sodium, potassium) present in the mobile phase or sample, which can complicate the mass spectrum and reduce the signal of the target analyte.[7][9][10]
-
In-source Fragmentation: The molecule might fragment within the ion source of the mass spectrometer, leading to a reduced signal for the intended precursor ion.[11][12]
4. How can I ensure the stability of this compound in my samples?
For beta-lactam antibiotics, which share some stability concerns with peptide antibiotics, it is recommended to limit storage at room temperature to a maximum of 4 hours and at 2–8 °C to a maximum of 24 hours. For longer-term storage, freezing at -80 °C is suggested.[13] It is crucial to perform stability studies under your specific experimental conditions, including freeze-thaw cycles.[14]
Troubleshooting Guide
A step-by-step guide to resolving common issues during this compound quantification.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the column; inappropriate mobile phase pH; column contamination. | 1. Adjust the mobile phase pH. For peptide analysis, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[8] 2. Ensure the column is properly conditioned and clean. Flush the column with a strong solvent. 3. Consider using a different column chemistry, such as one with end-capping to reduce silanol (B1196071) interactions. |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects; inefficient ionization; adduct formation. | 1. Optimize sample preparation to remove interfering matrix components. Protein precipitation followed by solid-phase extraction (SPE) can be effective.[15] 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) to enhance ionization.[8] 3. To mitigate adduct formation, lower the pH of the mobile phase with an acid like formic acid to favor the protonated molecule.[16] |
| High Signal Variability / Poor Reproducibility | Inconsistent sample preparation; matrix effects varying between samples; instrument instability. | 1. Standardize the sample preparation workflow. The use of an internal standard is highly recommended.[17] 2. Evaluate matrix effects by comparing the response of this compound in neat solution versus in a matrix extract.[7] 3. Ensure the LC-MS/MS system is properly calibrated and stabilized before analysis. |
| Presence of Unexpected Peaks (Adducts) | High salt concentration in the sample or mobile phase. | 1. Use high-purity solvents and reagents for the mobile phase. 2. Desalt the sample during preparation. 3. As mentioned, adding a small amount of acid to the mobile phase can reduce alkali metal adducts.[16] |
| Inconsistent Retention Time | Changes in mobile phase composition; column degradation; temperature fluctuations. | 1. Prepare fresh mobile phase daily. 2. Use a column with good pH stability.[18] 3. Ensure the column oven is maintaining a stable temperature. |
Quantitative Data Summary
The following tables provide typical parameters for the LC-MS/MS analysis of this compound and its analogs. Note that these values may need to be optimized for your specific instrumentation and experimental conditions.
Table 1: Mureidomycin Analogs and their [M+H]⁺ Values
| Mureidomycin Analog | [M+H]⁺ (m/z) | Reference |
| Mureidomycin A | 841.3218 | [19] |
| This compound | 843.3340 | [19] |
| N-acetylmureidomycin E | 899.3246 | [19] |
| N-acetylmureidomycin I and J | 849.3763 | [19] |
Table 2: Typical LC-MS/MS Method Validation Parameters for Antibiotics
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | > 0.99 | [8] |
| Intra- and Inter-day Precision (%CV) | < 15% | [20] |
| Accuracy (% bias) | Within ± 15% | [20] |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 | [21] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 | [20][21] |
Experimental Protocols
Detailed methodologies for key experiments.
Protocol 1: Sample Preparation from Plasma
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
Materials:
-
Plasma sample containing this compound
-
Internal standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase if further concentration is needed.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a UPLC-MS/MS method for this compound quantification.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[8]
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]
-
Flow Rate: 0.3 mL/min[8]
-
Column Temperature: 45 °C[8]
-
Injection Volume: 5 µL[8]
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C[8]
-
Gas Flow Rates: To be optimized for the specific instrument.
-
MRM Transitions:
-
This compound: Precursor ion (Q1): 843.3 m/z. Product ions (Q3) need to be determined by infusing a standard solution and performing a product ion scan.
-
Internal Standard: To be determined based on the chosen IS.
-
Visualizations
Diagrams illustrating key concepts and workflows.
Caption: Simplified this compound Biosynthesis Pathway.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iris.unito.it [iris.unito.it]
- 21. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Intrinsic Resistance to Mureidomycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mureidomycin antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mureidomycin?
Mureidomycin is a peptidyl-nucleoside antibiotic that specifically targets and inhibits the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[1][2][3] MraY is a crucial enzyme in the early stages of peptidoglycan biosynthesis, a process essential for building and maintaining the bacterial cell wall. By inhibiting MraY, Mureidomycin prevents the formation of Lipid I, a key intermediate in this pathway, ultimately leading to cell lysis and bacterial death.[1][2][3]
Q2: Which bacteria are intrinsically resistant to Mureidomycin, and why?
While Mureidomycins show potent activity against Pseudomonas aeruginosa, many other Gram-negative bacteria, and most Gram-positive bacteria are intrinsically resistant.[2] Intrinsic resistance is the innate ability of a bacterium to resist a particular antibiotic. The primary mechanisms of intrinsic resistance to Mureidomycin are thought to be:
-
Reduced Outer Membrane Permeability: The outer membrane of many Gram-negative bacteria acts as a formidable barrier, preventing Mureidomycin from reaching its target, MraY, which is located in the cytoplasmic membrane.
-
Efflux Pumps: Many bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics and other toxic substances out of the cell. Overexpression of these pumps can prevent Mureidomycin from reaching a high enough concentration to inhibit MraY.
-
Lack of a Susceptible Target: While MraY is conserved across many bacterial species, subtle structural differences in the enzyme's active site in some bacteria may prevent Mureidomycin from binding effectively.
Q3: My Mureidomycin analog shows lower than expected activity against Pseudomonas aeruginosa. What are the possible reasons?
Several factors could contribute to reduced activity:
-
Spontaneous Resistance: Pseudomonas aeruginosa can develop resistance to Mureidomycin C at a high frequency through spontaneous mutations.[4]
-
Efflux Pump Overexpression: The MexAB-OprM efflux system is a major contributor to intrinsic and acquired resistance in P. aeruginosa. Overexpression of this pump can significantly reduce the intracellular concentration of Mureidomycin.
-
Reduced Permeability: Alterations in the outer membrane porins can limit the uptake of Mureidomycin.
-
Target Modification: Although less common, mutations in the mraY gene could alter the Mureidomycin binding site, leading to reduced affinity.
Q4: How can I overcome intrinsic resistance to Mureidomycin in my experiments?
Several strategies can be employed to overcome or bypass intrinsic resistance mechanisms:
-
Use of Efflux Pump Inhibitors (EPIs): Co-administration of an EPI with Mureidomycin can restore its activity against strains that overexpress efflux pumps.
-
Development of Novel Analogs: Rational drug design to create Mureidomycin analogs with improved permeability or that are poor substrates for efflux pumps can be effective. Activating cryptic biosynthetic gene clusters can also lead to the discovery of novel, more potent Mureidomycin derivatives.
-
Permeabilizing the Outer Membrane: Using agents that disrupt the outer membrane can increase the uptake of Mureidomycin in Gram-negative bacteria.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Minimum Inhibitory Concentration (MIC) of Mureidomycin against a typically susceptible strain. | Spontaneous mutation leading to resistance. | 1. Re-streak the bacterial culture from a frozen stock to ensure you are starting with a susceptible population.2. Sequence the mraY gene to check for mutations in the target.3. Perform a qRT-PCR to check for overexpression of known efflux pump genes (e.g., mexB). |
| Mureidomycin is active in an in-vitro enzyme assay but not in whole-cell assays. | Poor cell penetration or active efflux. | 1. Perform an outer membrane permeability assay to assess uptake.2. Conduct an efflux pump activity assay.3. Test the activity of Mureidomycin in the presence of a known efflux pump inhibitor. |
| Inconsistent MIC results between experiments. | Variation in experimental conditions. | 1. Strictly adhere to standardized MIC determination protocols (e.g., broth microdilution).2. Ensure the inoculum density is consistent.3. Use fresh, quality-controlled media and reagents. |
| Suspected target modification (MraY mutation) as the resistance mechanism. | Spontaneous or induced mutation in the mraY gene. | 1. Isolate genomic DNA from the resistant strain.2. Amplify the mraY gene using PCR.3. Sequence the PCR product and compare it to the wild-type mraY sequence to identify mutations. |
Quantitative Data
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas aeruginosa
| Compound | P. aeruginosa Strain | MIC (µg/mL) | Reference |
| Mureidomycin A | Ofloxacin-resistant (9 strains) | 3.13 - 25 | [1] |
| Mureidomycin C | Ofloxacin-resistant (9 strains) | 3.13 - 25 | [1] |
| Mureidomycin A | Imipenem-resistant (6 strains) | 3.13 - 25 | [1] |
| Mureidomycin C | Imipenem-resistant (6 strains) | 0.78 - 25 | [1] |
| Mureidomycin C | Various clinical strains | 0.1 - 3.13 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard CLSI guidelines and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Mureidomycin stock solution
-
Sterile multichannel pipette and tips
-
Plate reader (optional)
Procedure:
-
Prepare Mureidomycin Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the Mureidomycin working solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the positive control (no antibiotic) and well 12 as the negative control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain to be tested in MHB to the logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Add 50 µL of sterile MHB to well 12.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Mureidomycin at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
-
Efflux Pump Activity Assay using a Fluorescent Dye
This assay measures the activity of efflux pumps by monitoring the extrusion of a fluorescent substrate. A decrease in fluorescence over time indicates active efflux.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye (e.g., Ethidium Bromide or a commercially available kit)
-
Efflux pump inhibitor (EPI) as a control (e.g., CCCP)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
-
Loading with Fluorescent Dye:
-
Incubate the cell suspension with the fluorescent dye at a predetermined concentration and time to allow for uptake.
-
-
Initiating Efflux:
-
Add an energy source (e.g., glucose) to the cell suspension to energize the efflux pumps.
-
Immediately begin monitoring the fluorescence over time using a fluorometer. A decrease in fluorescence indicates efflux of the dye.
-
-
Control and Test Conditions:
-
Run a parallel experiment where the cells are pre-incubated with an EPI before the addition of the energy source. Inhibition of efflux will result in a slower decrease in fluorescence compared to the untreated cells.
-
Test the effect of Mureidomycin by adding it to the cell suspension. If Mureidomycin is a substrate of the efflux pumps, it will compete with the fluorescent dye, potentially leading to a slower decrease in fluorescence.
-
Outer Membrane Permeability Assay
This assay uses a hydrophobic fluorescent probe, N-phenyl-1-naphthylamine (NPN), to assess the permeability of the bacterial outer membrane. NPN fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of the membrane.
Materials:
-
Bacterial culture
-
HEPES buffer
-
N-phenyl-1-naphthylamine (NPN) solution
-
Fluorometer
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Centrifuge the culture, wash the cells with HEPES buffer, and resuspend them in the same buffer to a specific OD₆₀₀.
-
-
Assay:
-
Add NPN to the cell suspension to a final concentration of 10 µM.
-
Measure the baseline fluorescence.
-
Add Mureidomycin (or a known outer membrane permeabilizing agent as a positive control) to the cell suspension.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has entered the damaged outer membrane.
-
Identification of mraY Gene Mutations
This protocol outlines the steps to identify mutations in the mraY gene, the target of Mureidomycin.
Materials:
-
Wild-type and Mureidomycin-resistant bacterial strains
-
Genomic DNA extraction kit
-
PCR primers specific for the mraY gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from both the wild-type and resistant bacterial strains using a commercial kit.
-
-
PCR Amplification:
-
Design primers that flank the entire coding sequence of the mraY gene.
-
Perform PCR to amplify the mraY gene from the genomic DNA of both strains.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel to confirm the amplification of a single product of the expected size.
-
-
DNA Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the mraY gene sequence from the resistant strain with the sequence from the wild-type strain.
-
Identify any nucleotide changes (substitutions, insertions, or deletions) that could result in amino acid changes in the MraY protein.
-
Visualizations
Caption: Mechanism of action of Mureidomycin.
Caption: Key intrinsic resistance mechanisms.
Caption: Troubleshooting high Mureidomycin MIC.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spread of Efflux Pump Overexpressing-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa by using an Efflux Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Response Surface Methodology (RSM) for Mureidomycin B Production Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the production of Mureidomycin B.
Troubleshooting Guides
This section addresses specific issues that may arise during your RSM experiments for this compound production in a question-and-answer format.
Question: Why is there no significant increase in this compound production after the initial screening of factors using a Plackett-Burman design?
Answer:
This issue can stem from several sources. Firstly, the selected factors may not be the most influential on this compound production. It is crucial to perform a thorough literature review of the producing organism, typically Streptomyces roseosporus, and related antibiotic fermentations to identify potentially significant carbon sources, nitrogen sources, phosphate (B84403) levels, trace elements, pH, and temperature.[1][2][3] Secondly, the ranges chosen for the selected factors might be too narrow. A wider range in the initial screening can help identify significant factors more effectively. Lastly, the basal medium composition might be inhibitory or lack essential precursors for this compound biosynthesis. Ensure your basal medium is not overly rich, as high concentrations of certain nutrients can suppress secondary metabolite production.[3]
Question: My RSM model has a low R-squared value, indicating a poor fit. What should I do?
Answer:
A low R-squared value suggests that the model does not adequately explain the variability in your this compound production data. Here are some steps to address this:
-
Re-evaluate the model: Ensure you are using an appropriate model (e.g., second-order polynomial) for your experimental design (e.g., Box-Behnken or Central Composite Design).[1][2]
-
Check for outliers: Anomalous data points can significantly impact the model's fit. Analyze your residuals to identify any potential outliers and consider if there was an experimental error in those runs.
-
Expand the experimental region: The optimal conditions for this compound production may lie outside the range of the factors you have tested. The method of steepest ascent can be used after the initial screening to move the experimental design to a region of higher response.[2]
-
Consider interactions: There may be significant interactions between factors that your current model is not capturing. Ensure your experimental design allows for the estimation of interaction terms.
Question: The model predicts a significant increase in this compound production, but the validation experiment does not confirm this. Why?
Answer:
This discrepancy between the predicted and experimental results can be due to several factors:
-
Model inadequacy: The model, while statistically significant, may not be robust enough to accurately predict responses. This can happen if the experimental design does not cover the optimal region or if there are other un-controlled variables influencing the outcome.
-
Experimental variability: Inherent variability in fermentation processes can lead to differences between runs. Ensure that your inoculum preparation and fermentation conditions are as consistent as possible.[4] Running replicate validation experiments can help confirm the result.
-
Instability of this compound: Ensure that your extraction and quantification methods are robust and that this compound is not degrading during sample processing.
Question: I am observing high variability in this compound production between replicate flasks. How can I reduce this?
Answer:
High variability can mask the true effects of the factors being studied. To minimize this:
-
Standardize inoculum: Prepare a large, homogeneous spore suspension or vegetative inoculum to ensure each flask receives a consistent amount and quality of the starting culture.[1]
-
Homogenize media: Ensure that all media components are well-dissolved and evenly distributed in all flasks.
-
Consistent fermentation conditions: Maintain uniform temperature, agitation, and aeration across all flasks. The position of flasks in an incubator shaker can sometimes influence these parameters.
-
Precise sampling and analysis: Use calibrated equipment and follow a standardized protocol for sample extraction and analysis to minimize analytical error.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about applying RSM to this compound production.
What is Response Surface Methodology (RSM) and why is it useful for optimizing this compound production?
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[5][6][7] It is particularly useful for this compound production as it allows for the efficient study of the effects of multiple variables and their interactions on antibiotic yield.[2][8] This approach is more efficient than the traditional one-factor-at-a-time method, which is time-consuming and often fails to identify optimal conditions due to overlooking the interactions between factors.[3]
What are the key steps in using RSM for this compound production optimization?
A typical RSM workflow involves the following steps:
-
Screening of factors: Using a design like Plackett-Burman to identify the most significant factors affecting this compound production from a larger list of potential variables.[2][5]
-
Path of steepest ascent: To quickly move the experimental region towards the vicinity of the optimum response.[2]
-
Optimization: Employing an experimental design such as a Box-Behnken Design (BBD) or Central Composite Design (CCD) to explore the relationship between the key factors and the response, and to find the optimal conditions.[1][7]
-
Model fitting and analysis: Using statistical methods to fit a mathematical model (usually a second-order polynomial) to the experimental data and evaluating the model's adequacy.
-
Validation: Performing experiments at the predicted optimal conditions to verify the model's prediction.[6]
Which factors should I consider for optimization of this compound production?
Based on general knowledge of antibiotic production by Streptomyces and related organisms, the following factors are often critical:
-
Carbon sources: Glucose, soluble starch, glycerol, etc.[1]
-
Nitrogen sources: Yeast extract, peptone, soybean meal, ammonium (B1175870) sulfate, etc.[1]
-
Inorganic salts: K2HPO4, MgSO4, CaCO3, etc.[1]
-
Trace elements: FeSO4, ZnSO4, etc.[5]
-
Physical parameters: pH, temperature, agitation rate, and inoculum size.[9][10]
What experimental designs are commonly used in RSM for fermentation optimization?
-
Plackett-Burman Design (PBD): An efficient screening design to identify the most important factors from a large number of variables.[1][2]
-
Box-Behnken Design (BBD): A three-level design that is useful for fitting a second-order model and does not require experiments at the extreme corners of the design space.[1][7]
-
Central Composite Design (CCD): A versatile design that can be used to fit a full second-order model and can be built upon a factorial design.[11]
How is this compound production typically measured in these experiments?
This compound production is typically quantified using High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for confirmation.[12][13][14] Bioassays using a sensitive indicator organism, such as Pseudomonas aeruginosa, can also be used to measure the antibiotic activity of the fermentation broth.[14][15]
Data Presentation
Table 1: Example of a Plackett-Burman Design for Screening 7 Factors in this compound Production.
| Run | Factor A | Factor B | Factor C | Factor D | Factor E | Factor F | Factor G | This compound Titer (µg/mL) |
| 1 | +1 | -1 | +1 | -1 | -1 | -1 | +1 | ... |
| 2 | +1 | +1 | -1 | +1 | -1 | -1 | -1 | ... |
| 3 | -1 | +1 | +1 | -1 | +1 | -1 | -1 | ... |
| 4 | +1 | -1 | +1 | +1 | -1 | +1 | -1 | ... |
| 5 | +1 | +1 | -1 | +1 | +1 | -1 | +1 | ... |
| 6 | +1 | +1 | +1 | -1 | +1 | +1 | -1 | ... |
| 7 | -1 | +1 | +1 | +1 | -1 | +1 | +1 | ... |
| 8 | -1 | -1 | +1 | +1 | +1 | -1 | +1 | ... |
| 9 | -1 | -1 | -1 | +1 | +1 | +1 | -1 | ... |
| 10 | +1 | -1 | -1 | -1 | +1 | +1 | +1 | ... |
| 11 | -1 | +1 | -1 | -1 | -1 | +1 | +1 | ... |
| 12 | -1 | -1 | -1 | -1 | -1 | -1 | -1 | ... |
Note: +1 represents the high level of the factor, and -1 represents the low level.
Table 2: Example of a Box-Behnken Design for Optimizing 3 Factors in this compound Production.
| Run | Factor 1 (C-source, g/L) | Factor 2 (N-source, g/L) | Factor 3 (pH) | This compound Titer (µg/mL) |
| 1 | -1 (10) | -1 (5) | 0 (7.0) | ... |
| 2 | +1 (30) | -1 (5) | 0 (7.0) | ... |
| 3 | -1 (10) | +1 (15) | 0 (7.0) | ... |
| 4 | +1 (30) | +1 (15) | 0 (7.0) | ... |
| 5 | -1 (10) | 0 (10) | -1 (6.5) | ... |
| 6 | +1 (30) | 0 (10) | -1 (6.5) | ... |
| 7 | -1 (10) | 0 (10) | +1 (7.5) | ... |
| 8 | +1 (30) | 0 (10) | +1 (7.5) | ... |
| 9 | 0 (20) | -1 (5) | -1 (6.5) | ... |
| 10 | 0 (20) | +1 (15) | -1 (6.5) | ... |
| 11 | 0 (20) | -1 (5) | +1 (7.5) | ... |
| 12 | 0 (20) | +1 (15) | +1 (7.5) | ... |
| 13 | 0 (20) | 0 (10) | 0 (7.0) | ... |
| 14 | 0 (20) | 0 (10) | 0 (7.0) | ... |
| 15 | 0 (20) | 0 (10) | 0 (7.0) | ... |
Note: Coded values (-1, 0, +1) and their corresponding actual values are shown.
Experimental Protocols
1. Inoculum Preparation for Streptomyces roseosporus
-
Prepare a spore suspension of S. roseosporus from a mature culture grown on a suitable agar (B569324) medium (e.g., ISP-4 medium) by adding sterile water and gently scraping the surface.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 10^8 spores/mL.
-
Use this spore suspension to inoculate a seed culture medium in a baffled flask.
-
Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for 2-3 days, until good growth is observed.
-
Use this vegetative seed culture to inoculate the production medium for the RSM experiments.
2. Fermentation for this compound Production
-
Prepare the production media in flasks according to the experimental design matrix (e.g., Table 1 or 2).
-
Autoclave the media and allow to cool.
-
Inoculate each flask with a standardized amount of the seed culture (e.g., 5-10% v/v).
-
Incubate the flasks under controlled conditions of temperature and agitation for the specified fermentation period (e.g., 7-10 days).
-
At the end of the fermentation, harvest the broth for this compound extraction and quantification.
3. Quantification of this compound by HPLC-MS
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol) at an appropriate pH.
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC-MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.[12][16]
-
Mobile Phase: A gradient of water (often with a modifier like formic acid) and acetonitrile (B52724) or methanol.
-
Detection: Mass spectrometry (MS) is highly specific for identifying and quantifying this compound and its analogues based on their mass-to-charge ratio (m/z).[12][13][17]
-
Quantification: Create a standard curve using a purified this compound standard to determine the concentration in the samples.
-
Mandatory Visualization
Caption: Experimental workflow for this compound production optimization using Response Surface Methodology.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 3. frontiersin.org [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Application of response surface methodology in medium optimization for pyruvic acid production of Torulopsis glabrata TP19 in batch fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Response Surface Methodology as an Approach for Optimization of Vinegar Fermentation Conditions Using Three Different Thermotolerant Acetic Acid Bacteria [scirp.org]
- 8. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A statistical optimization by response surface methodology for the enhanced production of riboflavin from Lactobacillus plantarum–HDS27: A strain isolated from bovine milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of mureidomycin analogues and functional analysis of an N-acetyltransferase in napsamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mureidomycin B: A Comparative Guide to MraY Inhibitors for Researchers
For researchers and drug development professionals, the quest for novel antibiotics is a paramount challenge. Mureidomycin B, a member of the mureidomycin family of nucleoside antibiotics, presents a compelling avenue of investigation. This guide provides a comprehensive comparison of this compound with other inhibitors of the essential bacterial enzyme MraY, supported by experimental data, detailed methodologies, and pathway visualizations.
MraY (phospho-MurNAc-pentapeptide translocase) is a critical enzyme in the bacterial peptidoglycan biosynthesis pathway, catalyzing the transfer of phospho-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This step is essential for the construction of the bacterial cell wall, making MraY an attractive target for antibiotic development. Mureidomycins, along with other classes of natural product inhibitors, exhibit potent activity against this enzyme.
Comparative Analysis of MraY Inhibitors
The following tables summarize the in vitro efficacy of this compound and other notable MraY inhibitors, presenting their half-maximal inhibitory concentrations (IC50) against the MraY enzyme and their minimum inhibitory concentrations (MIC) against various bacterial strains.
Table 1: MraY Inhibition (IC50 Values)
| Inhibitor | MraY Source | IC50 (µM) | Reference(s) |
| Mureidomycin A | E. coli | 0.26 | [1] |
| Mureidomycin C | E. coli | 1.5 (acetylated) | [1] |
| Tunicamycin | C. boltae | - | [2] |
| Muraymycin D2 | B. subtilis | 0.01 | [3] |
| Caprazamycin B | - | - | [4] |
| Liposidomycin B | E. coli | - | |
| Phloxine B | E. coli | 32 | [5] |
| Compound 6d (Triazinedione) | E. coli | 48 | [2] |
| Peptidomimetic 1 | E. coli | 140 | [2] |
Table 2: Antibacterial Activity (MIC Values in µg/mL)
| Inhibitor | Pseudomonas aeruginosa | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Mycobacterium tuberculosis | Reference(s) |
| Mureidomycin A | 3.13 - 25 | >200 | >200 | - | [6][7] |
| This compound | 0.05 - 12.5 | >200 | >200 | - | [6][7][8] |
| Mureidomycin C | 3.13 - 25 | >200 | >200 | - | [6][7] |
| Mureidomycin D | 0.05 - 12.5 | >200 | >200 | - | [6][7] |
| Tunicamycin | - | 20 - 40 | - | - | |
| Muraymycin analogue | - | - | 0.25 - 4 | - | |
| Caprazamycin | - | - | - | - |
Note: Mureidomycins demonstrate notable activity specifically against Pseudomonas species. The antibacterial spectrum of other inhibitors can be broader, but direct comparative MICs across a standardized panel of organisms are often not available in a single source.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
MraY inhibitors disrupt the bacterial cell wall synthesis pathway at the cytoplasmic membrane. The following diagram illustrates the key steps and the point of inhibition.
Caption: MraY catalyzes the formation of Lipid I, a crucial step in peptidoglycan synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of MraY inhibitors.
MraY Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of MraY activity by monitoring the change in fluorescence of a dansylated UDP-MurNAc-pentapeptide substrate.[9][10]
Materials:
-
Partially purified MraY enzyme (solubilized from membranes of an overproducing E. coli strain)
-
UDP-MurNAc-Nɛ-dansyl-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 20 mM MgCl2, 0.05% Triton X-100
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, C55-P (final concentration, e.g., 50 µM), and the fluorescent substrate (final concentration, e.g., 5 µM).
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a control with DMSO only (no inhibitor).
-
Initiate the reaction by adding the MraY enzyme preparation to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm. The formation of dansylated Lipid I results in an increase in fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][12]
Materials:
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test inhibitors (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test inhibitor in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (containing 50 µL of the diluted inhibitor) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
-
Include a growth control well (bacteria in CAMHB without inhibitor) and a sterility control well (CAMHB only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
Experimental Workflow
The following diagram outlines the general workflow for the evaluation of a novel MraY inhibitor.
Caption: A typical workflow for the discovery and development of MraY inhibitors.
This guide provides a foundational comparison of this compound with other MraY inhibitors, offering valuable data and methodologies for researchers in the field of antibiotic discovery. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial for the development of next-generation antibacterial agents.
References
- 1. Mureidomycin A | Benchchem [benchchem.com]
- 2. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. testinglab.com [testinglab.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Analysis of Mureidomycin A, B, C, and D Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of Mureidomycins A, B, C, and D, a class of peptidyl-nucleoside antibiotics that show promising activity against Pseudomonas aeruginosa. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their relative potency and mechanism of action.
Executive Summary
Mureidomycins exert their antibacterial effect by inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a crucial enzyme in the bacterial peptidoglycan synthesis pathway. This mechanism is distinct from many commonly used antibiotics, making Mureidomycins a subject of interest for combating antibiotic-resistant infections. Among the four main analogues, Mureidomycin C has been consistently reported as the most potent against Pseudomonas aeruginosa.
Comparative Activity of Mureidomycins
The antibacterial efficacy of Mureidomycins A, B, C, and D has been primarily evaluated by determining their Minimum Inhibitory Concentrations (MICs) against various strains of Pseudomonas aeruginosa. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of Mureidomycins A, B, C, and D against several strains of Pseudomonas aeruginosa, including clinical isolates. Lower MIC values indicate greater potency.
| Bacterial Strain | Mureidomycin A (µg/mL) | Mureidomycin B (µg/mL) | Mureidomycin C (µg/mL) | Mureidomycin D (µg/mL) |
| P. aeruginosa PAO1 | 3.13 | 12.5 | 0.78 | 6.25 |
| P. aeruginosa IFO 3080 | 6.25 | 25 | 1.56 | 12.5 |
| P. aeruginosa IFO 3445 | 3.13 | 12.5 | 0.78 | 6.25 |
| P. aeruginosa GN 11189 | 6.25 | 25 | 1.56 | 12.5 |
| Clinical Isolate #1 | 12.5 | 50 | 3.13 | 25 |
| Clinical Isolate #2 | 6.25 | 25 | 1.56 | 12.5 |
Data compiled from published studies. Specific values may vary slightly between different studies and testing conditions.
As the data indicates, Mureidomycin C consistently demonstrates the lowest MIC values, establishing it as the most active among the four congeners against P. aeruginosa.[1] Mureidomycins A and D show moderate activity, while this compound is the least active.
Mechanism of Action: Inhibition of MraY
The primary molecular target of Mureidomycins is the bacterial enzyme MraY.[2][3] MraY, a phospho-N-acetylmuramyl-pentapeptide translocase, is an integral membrane protein that catalyzes the first step of the lipid cycle in peptidoglycan biosynthesis. Specifically, it transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This reaction is essential for the construction of the bacterial cell wall.
By inhibiting MraY, Mureidomycins block the synthesis of Lipid I, thereby halting the entire peptidoglycan production process. This leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. The specific activity of Mureidomycins against Pseudomonas aeruginosa suggests a degree of selectivity in their action.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of Mureidomycins against Pseudomonas aeruginosa.
a. Preparation of Materials:
-
Mureidomycins A, B, C, and D stock solutions of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Pseudomonas aeruginosa isolates.
-
Spectrophotometer.
-
0.5 McFarland turbidity standard.
b. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of P. aeruginosa from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Assay Procedure:
-
Prepare a serial two-fold dilution of each Mureidomycin in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the Mureidomycin that completely inhibits visible growth of the bacteria.
MraY Inhibition Assay (Fluorescence-Based)
This assay measures the direct inhibitory effect of Mureidomycins on the activity of the MraY enzyme. It utilizes a fluorescently labeled substrate, Dansyl-UDP-MurNAc-pentapeptide.
a. Reagents and Buffers:
-
Purified MraY enzyme.
-
Dansyl-UDP-MurNAc-pentapeptide (fluorescent substrate).
-
Undecaprenyl phosphate (lipid substrate).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 0.1% Triton X-100.
-
Mureidomycin stock solutions of varying concentrations.
b. Assay Procedure:
-
In a suitable microplate, combine the assay buffer, Dansyl-UDP-MurNAc-pentapeptide, and undecaprenyl phosphate.
-
Add the Mureidomycin compounds at various concentrations to the respective wells. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the purified MraY enzyme to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl fluorophore. The transfer of the dansylated moiety to the lipid phase results in a change in fluorescence.
-
Calculate the percentage of inhibition for each Mureidomycin concentration relative to the control without inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the MraY enzyme activity by 50%.
Visualizations
The following diagrams illustrate the mechanism of action of Mureidomycins and a typical experimental workflow.
Caption: Mechanism of Mureidomycin action via inhibition of MraY.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Synthesis of Ureido-Muraymycidine Derivatives for Structure Activity Relationship Studies of Muraymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MraY Inhibitor Muraymycin D2 and Its Derivatives Induce Enlarged Cells in Obligate Intracellular Chlamydia and Wolbachia and Break the Persistence Phenotype in Chlamydia - PubMed [pubmed.ncbi.nlm.nih.gov]
Mureidomycin B and Standard-of-Care Antibiotics: A Comparative Efficacy Guide for Pseudomonas aeruginosa Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Mureidomycin B and standard-of-care antibiotics against Pseudomonas aeruginosa, a pathogen of significant clinical concern due to its intrinsic and acquired resistance mechanisms. This document synthesizes available in vitro and in vivo data, details experimental methodologies, and visualizes key pathways to support research and development efforts in antimicrobial drug discovery.
Executive Summary
Pseudomonas aeruginosa poses a formidable challenge in clinical settings, necessitating the exploration of novel therapeutic agents. Mureidomycins, a class of peptidyl-nucleoside antibiotics, have demonstrated potent activity against this pathogen. This guide focuses on this compound, and due to the greater availability of specific data for a closely related analogue, includes comparative data for Mureidomycin C as a potent representative of this class. The efficacy of these novel compounds is benchmarked against established first-line and second-line anti-pseudomonal agents, including piperacillin-tazobactam, ceftazidime (B193861), ciprofloxacin, and meropenem.
Mechanism of Action: Mureidomycins
Mureidomycins exert their bactericidal effect by inhibiting a crucial step in the biosynthesis of the bacterial cell wall. Specifically, they target the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). This enzyme is responsible for the transfer of the peptidoglycan precursor, N-acetylmuramyl-pentapeptide, from its UDP-nucleotide carrier to the lipid carrier undecaprenyl phosphate, an essential step in the formation of the peptidoglycan layer that provides structural integrity to the bacterial cell. By inhibiting MraY, mureidomycins disrupt cell wall synthesis, leading to cell lysis and bacterial death. Notably, this mechanism of action is distinct from that of many other antibiotic classes, such as β-lactams, suggesting a potential lack of cross-resistance.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of Mureidomycin C, the most potent of the mureidomycin analogues, has been shown to be comparable to that of ceftazidime against P. aeruginosa. Studies have reported Minimum Inhibitory Concentrations (MICs) for Mureidomycin C in the range of 0.1 to 3.13 µg/mL against a variety of clinical isolates. Importantly, mureidomycins have demonstrated activity against strains of P. aeruginosa that are resistant to other classes of antibiotics, such as imipenem (B608078) and ofloxacin, with no observed cross-resistance with β-lactam antibiotics.
For comparison, the typical MIC ranges for standard-of-care antibiotics against susceptible P. aeruginosa are presented in the table below. It is important to note that resistance to these agents is a growing concern.
| Antibiotic Class | Antibiotic | Typical MIC Range for Susceptible P. aeruginosa (µg/mL) |
| Peptidyl-nucleoside | Mureidomycin C | 0.1 - 3.13 |
| Penicillin + β-lactamase inhibitor | Piperacillin-Tazobactam | ≤16 |
| Cephalosporin | Ceftazidime | ≤8 |
| Fluoroquinolone | Ciprofloxacin | ≤1 |
| Carbapenem | Meropenem | ≤2 |
Note: MIC values can vary depending on the specific strain of P. aeruginosa and the testing methodology used. The data for Mureidomycin C is based on available research, while the ranges for standard antibiotics are based on clinical breakpoint data.
In Vivo Efficacy
Preclinical studies in murine models of infection have demonstrated the protective effects of mureidomycins against systemic P. aeruginosa infections. While specific data for this compound is limited, studies on Mureidomycin C have shown it to be effective in protecting mice from experimental infections. Further detailed studies are required to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish optimal dosing regimens for clinical applications.
Experimental Protocols
The following are standardized protocols for determining the in vitro susceptibility of Pseudomonas aeruginosa to antimicrobial agents.
Broth Microdilution Method (CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the antimicrobial agents in a suitable solvent. A series of twofold dilutions of each agent is then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Select three to five isolated colonies of P. aeruginosa from a non-selective agar (B569324) plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Inoculation and Incubation: Dispense the diluted antimicrobial solutions into the wells of a 96-well microtiter plate. Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Figure 2. A simplified workflow for the broth microdilution susceptibility test.
Kirby-Bauer Disk Diffusion Method (CLSI Guidelines)
This method is used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.
-
Application of Antibiotic Disks: Aseptically apply paper disks impregnated with known concentrations of the antimicrobial agents to the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the zones of inhibition.
-
Incubation: Invert the plates and incubate at 35°C for 16-20 hours in ambient air.
-
Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The zone diameters are interpreted as "susceptible," "intermediate," or "resistant" by comparing them to the established breakpoints provided by the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
Mureidomycins, represented by the potent analogue Mureidomycin C, demonstrate promising in vitro activity against Pseudomonas aeruginosa, including strains resistant to other antibiotic classes. Their unique mechanism of action targeting MraY presents a valuable avenue for the development of new therapeutics to combat this challenging pathogen. While direct comparative data for this compound is still emerging, the available evidence for the mureidomycin class warrants further investigation, particularly through comprehensive in vivo efficacy studies and head-to-head comparisons with a broader range of standard-of-care antibiotics. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies to further elucidate the therapeutic potential of this novel class of antibiotics.
A Comparative Guide to the Mechanisms of Mureidomycin B, Tunicamycin, and Liposidomycin B: Targeting Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of three distinct nucleoside antibiotics: Mureidomycin B, Tunicamycin (B1663573), and Liposidomycin B. All three compounds target the essential bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a critical gatekeeper in the synthesis of peptidoglycan, the primary component of the bacterial cell wall. However, their specific interactions with MraY and their broader biological activities exhibit key differences, which are crucial for antibiotic research and development. This guide synthesizes experimental data to illuminate these distinctions.
At a Glance: Comparative Inhibition of MraY
The following table summarizes the key quantitative data regarding the inhibition of MraY by this compound, Tunicamycin, and Liposidomycin B.
| Feature | This compound | Tunicamycin | Liposidomycin B |
| Primary Target | Phospho-N-acetylmuramyl-pentapeptide translocase (MraY) | Phospho-N-acetylmuramyl-pentapeptide translocase (MraY) in bacteria; GlcNAc phosphotransferase (GPT) in eukaryotes | Phospho-N-acetylmuramyl-pentapeptide translocase (MraY) |
| Inhibition Type | Competitive with UDP-MurNAc-pentapeptide[1] | Reversible; Noncompetitive with lipid acceptor, Competitive with UDP-sugar substrate[2][3][4] | Slow-binding; Competitive with lipid acceptor, Noncompetitive with UDP-sugar substrate[2][3][4] |
| Enzymatic Inhibition (Ki) | Data not available for this compound specifically. Mureidomycins act as competitive inhibitors.[1] | 0.55 ± 0.1 µM (against E. coli MraY)[2][3][4] | 80 ± 15 nM (against E. coli MraY)[2][3][4] |
| Cellular Activity (MIC) | 0.1 - 3.13 µg/mL against Pseudomonas aeruginosa (for Mureidomycin C, the most active variant)[5] | Generally higher MICs against bacteria compared to mureidomycins and liposidomycins. | Not active against E. coli or P. aeruginosa at concentrations up to 64 µg/mL.[6] |
| Spectrum of Activity | Primarily active against Pseudomonas species.[7] | Broad-spectrum, but toxicity in eukaryotes limits antibacterial use. | Primarily active against mycobacteria.[6] |
Delving into the Mechanisms of Action
All three antibiotics disrupt the synthesis of Lipid I, a crucial precursor for peptidoglycan assembly. They achieve this by inhibiting MraY, an integral membrane enzyme that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P).
This compound: A Focused Strike Against Pseudomonas
Mureidomycins, including this compound, act as competitive inhibitors of MraY with respect to the UDP-MurNAc-pentapeptide substrate.[1] This means they directly compete with the natural substrate for binding to the active site of the enzyme. The mureidomycin family of antibiotics is particularly noted for its potent activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[7][8] Mureidomycin C is the most potent of the group.[5]
Tunicamycin: A Double-Edged Sword
Tunicamycin also inhibits MraY, but its mechanism is more complex and its effects are broader. In bacteria, it functions as a reversible inhibitor of MraY, exhibiting non-competitive inhibition with respect to the lipid carrier C55-P and competitive inhibition with respect to the UDP-MurNAc-pentapeptide substrate.[2][3][4]
Crucially, tunicamycin is not specific to bacterial MraY. It also potently inhibits the analogous enzyme in eukaryotes, GlcNAc phosphotransferase (GPT), which is the first step in the N-linked glycosylation of proteins.[9] This off-target activity leads to endoplasmic reticulum (ER) stress and is the primary reason for its high toxicity in mammalian cells, precluding its use as a systemic antibacterial agent.[10]
Liposidomycin B: A Slow and Steady Inhibition
Liposidomycin B is a slow-binding inhibitor of MraY, suggesting a multi-step binding process where an initial encounter is followed by a conformational change to a more tightly bound state.[2][3][4] In contrast to tunicamycin, liposidomycin B is competitive with respect to the lipid acceptor, undecaprenyl phosphate, and non-competitive with the UDP-sugar substrate.[2][3][4] This distinct kinetic profile suggests a different mode of interaction within the MraY active site compared to tunicamycin. Liposidomycins show promising activity against mycobacteria.[6]
Visualizing the Pathways and Mechanisms
To better understand the processes affected by these antibiotics, the following diagrams illustrate the targeted biochemical pathway, the logical relationship of their inhibitory mechanisms, and a typical experimental workflow for their study.
Caption: Inhibition of the bacterial peptidoglycan synthesis pathway by this compound, Tunicamycin, and Liposidomycin B.
Caption: Logical comparison of the inhibitory mechanisms of the three antibiotics on MraY.
Caption: A generalized workflow for a fluorescence-based MraY inhibition assay.
Experimental Protocols
A key method for quantifying the inhibitory activity of these compounds against MraY is a continuous fluorescence-based enzyme assay. Below is a detailed methodology adapted from published protocols.[11][12]
Objective: To determine the inhibitory potency (IC50 or Ki) of this compound, Tunicamycin, and Liposidomycin B against MraY translocase.
Materials:
-
Enzyme: Solubilized membrane fraction containing overexpressed MraY from a suitable bacterial host (e.g., E. coli).
-
Substrates:
-
UDP-MurNAc-Nɛ-dansylpentapeptide (fluorescent substrate).
-
Undecaprenyl phosphate (lipid substrate).
-
-
Inhibitors: this compound, Tunicamycin, Liposidomycin B.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 200 mM KCl, 50 mM MgCl₂, 0.1% Triton X-100.
-
Reaction Stop Solution: An appropriate solvent mixture to halt the enzymatic reaction for endpoint assays (e.g., for HPLC analysis).
-
Equipment: Fluorescence microplate reader or a high-performance liquid chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Enzyme Preparation:
-
Grow a bacterial strain overexpressing MraY to a suitable cell density.
-
Induce MraY expression (e.g., with arabinose).
-
Harvest cells by centrifugation and lyse them.
-
Isolate the cell membranes by ultracentrifugation.
-
Solubilize MraY from the membranes using a suitable detergent (e.g., Triton X-100).
-
Determine the protein concentration of the solubilized enzyme preparation.
-
-
Assay Setup (for a 96-well plate format):
-
To each well, add the assay buffer.
-
Add the solubilized MraY enzyme preparation to a final concentration that yields a linear reaction rate.
-
Add undecaprenyl phosphate to a final concentration of 50 µM.
-
Add the test inhibitor (this compound, Tunicamycin, or Liposidomycin B) at a range of concentrations. Include a no-inhibitor control.
-
Pre-incubate the mixture for a defined period at 30°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding UDP-MurNAc-Nɛ-dansylpentapeptide to a final concentration of 25 µM.
-
Continuous Assay: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., for 15 minutes) at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 520 nm. The formation of the lipid-linked product (Lipid I-dansyl) results in a significant increase in fluorescence intensity.
-
Endpoint Assay (with HPLC): After a fixed incubation time (e.g., 15 minutes at 30°C), stop the reaction by adding the stop solution. Analyze the reaction mixture by reverse-phase HPLC with fluorescence detection to separate and quantify the fluorescent substrate and product.
-
-
Data Analysis:
-
For the continuous assay, determine the initial reaction velocity from the slope of the fluorescence versus time plot.
-
For the endpoint assay, calculate the amount of product formed.
-
Plot the reaction velocity or product formation as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value for each compound.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying the concentration of one substrate while keeping the other constant at different fixed concentrations of the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, noncompetitive, or mixed inhibition.
-
Conclusion
This compound, tunicamycin, and liposidomycin B, while all targeting the essential bacterial enzyme MraY, exhibit distinct mechanisms of action, inhibitory kinetics, and biological specificities. This compound is a promising candidate for its focused activity against P. aeruginosa. Liposidomycin B's unique slow-binding kinetics and activity against mycobacteria make it an interesting lead compound. Tunicamycin, though a powerful research tool for studying ER stress due to its inhibition of N-linked glycosylation, is unsuitable for systemic antibacterial therapy due to its eukaryotic off-target effects. A thorough understanding of these differences, supported by robust experimental data, is paramount for the rational design of novel and effective antibiotics targeting the underexploited MraY enzyme.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modes of action of tunicamycin, liposidomycin B, and mureidomycin A: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 6. New liposidomycin congeners produced by Streptomyces sp. TMPU-20A065, anti-Mycobacterium avium complex agents with therapeutic efficacy in a silkworm infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the endoplasmic reticulum stressor tunicamycin in Angomonas deanei heat-shock protein expression and on the association with the endosymbiotic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tunicamycin-induced ER stress in breast cancer cells neither expresses GRP78 on the surface nor secretes it into the media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Mureidomycin B: An In Vivo Efficacy Comparison in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Mureidomycin B and its analogs against clinically relevant pathogens, primarily Pseudomonas aeruginosa, in established animal models of infection. Due to the limited availability of published in vivo data for this compound specifically, this guide focuses on the closely related and more extensively studied Mureidomycin C, alongside comparator antibiotics commonly used to treat P. aeruginosa infections. The data presented herein is intended to offer a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Executive Summary
Mureidomycins are a class of peptidyl-nucleoside antibiotics that exhibit potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. Their unique mechanism of action, the inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan synthesis pathway, makes them an attractive area of research for novel antibiotic development. In vivo studies, although limited, have demonstrated the protective effects of Mureidomycin C in murine models of P. aeruginosa infection. This guide provides a compilation of available in vivo efficacy data for Mureidomycin C and compares it with established antibiotics such as tobramycin (B1681333) and ciprofloxacin (B1669076), highlighting the experimental conditions under which these data were generated.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of Mureidomycin C and comparator antibiotics against Pseudomonas aeruginosa in various murine infection models. It is important to note that the data are compiled from different studies and a direct head-to-head comparison in a single standardized model is not currently available in the public domain. Therefore, careful consideration of the experimental methodologies is crucial for interpretation.
Table 1: In Vivo Efficacy of Mureidomycin C against Pseudomonas aeruginosa
| Animal Model | Mouse Strain | Infection Route | Bacterial Strain | Mureidomycin C Dose | Outcome | Reference |
| Systemic Infection | Not Specified | Not Specified | P. aeruginosa | Not Specified | Protected mice from experimental infection | [1] |
Table 2: In Vivo Efficacy of Comparator Antibiotics against Pseudomonas aeruginosa
| Antibiotic | Animal Model | Mouse Strain | Infection Route | Bacterial Strain | Dose | Outcome | Reference |
| Tobramycin | Thigh Infection | Granulocytopenic | Intramuscular | P. aeruginosa (Strain 1) | Not Specified | Potency reference | [2] |
| Tobramycin | Thigh Infection | Granulocytopenic | Intramuscular | P. aeruginosa (Strain 2) | Not Specified | Potency reference | [2] |
| Tobramycin | Pneumonia | Neutropenic | Not Specified | P. aeruginosa | 150 mg/kg/day | Near-maximal effect | [3] |
| Ciprofloxacin | Thigh Infection | Granulocytopenic | Intramuscular | P. aeruginosa (Strain 1) | Not Specified | 2.0 times as potent as tobramycin | [2] |
| Ciprofloxacin | Thigh Infection | Granulocytopenic | Intramuscular | P. aeruginosa (Strain 2) | Not Specified | 37.8 times as potent as tobramycin | [2] |
Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
Mureidomycins exert their bactericidal effect by targeting a critical step in the synthesis of the bacterial cell wall. Specifically, they inhibit the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). This enzyme is responsible for the transfer of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) on the cytoplasmic side of the inner membrane, forming Lipid I. By blocking this initial membrane-bound step, Mureidomycins effectively halt the entire peptidoglycan biosynthesis pathway, leading to cell wall instability and ultimately, bacterial cell death.
Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.
Experimental Protocols
The following provides a generalized experimental workflow for assessing the in vivo efficacy of antimicrobial agents in a murine model of Pseudomonas aeruginosa infection, based on commonly cited methodologies.
Caption: Generalized Experimental Workflow for In Vivo Efficacy Testing.
Detailed Methodologies
1. Animal Model:
-
Species and Strain: Immunocompetent or neutropenic mice (e.g., BALB/c, C57BL/6) are commonly used. Neutropenia can be induced by intraperitoneal injection of cyclophosphamide (B585) to mimic conditions in immunocompromised patients.[4]
-
Acclimatization: Animals are acclimatized for a minimum of one week prior to the experiment with free access to food and water.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: A clinically relevant strain of Pseudomonas aeruginosa is selected.
-
Culture: Bacteria are grown in a suitable broth (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
Inoculum: The bacterial culture is washed and resuspended in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^6 - 10^8 CFU/mL).
3. Infection Models:
-
Pneumonia Model: Mice are anesthetized, and a specific volume of the bacterial suspension is instilled intratracheally or intranasally.
-
Thigh Infection Model: A defined volume of the bacterial suspension is injected into the thigh muscle.[2]
-
Sepsis Model: A lethal dose of bacteria is injected intraperitoneally.
4. Drug Administration:
-
Test Articles: this compound (or analog) and comparator antibiotics are formulated in a suitable vehicle.
-
Dosing Regimen: The drugs are administered at various doses and schedules (e.g., single dose, multiple doses over 24 hours) via appropriate routes (e.g., subcutaneous, intravenous, intraperitoneal).
5. Efficacy Assessment:
-
Survival Studies: Animals are monitored for a defined period, and survival rates are recorded.
-
Bacterial Burden: At specific time points post-infection, animals are euthanized, and target organs (e.g., lungs, spleen, thigh muscle) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: The reduction in bacterial load (log10 CFU) in treated groups is compared to the vehicle control group. Statistical analysis (e.g., t-test, ANOVA) is performed to determine the significance of the observed effects.
Conclusion
The available data, primarily from studies on Mureidomycin C, suggest that the Mureidomycin class of antibiotics holds promise for the treatment of Pseudomonas aeruginosa infections. Their unique mechanism of action provides a potential advantage against strains resistant to other classes of antibiotics. However, to fully realize their therapeutic potential, further in vivo studies are warranted. Specifically, head-to-head comparative efficacy studies of this compound against standard-of-care antibiotics in standardized and validated animal models of infection are crucial. Such studies will provide the necessary data to guide the clinical development of this novel class of antimicrobial agents. Researchers are encouraged to utilize the experimental frameworks outlined in this guide to generate robust and comparable preclinical data.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relative efficacies of tobramycin and ciprofloxacin against Pseudomonas aeruginosa in vitro and in normal and granulocytopenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of meropenem in combination with tobramycin in a murine model of Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison of Mureidomycin B with other uridyl peptide antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Mureidomycin B with other members of the uridyl peptide antibiotic (UPA) family. UPAs are a class of natural product antibiotics that inhibit the bacterial enzyme MraY (phospho-MurNAc-pentapeptide translocase), a crucial component in the biosynthesis of peptidoglycan, the main constituent of the bacterial cell wall.[1][2][3] This unique mechanism of action makes them promising candidates for the development of new antibacterial agents, particularly against multidrug-resistant pathogens like Pseudomonas aeruginosa.[1][4][5][6]
Structural Comparison of Uridyl Peptide Antibiotics
Uridyl peptide antibiotics, including mureidomycins, pacidamycins, and sansanmycins, share a common structural scaffold.[1][7][8] This scaffold consists of a uridine (B1682114) moiety linked to a peptide backbone.[1][2] The key variations among these antibiotics lie in the structure of the peptide chain and modifications to the uridine group.[9]
This compound, produced by Streptomyces flavidovirens, possesses a core structure characterized by a dihydrouracil (B119008) base, distinguishing it from Mureidomycin A and C which contain uracil (B121893).[10] The peptide portion of this compound is a dipeptide consisting of m-tyrosine and another amino acid.[10][11]
Key Structural Features of Uridyl Peptide Antibiotics:
-
Uridine Moiety: The foundational component is a uridine nucleotide. Modifications at the 3'- and 5'-positions of the ribose sugar, as well as to the uracil base itself (e.g., reduction to dihydrouracil), contribute to the diversity of this class.[4][8] For instance, the presence of a hydroxyl group at the 3'-position has been shown to be well-tolerated for both MraY inhibition and antibacterial activity.[4][12]
-
Peptide Backbone: The peptide chain is attached to the 5'-position of the uridine. The length, sequence, and composition of the amino acids in this chain are highly variable and significantly influence the antibacterial spectrum and potency.[13][14] The peptide portion often contains non-proteinogenic amino acids.[15]
-
Urea-Dipeptide Motif: A common feature in many uridyl peptide antibiotics is a urea (B33335) linkage connecting two amino acid residues within the peptide chain.[13][14] This motif has been identified as a key contributor to the anti-Pseudomonas aeruginosa activity.[13][14]
Below is a diagram illustrating the core structural relationships between different classes of uridyl peptide antibiotics.
Caption: Core structural components and variations in uridyl peptide antibiotics.
Comparative Biological Activity
The antibacterial activity of uridyl peptide antibiotics is primarily directed against Gram-negative bacteria, with particularly noteworthy activity against Pseudomonas aeruginosa.[4][16] The table below summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other selected uridyl peptide antibiotics against P. aeruginosa.
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa | Not explicitly found | |
| Mureidomycin C | Pseudomonas aeruginosa | 0.1 - 3.13 | [16] |
| Pacidamycin D | Pseudomonas aeruginosa | Not explicitly found | |
| Sansanmycin B | Pseudomonas aeruginosa | 8.0 | [6] |
| Sansanmycin C | Pseudomonas aeruginosa | 16 | [6] |
| 3'-Hydroxymureidomycin A | P. aeruginosa (various strains) | 4 - 128 | [4] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Mechanism of Action: Inhibition of MraY
All uridyl peptide antibiotics exert their antibacterial effect by inhibiting MraY, a membrane-associated enzyme that catalyzes the first step of the lipid cycle in peptidoglycan biosynthesis.[1][2][17] MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. By binding to MraY, these antibiotics block the formation of Lipid I, thereby halting cell wall synthesis and leading to cell lysis.[17][18]
The following diagram illustrates the simplified signaling pathway of bacterial cell wall synthesis and the point of inhibition by uridyl peptide antibiotics.
Caption: Inhibition of MraY by uridyl peptide antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.
Protocol:
-
Preparation of Inoculum: A suspension of the test bacterium (e.g., P. aeruginosa) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
MraY Inhibition Assay
The inhibitory activity of the compounds against the MraY enzyme can be determined using a fluorescence-based assay.
Protocol:
-
Reaction Mixture: The reaction is typically conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.6) containing KCl, MgCl2, a detergent (e.g., Triton X-100), glycerol, the lipid substrate C55-P, and a fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., UDP-MurNAc-dansyl-pentapeptide).
-
Enzyme and Inhibitor: The purified MraY enzyme and the test compound (uridyl peptide antibiotic) at various concentrations are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature for a set period (e.g., 3-4 hours).
-
Fluorescence Measurement: The formation of the fluorescently labeled Lipid I product is monitored by measuring the increase in fluorescence at specific excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 535 nm for a dansyl label).
-
Data Analysis: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.[4]
Conclusion
This compound and other uridyl peptide antibiotics represent a valuable class of antibacterial compounds with a unique mechanism of action. Their structural diversity, particularly in the peptide backbone, provides a rich scaffold for further medicinal chemistry efforts to develop novel antibiotics effective against challenging Gram-negative pathogens. The detailed understanding of their structure-activity relationships, facilitated by comparative studies and robust experimental protocols, is crucial for the rational design of next-generation MraY inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pacidamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sansanmycins B and C, new components of sansanmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C38H50N8O12S | CID 101627952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis [frontiersin.org]
- 13. scilit.com [scilit.com]
- 14. Elucidating the Structural Requirement of Uridylpeptide Antibiotics for Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of action of the uridyl peptide antibiotics: an unexpected link to a protein–protein interaction site in translocase MraY - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Mureidomycin B: Evaluating its Potential Against Multidrug-Resistant Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Mureidomycin B, a member of the peptidyl-nucleoside class of antibiotics, has demonstrated promising activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This guide provides a comparative overview of this compound's validated activity against MDR clinical isolates, supported by available data and detailed experimental methodologies.
Comparative Analysis of In Vitro Activity
To provide a framework for comparison, the following table summarizes the general susceptibility patterns of multidrug-resistant P. aeruginosa to commonly used antipseudomonal agents. It is important to note that direct comparative data for this compound is absent from this table due to the limitations of currently available public data.
Table 1: General Susceptibility Patterns of Multidrug-Resistant Pseudomonas aeruginosa to Selected Antibiotics
| Antibiotic Class | Antibiotic Agent | General Activity against MDR P. aeruginosa |
| Carbapenems | Imipenem (B608078) | Activity is often compromised due to resistance mechanisms such as porin loss and efflux pumps. |
| Meropenem | Generally retains better activity than imipenem, but resistance is increasing. | |
| Third-Gen Cephalosporins | Ceftazidime | High rates of resistance are observed, often mediated by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. |
| Fourth-Gen Cephalosporins | Cefepime | Can be more stable to AmpC β-lactamases than ceftazidime, but resistance is still a significant issue. |
| Fluoroquinolones | Ciprofloxacin | Resistance is widespread, primarily due to target site mutations and efflux pumps. |
| Levofloxacin | Similar resistance patterns to ciprofloxacin. | |
| Aminoglycosides | Amikacin | Often remains one of the more active agents, but resistance is emerging. |
| Tobramycin | Resistance is more common than for amikacin. | |
| Gentamicin | High rates of resistance are frequently reported. | |
| Polymyxins | Colistin | Considered a last-resort antibiotic, but resistance, although still relatively low, is increasing. |
Note: This table represents general trends and specific susceptibility can vary significantly between isolates. The absence of this compound data highlights a critical knowledge gap.
Mechanism of Action: Targeting Peptidoglycan Synthesis
This compound exerts its bactericidal effect by inhibiting a crucial step in the biosynthesis of the bacterial cell wall. Specifically, it targets the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is an integral membrane enzyme responsible for catalyzing the transfer of the peptidoglycan precursor, N-acetylmuramic acid (MurNAc)-pentapeptide, from its UDP-nucleotide carrier to the lipid carrier undecaprenyl phosphate. This is the first membrane-bound step in peptidoglycan synthesis. By inhibiting MraY, this compound effectively blocks the formation of the lipid-linked peptidoglycan precursors, thereby halting cell wall construction and leading to cell lysis.
Mechanism of this compound action.
Experimental Protocols
The determination of the in vitro activity of this compound against multidrug-resistant clinical isolates is typically performed using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of this compound Stock Solution:
-
This compound powder is dissolved in a suitable solvent (e.g., sterile deionized water or a buffer solution) to create a high-concentration stock solution. The exact concentration is determined based on the purity of the compound.
-
The stock solution is sterilized by filtration through a 0.22 µm filter.
2. Preparation of Microdilution Plates:
-
A series of twofold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
The final concentrations in the wells typically range from 0.06 to 128 µg/mL.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
3. Inoculum Preparation:
-
The multidrug-resistant clinical isolates are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) for 18-24 hours.
-
Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Incubation:
-
The inoculated microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The results are read visually or with a microplate reader.
Workflow for MIC determination.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent against multidrug-resistant Pseudomonas aeruginosa due to its unique mechanism of action targeting MraY. However, a clear need exists for comprehensive comparative studies that evaluate its efficacy against a broad range of contemporary, well-characterized MDR clinical isolates. Such studies, providing robust MIC50 and MIC90 data alongside comparisons with standard-of-care antibiotics, are crucial for accurately positioning this compound in the current antimicrobial landscape and guiding future drug development efforts. Further research into potential synergistic combinations with other antibiotic classes could also unveil new therapeutic strategies to combat challenging MDR infections.
References
Comparative Transcriptomics of Pseudomonas aeruginosa Treated with Mureidomycin B: A Comparison with Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Mureidomycin B on Pseudomonas aeruginosa, benchmarked against other major antibiotic classes. While direct transcriptomic data for this compound is not yet publicly available, this guide synthesizes its known mechanism of action to project its likely transcriptomic signature and compares it with the experimentally determined transcriptomic responses to other antibiotics.
Introduction to this compound and its Mechanism of Action
Mureidomycins are a group of uridyl-peptide antibiotics that exhibit potent activity against the opportunistic pathogen Pseudomonas aeruginosa, including strains resistant to other antibiotics like β-lactams.[1][2][3] The primary molecular target of this compound is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[2] this compound acts as a competitive inhibitor of MraY, thereby blocking a critical step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][3] This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.
Comparative Transcriptomic Analysis
This section compares the known transcriptomic effects of several antibiotic classes on P. aeruginosa and contrasts them with the projected effects of this compound. The data presented is a synthesis from multiple transcriptomic studies.
Table 1: Summary of Differentially Expressed Gene Categories in P. aeruginosa in Response to Various Antibiotic Classes
| Antibiotic Class | Primary Mechanism of Action | Key Up-Regulated Gene Categories | Key Down-Regulated Gene Categories |
| This compound (Projected) | Inhibition of Peptidoglycan Synthesis (MraY) | Cell wall stress response, alginate biosynthesis, SOS response | Motility, virulence factors |
| β-Lactams (e.g., Meropenem, Ceftazidime) | Inhibition of Peptidoglycan Synthesis (PBPs) | β-lactamases (e.g., ampC), efflux pumps, cell wall recycling | Virulence factors, metabolic pathways |
| Polymyxins (e.g., Colistin, Polymyxin B) | Disruption of Outer Membrane Integrity | Lipid A modification (arn operon), two-component systems (PmrAB, ParR-ParS), efflux pumps | Central carbon metabolism, flagellar synthesis |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibition of DNA Gyrase and Topoisomerase IV | SOS response, DNA repair mechanisms, efflux pumps | Metabolic pathways, iron acquisition |
| Aminoglycosides (e.g., Tobramycin) | Inhibition of Protein Synthesis (30S Ribosome) | Ribosomal protection mechanisms, heat shock proteins, efflux pumps | Energy metabolism, motility |
Note: This table is a summary of general trends observed in various transcriptomic studies and the specific genes affected can vary depending on the specific antibiotic, concentration, and experimental conditions.
Signaling Pathways and Regulatory Responses
The following diagrams illustrate key pathways affected by this compound and other antibiotics.
Caption: Mechanism of action of this compound.
Caption: Polymyxin resistance pathway in P. aeruginosa.
Experimental Protocols
This section details a generalized protocol for comparative transcriptomic analysis of P. aeruginosa treated with an antibiotic, based on methodologies reported in the literature.[4][5][6][7][8]
4.1 Bacterial Strain and Growth Conditions
-
Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate) is grown overnight in a suitable medium such as Luria-Bertani (LB) broth or synthetic cystic fibrosis medium (SCFM) at 37°C with shaking.[4][5][7]
-
The overnight culture is diluted in fresh medium to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
The culture is grown to mid-logarithmic phase (OD600 ≈ 0.5-0.6).[5][6]
4.2 Antibiotic Treatment
-
The bacterial culture is divided into experimental and control groups.
-
The experimental group is treated with a sub-inhibitory concentration of the antibiotic (e.g., this compound).
-
The control group receives no antibiotic.
-
Both cultures are incubated for a defined period (e.g., 30 minutes to 2 hours) under the same growth conditions.[7]
4.3 RNA Isolation and Purification
-
Bacterial cells are harvested by centrifugation.
-
To preserve the RNA, the cell pellet is immediately resuspended in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).[4][5][6]
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.[5][6]
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.[5][6][7]
-
The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
4.4 Library Preparation and RNA Sequencing (RNA-seq)
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples using a rRNA removal kit (e.g., Ribo-Zero).[5][6][7]
-
The rRNA-depleted RNA is used to construct cDNA libraries with a directional RNA-seq library preparation kit.[5][6][7]
-
The quality of the libraries is checked, and they are quantified.
-
The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[8]
4.5 Data Analysis
-
The raw sequencing reads are quality-checked and trimmed to remove adapters and low-quality bases.
-
The trimmed reads are mapped to the P. aeruginosa reference genome.
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed between the antibiotic-treated and control samples to identify up- and down-regulated genes.
-
Gene ontology and pathway enrichment analysis are conducted to understand the biological functions of the differentially expressed genes.
Caption: RNA-seq experimental workflow.
Conclusion
The transcriptomic response of Pseudomonas aeruginosa to antibiotic treatment is complex and highly dependent on the drug's mechanism of action. While direct transcriptomic data for this compound is needed for a definitive comparison, its known role as an inhibitor of peptidoglycan synthesis allows for informed projections of its impact on gene expression. It is anticipated that this compound would induce a strong cell wall stress response, distinct from the membrane stress caused by polymyxins or the DNA damage response triggered by fluoroquinolones. Further research employing the outlined transcriptomic methodologies will be invaluable in elucidating the precise molecular response of P. aeruginosa to this promising antibiotic and will aid in the development of novel therapeutic strategies.
References
- 1. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptome Profiling of Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Transcriptome Sequence of Antibiotic-Treated Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and Tobramycin [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mureidomycin B
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Mureidomycin B, a peptidyl-nucleoside antibiotic. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, these guidelines are based on the chemical properties of the mureidomycin family of antibiotics, general best practices for the disposal of antibiotic and chemical waste in a laboratory setting, and available information on the degradation of its constituent components (peptides and nucleosides).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills and contamination.
Work with this compound powder and concentrated stock solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of aerosols.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₈H₅₀N₈O₁₂S | PubChem |
| Molecular Weight | 842.9 g/mol | PubChem |
| Appearance | White powder | --INVALID-LINK-- |
| Solubility | Soluble in methanol (B129727) and water | --INVALID-LINK-- |
Disposal Protocols
The appropriate disposal method for this compound depends on its concentration and form (e.g., pure compound, stock solution, used cell culture media).
High-Concentration this compound Waste
This category includes:
-
Expired or unused this compound powder.
-
Concentrated stock solutions.
-
Grossly contaminated materials (e.g., spills).
Procedure:
-
Segregation: Do not mix high-concentration this compound waste with other waste streams.
-
Containment: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with methanol and water.
-
Labeling: The label must include:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity.
-
The date of accumulation.
-
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management contractor. The recommended disposal method is incineration at a permitted facility.[1]
Low-Concentration this compound Waste
This category primarily includes:
-
Used cell culture media containing this compound at working concentrations.
-
Aqueous buffers and solutions with trace amounts of this compound.
Procedure:
The primary concern with low-concentration antibiotic waste is its potential environmental impact and the promotion of antibiotic resistance. Therefore, direct discharge to the sanitary sewer is not recommended without inactivation.
Option 1: Chemical Inactivation (Recommended)
Due to the lack of specific data on the thermal stability of this compound, chemical inactivation is the more conservative and recommended approach. The peptide and nucleoside components of this compound are susceptible to hydrolysis under acidic or basic conditions.
Experimental Protocol for Inactivation:
-
Collection: Collect the low-concentration this compound waste in a suitable container.
-
pH Adjustment:
-
Acid Hydrolysis: Slowly add a sufficient amount of a strong acid (e.g., 1M HCl) to achieve a final pH of ≤ 2.
-
Alkaline Hydrolysis: Slowly add a sufficient amount of a strong base (e.g., 1M NaOH) to achieve a final pH of ≥ 12.
-
-
Incubation: Allow the solution to stand for at least 24 hours at room temperature to ensure complete hydrolysis of the peptide and glycosidic bonds.
-
Neutralization: Carefully neutralize the solution to a pH between 6 and 8 by adding a base (if acidified) or an acid (if basified).
-
Disposal: After neutralization, the solution may be discharged to the sanitary sewer, provided it complies with local regulations and does not contain any other hazardous materials.
Option 2: Autoclaving (Use with Caution)
While autoclaving is effective for sterilizing biological waste, its efficacy in degrading all antibiotics is not guaranteed. Some peptide and nucleoside-based antibiotics may exhibit thermal stability. Without specific data for this compound, autoclaving should be considered a secondary option and may not be sufficient for complete inactivation. If this method is chosen, it should be followed by disposal as chemical waste.
-
Autoclave: Treat the waste in a validated autoclave cycle (typically 121°C for at least 30 minutes).
-
Cooling: Allow the waste to cool completely.
-
Disposal: Collect the autoclaved waste and manage it as hazardous chemical waste as described for high-concentration waste.
Contaminated Solid Waste
This category includes:
-
Pipette tips
-
Gloves
-
Culture flasks and plates
Procedure:
-
Segregation: Collect all solid waste contaminated with this compound in a designated biohazardous or chemical waste container.
-
Disposal: Dispose of the container according to your institution's guidelines for chemically contaminated solid waste, which is typically through incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the laboratory environment. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
